molecular formula C39H38O12 B565587 Dadahol A CAS No. 405281-76-7

Dadahol A

Cat. No.: B565587
CAS No.: 405281-76-7
M. Wt: 698.7 g/mol
InChI Key: IKHAPHPJWABCCU-PQUVRFHRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a natural product found in Artocarpus dadah, Artocarpus lacucha, and Artocarpus with data available.

Properties

IUPAC Name

[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+/t35-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHAPHPJWABCCU-PQUVRFHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H](COC(=O)/C=C/C2=CC=C(C=C2)O)[C@H](C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904238
Record name Dadahol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405281-76-7
Record name Dadahol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Origin and Cyclooxygenase Inhibitory Activity of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Summary: This document provides a detailed overview of the biological origin, isolation, and known biological activities of Dadahol A, a naturally occurring neolignan. First identified and isolated from the twigs of Artocarpus dadah Miq., a plant species native to Indonesia, this compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes. This guide consolidates the available scientific data, presenting it in a format accessible to researchers, scientists, and professionals in the field of drug development.

Biological Source and Discovery

This compound was first reported in 2002 by Su et al. following a bioassay-guided fractionation of an ethyl acetate-soluble extract from the twigs of Artocarpus dadah Miq[1]. This initial discovery identified A. dadah as the primary biological origin of this compound. Subsequent research has also identified this compound in the roots of hemp (Cannabis sativa L.), indicating a broader, though less explored, distribution in the plant kingdom.

The discovery of this compound was part of a broader investigation into the chemical constituents of Artocarpus dadah and their potential pharmacological activities, particularly focusing on cyclooxygenase inhibition as a target for anti-inflammatory and cancer chemopreventive agents[1].

Physicochemical Properties

This compound is a neolignan derivative with the chemical formula C₃₉H₃₈O₁₂. Its complex structure has been elucidated using various spectroscopic methods.

PropertyValue
Molecular FormulaC₃₉H₃₈O₁₂
Molar Mass698.7 g/mol
AppearanceAmorphous Powder

Experimental Protocols

Isolation of this compound from Artocarpus dadah

The following protocol is a detailed description of the methodology employed by Su et al. for the isolation of this compound[1].

3.1.1. Plant Material and Extraction:

  • Dried, ground twigs of Artocarpus dadah (4.0 kg) were subjected to extraction with 80% acetone (B3395972) in water.

  • The resulting extract was concentrated under reduced pressure.

  • The concentrated aqueous residue was partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

3.1.2. Bioassay-Guided Fractionation:

  • The EtOAc-soluble fraction (100 g), which showed significant COX-1 inhibitory activity, was selected for further fractionation.

  • This active fraction was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity using a mixture of hexane, acetone, and methanol. This process yielded 15 primary fractions.

  • Fraction 12 (4.5 g) was further purified by Sephadex LH-20 column chromatography, eluting with 100% methanol, to yield nine subfractions.

  • Subfraction 12-7 (750 mg) was subjected to repeated silica gel column chromatography, eluting with a chloroform-methanol gradient, to afford this compound (15 mg).

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound against COX-1 and COX-2 was determined using a standard in vitro assay[1].

3.2.1. Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) E₂ (PGE₂) by ovine COX-1 and human recombinant COX-2 enzymes.

3.2.2. Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 were used.

  • Reaction Mixture: The reaction mixture contained Tris-HCl buffer (pH 8.0), EDTA, phenol, and hematin.

  • Incubation: The enzyme was pre-incubated with the test compound (this compound) or vehicle control at room temperature for 15 minutes.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.

  • Termination and Analysis: The reaction was terminated, and the amount of PGE₂ produced was quantified using an enzyme immunoassay (EIA) kit.

  • Calculation: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated from the dose-response curve.

Quantitative Biological Activity

This compound was evaluated for its inhibitory activity against both COX-1 and COX-2 enzymes. The quantitative data from these assays are summarized below[1].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
This compound2.5>25
Aspirin (Control)11.9>100
NS-398 (Control)>1000.08

These results indicate that this compound is a more potent inhibitor of COX-1 than the control, aspirin, and shows selectivity for COX-1 over COX-2 under the tested conditions.

Signaling Pathways and Experimental Workflows

To date, specific studies detailing the signaling pathways modulated by this compound are not available in the public domain. The primary reported biological activity is the inhibition of cyclooxygenase enzymes, which are key enzymes in the prostaglandin synthesis pathway. The inhibition of COX-1 by this compound suggests a potential interference with the initial steps of this pathway.

Logical Relationship of this compound's Biological Origin

Artocarpus dadah Artocarpus dadah Twigs Twigs Artocarpus dadah->Twigs Primary Source This compound This compound Twigs->this compound Isolated From Cannabis sativa Cannabis sativa Roots Roots Cannabis sativa->Roots Secondary Source Roots->this compound Isolated From

Caption: Biological sources of this compound.

Experimental Workflow for Isolation and Characterization

cluster_extraction Extraction & Partitioning cluster_fractionation Bioassay-Guided Fractionation cluster_analysis Analysis Plant Material Plant Material 80% Acetone Extraction 80% Acetone Extraction Plant Material->80% Acetone Extraction EtOAc Fraction EtOAc Fraction 80% Acetone Extraction->EtOAc Fraction Partitioning Silica Gel Column 1 Silica Gel Column 1 EtOAc Fraction->Silica Gel Column 1 Sephadex LH-20 Sephadex LH-20 Silica Gel Column 1->Sephadex LH-20 Silica Gel Column 2 Silica Gel Column 2 Sephadex LH-20->Silica Gel Column 2 Pure this compound Pure this compound Silica Gel Column 2->Pure this compound COX Inhibition Assay COX Inhibition Assay Pure this compound->COX Inhibition Assay Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation Quantitative Data Quantitative Data COX Inhibition Assay->Quantitative Data Chemical Structure Chemical Structure Structure Elucidation->Chemical Structure

Caption: Isolation and analysis workflow for this compound.

Cyclooxygenase (COX) Signaling Pathway Inhibition

Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Prostaglandins Prostaglandins COX-1->Prostaglandins Catalyzes This compound This compound This compound->COX-1 Inhibits

Caption: Inhibition of the COX-1 pathway by this compound.

Conclusion and Future Directions

This compound, a neolignan originating from Artocarpus dadah, demonstrates notable inhibitory activity against the COX-1 enzyme. The detailed isolation and analytical protocols provided herein offer a foundation for further research into this and related compounds. While its primary mechanism of action appears to be through the inhibition of prostaglandin synthesis, the full spectrum of its biological activities and the specific signaling pathways it may modulate remain to be elucidated. Future research should focus on a more comprehensive pharmacological profiling of this compound, including its effects on other cellular targets and signaling cascades, to fully understand its therapeutic potential. Furthermore, exploring its biosynthesis in Artocarpus dadah and Cannabis sativa could open avenues for biotechnological production.

References

An In-Depth Technical Guide to Dadahol A: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A is a naturally occurring neolignan derivative first isolated from the twigs of Artocarpus dadah. Exhibiting noteworthy inhibitory activity against cyclooxygenase (COX) enzymes, this compound presents a compelling scaffold for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry, are presented to aid in its identification and characterization. Furthermore, this guide outlines the experimental protocols for the isolation of this compound and the enzymatic assays used to determine its COX inhibitory potency. While the precise downstream signaling pathways modulated by this compound are yet to be fully elucidated, its established role as a COX inhibitor suggests a mechanism centered on the attenuation of prostaglandin (B15479496) biosynthesis.

Chemical Structure and Properties

This compound is a complex neolignan with the molecular formula C₃₉H₃₈O₁₂[1]. Its structure was determined through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry[2].

IUPAC Name: [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]

Synonyms: this compound[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular FormulaC₃₉H₃₈O₁₂--INVALID-LINK--[1]
Molecular Weight698.7 g/mol --INVALID-LINK--[1]
XLogP35.2--INVALID-LINK--
Hydrogen Bond Donor Count4--INVALID-LINK--
Hydrogen Bond Acceptor Count12--INVALID-LINK--
Rotatable Bond Count17--INVALID-LINK--
Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR and mass spectrometry techniques. A summary of the key spectroscopic data is presented below.

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.

TechniqueIon ModeObserved m/z
ESI-MS[M-H]⁻697.229

The ¹H and ¹³C NMR spectra of this compound were recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, acetone-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
Lignan Core
26.81d1.9
66.64d1.9
74.89d5.0
84.54m
9a4.38dd11.0, 4.5
9b4.25dd11.0, 6.0
Feruloyl Moiety
2'6.98d1.9
5'6.85d8.2
6'6.75dd8.2, 1.9
7'7.61d15.9
8'6.45d15.9
Coumaroyl Moiety
2'', 6''7.52d8.6
3'', 5''6.89d8.6
7''7.60d15.9
8''6.35d15.9
Methoxy Groups
3-OCH₃3.84s
5-OCH₃3.73s
3'-OCH₃3.88s

Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, acetone-d₆)

Positionδ (ppm)
Lignan Core
1136.2
2104.5
3154.2
4138.9
5154.2
6104.5
785.8
874.5
966.0
Feruloyl Moiety
1'127.8
2'111.3
3'148.9
4'149.8
5'116.3
6'124.0
7'146.1
8'115.0
9' (C=O)167.3
Coumaroyl Moiety
1''127.0
2'', 6''131.0
3'', 5''116.5
4''160.8
7''145.8
8''115.1
9'' (C=O)167.5
Methoxy Groups
3-OCH₃, 5-OCH₃56.6
3'-OCH₃56.4

Biological Activity and Mechanism of Action

This compound has demonstrated significant inhibitory activity against cyclooxygenase enzymes, which are key mediators of inflammation.

Cyclooxygenase (COX) Inhibition

This compound was evaluated for its ability to inhibit the activity of both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC₅₀) are presented in Table 4.

Table 4: Cyclooxygenase Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)
COX-11.8
COX-20.9

The data indicates that this compound is a potent inhibitor of both COX isoforms, with a slight selectivity towards COX-2. This dual inhibition profile is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).

Putative Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound's anti-inflammatory effects is attributed to its inhibition of COX-1 and COX-2. By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. Prostaglandins are involved in processes such as vasodilation, increased vascular permeability, and sensitization of nociceptors, all of which contribute to the clinical signs of inflammation.

While specific studies on the downstream signaling pathways directly modulated by this compound are limited, its action as a COX inhibitor places it centrally within the arachidonic acid cascade. A simplified representation of this pathway is provided below.

DadaholA_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Dadahol_A This compound Dadahol_A->COX1 Dadahol_A->COX2

Caption: Putative mechanism of this compound via COX inhibition.

Further research is warranted to investigate the potential effects of this compound on other inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are often interconnected with prostaglandin synthesis.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and biological evaluation of this compound[2].

Extraction and Isolation of this compound

This protocol outlines the general procedure for the extraction and isolation of this compound from the twigs of Artocarpus dadah.

Isolation_Workflow Start Dried and Powdered Twigs of Artocarpus dadah Extraction Maceration with 80% Acetone (B3395972) Start->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 Partition Partition between n-Hexane and 90% Methanol (B129727) Concentration1->Partition MeOH_Phase Aqueous Methanol Phase Partition->MeOH_Phase Hexane_Phase n-Hexane Phase (Discard) Partition->Hexane_Phase Concentration2 Concentration of MeOH Phase MeOH_Phase->Concentration2 Partition2 Partition between Water and Ethyl Acetate (B1210297) Concentration2->Partition2 EtOAc_Phase Ethyl Acetate Phase Partition2->EtOAc_Phase Water_Phase Aqueous Phase (Discard) Partition2->Water_Phase Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) EtOAc_Phase->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purification Further Purification by HPLC Fractions->Purification Dadahol_A Pure this compound Purification->Dadahol_A

Caption: Workflow for the isolation of this compound.

  • Plant Material: Air-dried and powdered twigs of Artocarpus dadah are used as the starting material.

  • Extraction: The powdered plant material is macerated with 80% aqueous acetone at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning (Hexane-Methanol): The crude extract is suspended in 90% aqueous methanol and partitioned against n-hexane to remove nonpolar constituents. The n-hexane layer is discarded.

  • Solvent Partitioning (Ethyl Acetate-Water): The aqueous methanol phase is concentrated to remove the methanol, and the resulting aqueous suspension is partitioned with ethyl acetate. The ethyl acetate layer, containing compounds of medium polarity, is collected.

  • Silica Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative or semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound against COX-1 and COX-2 can be determined using a variety of commercially available assay kits or by following established protocols. A general procedure is outlined below.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are commonly used. Arachidonic acid is used as the substrate.

  • Incubation: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the respective COX enzyme, a heme cofactor, and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period at a specific temperature (e.g., 37°C), the reaction is terminated, often by the addition of a strong acid.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified. This can be achieved using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of IC₅₀: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising natural product with potent inhibitory activity against both COX-1 and COX-2 enzymes. Its complex chemical structure offers a unique template for medicinal chemistry efforts aimed at developing more selective and efficacious anti-inflammatory drugs. The detailed chemical and biological data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. Future investigations should focus on elucidating the complete pharmacological profile of this compound, including its effects on downstream signaling pathways and its in vivo efficacy and safety.

References

Dadahol A: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A, a naturally occurring neolignan, has emerged as a molecule of significant interest within the scientific community due to its demonstrated biological activities. Initially isolated from Artocarpus dadah, and later also found in industrial hemp (Cannabis sativa L.), this compound has shown promising potential as a therapeutic agent, particularly in the realms of anti-inflammatory and anticancer applications. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Natural products have long been a valuable source of lead compounds in drug discovery. This compound, a neolignan derivative, represents a compelling example of such a compound. Its structure, characterized by a complex arrangement of phenylpropanoid units, underpins its unique biological profile. This document synthesizes the available scientific literature on this compound, presenting its known therapeutic applications and the experimental evidence that supports them.

Chemical and Physical Properties

  • Chemical Name: [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

  • Molecular Formula: C₃₉H₃₈O₁₂

  • Molecular Weight: 698.7 g/mol

  • CAS Number: 405281-76-7

  • Origin: Initially isolated from the twigs of Artocarpus dadah Miq. and has also been identified in the roots of industrial hemp (Cannabis sativa L.).[1]

Potential Therapeutic Applications

Current research on this compound has primarily focused on two key areas: its anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of this compound identified to date is its inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological processes, and COX-2, which is inducible and its expression is upregulated during inflammation. The ability of a compound to selectively inhibit COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Cyclooxygenase Inhibition

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified, and the data is summarized in the table below.

CompoundTarget EnzymeIC₅₀ (µM)
This compoundCOX-11.8
This compoundCOX-20.9

Data sourced from Su et al., 2002.

This data indicates that this compound is a potent inhibitor of both COX isoforms, with a slight selectivity for COX-2.

Signaling Pathway: Cyclooxygenase Inhibition

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of intervention for this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Dadahol_A This compound Dadahol_A->COX_Enzymes Inhibition

This compound inhibits COX-1 and COX-2 enzymes.
Cytotoxic Activity Against Cancer Cells

Recent studies have unveiled a new potential therapeutic avenue for this compound: as a cytotoxic agent against various cancer cell lines.[1] This suggests that this compound may have applications in oncology, although the precise mechanisms of its anticancer activity are yet to be fully elucidated.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentrations (IC₅₀) of this compound have been determined for several human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
CHLA15Neuroblastoma6.2
LAN5Neuroblastoma12.2
Hep3BHepatoblastoma19.8
L428Hodgkin's Lymphoma19.0

Data sourced from a 2025 publication on neolignans from industrial hemp.[1]

These findings highlight the potential of this compound as a lead compound for the development of novel anticancer drugs.

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The following is a detailed description of the experimental protocol used to determine the COX-inhibitory activity of this compound, as adapted from the methodology described in the original research publication.

Experimental Workflow: COX Inhibition Assay

COX_Assay_Workflow cluster_materials Materials cluster_procedure Procedure Enzyme COX-1 or COX-2 Enzyme Substrate Arachidonic Acid Cofactors Heme and Tryptophan Test_Compound This compound Incubation Incubate Enzyme with Test Compound Reaction_Initiation Add Arachidonic Acid Incubation->Reaction_Initiation Reaction_Termination Stop Reaction with Acid Reaction_Initiation->Reaction_Termination Extraction Extract Prostaglandins Reaction_Termination->Extraction Quantification Quantify Prostaglandin (B15479496) Production (e.g., by EIA or LC-MS) Extraction->Quantification

Workflow for the in vitro COX inhibition assay.

Detailed Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The reaction is carried out in a Tris-HCl buffer (pH 8.0) containing the respective enzyme, heme, and tryptophan as cofactors.

  • Inhibition Study: this compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme mixture for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a strong acid (e.g., HCl).

  • Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a standard method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound on cancer cell lines were evaluated using a standard cell viability assay.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assessment Viability Assessment Seeding Seed Cancer Cells in 96-well Plates Adherence Allow Cells to Adhere (24 hours) Compound_Addition Add Serial Dilutions of this compound Adherence->Compound_Addition Incubation Incubate for a Defined Period (e.g., 72 hours) Reagent_Addition Add Viability Reagent (e.g., MTT, resazurin) Incubation->Reagent_Addition Measurement Measure Absorbance or Fluorescence IC50_Calculation Calculate IC₅₀ Value Measurement->IC50_Calculation

References

Preliminary Studies on the Mechanism of Action of Dadahol A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the current publicly available information regarding the mechanism of action of Dadahol A. An extensive search of scientific literature and chemical databases was conducted to collate data on its biological activity, experimental protocols, and associated signaling pathways. The findings indicate that while the chemical entity this compound is identified and cataloged, detailed mechanistic studies are not yet available in the public domain. This guide summarizes the existing information and identifies the current knowledge gap concerning this natural product.

Introduction

This compound is a natural product isolated from the branches of Morus alba L., commonly known as the white mulberry tree.[1] As a member of the diverse phytochemical landscape of Morus alba, which is known for a variety of bioactive compounds, this compound is of potential interest to the scientific community. However, based on a comprehensive review of available literature, specific research into its mechanism of action is currently limited.

Compound Identification

This compound is registered in chemical databases with the following identifiers:

  • PubChem CID: 10908643[2]

  • ChEMBL ID: CHEMBL501943[2]

  • Other Identifiers: NCGC00384863-01[2]

Its molecular formula is C39H38O12.[2]

Review of Biological Activity Data

A thorough search of the PubChem BioAssay database and other pharmacological data repositories did not yield any specific biological test results for this compound.[2] While numerous compounds from Morus alba have been studied for their antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties, there is no specific literature detailing the biological activities of this compound.

Quantitative Data

There is no quantitative data such as IC50, EC50, binding affinities, or enzyme kinetics available in the public scientific literature for this compound. Therefore, a summary table of quantitative data cannot be provided at this time.

Experimental Protocols

As no specific experimental studies on the mechanism of action of this compound have been published, detailed methodologies for key experiments cannot be cited.

Signaling Pathways

Due to the absence of mechanistic studies, there is no information available to describe or visualize any signaling pathways modulated by this compound.

To illustrate a generalized experimental workflow for screening a novel natural product, the following diagram is provided as a hypothetical example.

G cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Isolation Isolation of this compound from Morus alba Characterization Structural Elucidation (NMR, MS) Isolation->Characterization BindingAssay Target Binding Assays Characterization->BindingAssay CellBasedAssay Cell-Based Functional Assays Characterization->CellBasedAssay EnzymeAssay Enzyme Inhibition Assays Characterization->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot, qPCR) CellBasedAssay->PathwayAnalysis DoseResponse Dose-Response Studies PathwayAnalysis->DoseResponse AnimalModel Animal Model Testing DoseResponse->AnimalModel Tox Toxicology Studies AnimalModel->Tox

A hypothetical workflow for characterizing a novel natural product.

Conclusion and Future Directions

This compound is an identified natural product from Morus alba, but its biological mechanism of action remains uncharacterized in the scientific literature. There is a clear knowledge gap, and future research would be required to determine its pharmacological properties. Preliminary studies should focus on broad in vitro screening to identify potential biological targets, followed by more detailed cell-based assays to elucidate its effects on cellular pathways. The general bioactivity profile of other compounds from Morus alba may provide a starting point for hypothesis-driven investigation. This document serves as a summary of the current void in the literature and a call for foundational research into the potential therapeutic effects of this compound.

References

An In-depth Technical Guide to Wortmannin and Its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Wortmannin (B1684655), a fungal metabolite, is a potent and irreversible inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes. Due to its crucial role in the PI3K/Akt/mTOR signaling pathway, a cascade fundamental to cell proliferation, survival, and metabolism, Wortmannin has become an invaluable tool in cancer research and cellular biology. This document provides a comprehensive technical overview of Wortmannin, including its mechanism of action, its effects on cellular signaling, quantitative efficacy data, and detailed experimental protocols for its application in research settings.

Introduction to Wortmannin

Wortmannin is a steroid metabolite originally isolated from Penicillium funiculosum. It acts as a selective, covalent inhibitor of PI3Ks by binding to the catalytic subunit of the enzyme.[1] Its high potency has made it a widely used tool for studying the physiological and pathological roles of the PI3K signaling pathway.[2] While its toxicity has limited its therapeutic applications, it remains a cornerstone for preclinical research.[3]

Mechanism of Action

Wortmannin's primary mechanism of action is the irreversible inhibition of Class I, II, and III PI3K enzymes.[4] It forms a covalent bond with a lysine (B10760008) residue within the ATP-binding site of the PI3K catalytic subunit, leading to an irreversible loss of enzyme activity.[2] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels subsequently prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[5]

At higher concentrations, Wortmannin can also inhibit other related kinases, including the mammalian target of rapamycin (B549165) (mTOR), DNA-dependent protein kinase (DNA-PK), and myosin light-chain kinase (MLCK).[4]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes. Wortmannin's inhibition of PI3K effectively shuts down this pathway at a key regulatory node.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits Wortmannin Wortmannin Wortmannin->PI3K Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Caption: Wortmannin inhibits PI3K, blocking the PI3K/Akt/mTOR pathway.

Quantitative Data on Wortmannin's Inhibitory Activity

Wortmannin's potency is demonstrated by its low half-maximal inhibitory concentration (IC50) values against various kinases. These values can vary depending on the assay conditions and cell type.

Target KinaseIC50 Value (nM)Assay ConditionReference
PI3K3Cell-free assay[6][7]
PI3K4.2Cell-free assay[2]
DNA-PK16Cell-free assay[6]
ATM150Cell-free assay[6]
PLK15.8-24Cell-free and intact cells[4][7]
PLK348-49Cell-free assay[4][7]
mTORHigh concentrationsCell-based assay[4]
MLCKHigh concentrationsCell-based assay[4]
Cell LineIncubation Time (hours)IC50 Value (nM)Reference
K5622425 ± 0.10[7]
K5624812.5 ± 0.08[7]
K562726.25 ± 0.11[7]

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the inhibitory effect of Wortmannin on the PI3K pathway by measuring the phosphorylation status of Akt at Serine 473.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection A Seed Cells B Treat with Wortmannin (e.g., 100 nM, 1h) A->B C Lyse Cells on Ice B->C D Quantify Protein (e.g., BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Block Membrane F->G H Incubate with Primary Ab (p-Akt, Total Akt) G->H I Incubate with Secondary HRP-Ab H->I J Detect with ECL I->J

References

Ethnobotanical Landscape of Morus alba and the Therapeutic Potential of Oxyresveratrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Morus alba L., commonly known as white mulberry, possesses a rich history of use in traditional medicine systems worldwide. Its therapeutic applications are vast, ranging from anti-inflammatory and antioxidant to neuroprotective and skin-whitening remedies. Modern phytochemical investigations have identified a plethora of bioactive compounds within Morus alba, with the stilbenoid oxyresveratrol (B150227) emerging as a key contributor to its medicinal properties. This technical guide provides an in-depth exploration of the ethnobotanical uses of Morus alba, with a specific focus on the pharmacological activities of oxyresveratrol. We present a comprehensive review of its mechanisms of action, supported by quantitative data from seminal studies. Detailed experimental protocols for the extraction, isolation, and bioactivity assessment of oxyresveratrol are provided to facilitate further research and development. Furthermore, key signaling pathways modulated by oxyresveratrol are visualized to elucidate its molecular interactions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products derived from Morus alba.

Introduction: Ethnobotanical Significance of Morus alba

The white mulberry, Morus alba, is a fast-growing deciduous tree native to China that is now cultivated globally.[1] For centuries, various parts of the mulberry plant, including the leaves, fruits, branches, and roots, have been integral components of traditional Chinese medicine and other herbal traditions.[1][2][3]

Traditionally, the leaves have been used as an antipyretic, a cooling agent, and to induce sweating.[2] In Ayurvedic medicine, the leaves are used to balance Pitta and Kapha doshas and are recommended for cooling inflammations and supporting liver health. The root bark has been employed as an anti-inflammatory, analgesic, and for its purported protective effects on the liver and kidneys.[2] Fruits of the Morus alba have been traditionally used for a wide array of conditions including hypertension, fever, and as an analgesic and diuretic.[2] The diverse therapeutic applications of Morus alba have spurred scientific interest in its phytochemical constituents to validate and understand the mechanisms behind its traditional uses.

Oxyresveratrol: A Key Bioactive Constituent

Phytochemical analyses have revealed that Morus alba is rich in bioactive compounds such as flavonoids, alkaloids, and phenolic compounds.[4][5][6][7] Among these, the stilbenoid oxyresveratrol (trans-2,3′,4,5′-tetrahydroxystilbene) has garnered significant attention for its potent biological activities.[8] Oxyresveratrol is primarily found in the roots, bark, and stems of Morus alba.[9][10][11] Its diverse pharmacological effects, including tyrosinase inhibition, antioxidant, and anti-inflammatory activities, align well with the ethnobotanical uses of the plant.[8][12][13][14]

Quantitative Data on Oxyresveratrol Content and Bioactivity

The concentration of oxyresveratrol can vary depending on the part of the plant. Studies have shown that the roots and bark of Morus alba contain notable amounts of this compound.[9][10][11] The following tables summarize key quantitative data regarding the bioactivity of oxyresveratrol.

Table 1: Tyrosinase Inhibitory Activity of Oxyresveratrol

Enzyme SourceSubstrateIC50 (µM)Reference CompoundReference IC50 (µM)
Mushroom TyrosinaseL-DOPA1.2Kojic Acid38.4
Murine TyrosinaseL-Tyrosine52.7Kojic Acid>100
Human TyrosinaseL-DOPA2.27Resveratrol (B1683913)13.06

Data compiled from multiple sources.[15][16][17][18]

Table 2: Antioxidant Activity of Oxyresveratrol

AssayIC50 (µM)Reference CompoundReference IC50 (µM)
DPPH Radical Scavenging28.9Resveratrol38.5
Nitric Oxide (NO) Scavenging45.31Resveratrol22.36

Data compiled from multiple sources.[19][20]

Table 3: Anti-inflammatory Activity of Oxyresveratrol

Cell LineInflammatory StimulusMeasured MarkerIC50 (µM)
RAW 264.7 MacrophagesLPSNitric Oxide (NO) Production~20-40

Approximated from graphical data in cited literature.[21]

Signaling Pathways Modulated by Oxyresveratrol

Oxyresveratrol exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, melanin (B1238610) synthesis, and cell survival.

Inhibition of Pro-inflammatory Pathways

Oxyresveratrol has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][21][22][23][24][25] In response to inflammatory stimuli like lipopolysaccharide (LPS), oxyresveratrol can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[21][22] It also inhibits the phosphorylation of key MAPK proteins, including JNK and p38.[21][26]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKK MAPKK TLR4->MAPKK activates IkBa_p65 IκBα-p65 IKK->IkBa_p65 phosphorylates IκBα p65 p65 IkBa_p65->p65 releases nucleus Nucleus p65->nucleus translocates to inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes activates transcription JNK_p38 JNK/p38 MAPKK->JNK_p38 phosphorylates AP1 AP-1 JNK_p38->AP1 activates AP1->nucleus translocates to Oxyresveratrol Oxyresveratrol Oxyresveratrol->IKK inhibits Oxyresveratrol->JNK_p38 inhibits phosphorylation

Oxyresveratrol's inhibition of NF-κB and MAPK pathways.
Modulation of Melanogenesis Pathway

The skin-lightening effect of oxyresveratrol is attributed to its potent inhibition of tyrosinase, the key enzyme in melanin synthesis.[12][15][16] It acts as a noncompetitive inhibitor of tyrosinase, thereby reducing the conversion of L-tyrosine to melanin.[15] Some studies also suggest that oxyresveratrol can down-regulate the MC1R/cAMP/MITF signaling pathway, which further suppresses melanogenesis.

G Tyrosinase Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone LTyrosine L-Tyrosine LTyrosine->Tyrosinase LDOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin series of reactions Oxyresveratrol Oxyresveratrol Oxyresveratrol->Tyrosinase inhibits

Inhibition of Tyrosinase by Oxyresveratrol in Melanogenesis.
Involvement in Cell Survival and Apoptosis Pathways

Oxyresveratrol has also been investigated for its role in cancer cell signaling. It has been shown to modulate pathways such as the PI3K/Akt and STAT3 signaling pathways, which are critical for cell survival and proliferation.[27][28][29] In some cancer cell lines, oxyresveratrol has been found to induce apoptosis by affecting the expression of pro- and anti-apoptotic proteins.[29]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 activates Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Oxyresveratrol Oxyresveratrol Oxyresveratrol->Akt inhibits phosphorylation Oxyresveratrol->STAT3 inhibits STAT3->CellSurvival

Modulation of PI3K/Akt and STAT3 pathways by Oxyresveratrol.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of oxyresveratrol from Morus alba.

Extraction and Isolation of Oxyresveratrol

This protocol is adapted from methods described in the literature for the extraction and isolation of oxyresveratrol from Morus alba roots.[8]

G Start Dried, powdered Morus alba roots Extraction Maceration with 95% Ethanol (B145695) (3x, 24h each, room temp) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (Ethyl Acetate (B1210297) and Water) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChrom Silica (B1680970) Gel Column Chromatography (Gradient elution: Hexane-EtOAc) EtOAcFraction->ColumnChrom Fractions Collect and monitor fractions by TLC ColumnChrom->Fractions Purification Preparative HPLC (C18 column, Methanol-Water gradient) Fractions->Purification End Pure Oxyresveratrol Purification->End

Workflow for the extraction and isolation of oxyresveratrol.

Methodology:

  • Plant Material Preparation: Air-dried roots of Morus alba are ground into a fine powder.

  • Extraction: The powdered root material is macerated with 95% ethanol at a 1:10 (w/v) ratio at room temperature for 24 hours. This process is repeated three times.

  • Concentration: The collected ethanol extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fractions are combined and concentrated.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing oxyresveratrol are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase.[30]

  • Structure Elucidation: The purity and identity of the isolated oxyresveratrol are confirmed by spectroscopic methods (NMR, MS).

Mushroom Tyrosinase Inhibition Assay

This protocol is based on methods used to determine the tyrosinase inhibitory activity of compounds.[15][16][31]

Reagents and Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA

  • Oxyresveratrol (test compound)

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of oxyresveratrol and kojic acid in a suitable solvent (e.g., DMSO), then dilute with phosphate buffer.

  • In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH Radical Scavenging Assay

This is a common method for assessing antioxidant activity.[19][32]

Reagents and Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Oxyresveratrol (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of oxyresveratrol and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.

  • The IC50 value is determined from a graph of scavenging activity against the concentration of the test compound.

Conclusion and Future Perspectives

The traditional uses of Morus alba as a medicinal plant are well-supported by modern scientific research, which has identified oxyresveratrol as a key bioactive constituent responsible for many of its therapeutic effects. The potent tyrosinase inhibitory, antioxidant, and anti-inflammatory properties of oxyresveratrol, mediated through the modulation of key signaling pathways, highlight its significant potential for development into pharmaceutical and cosmeceutical products.

Future research should focus on clinical trials to establish the efficacy and safety of oxyresveratrol in humans for conditions such as hyperpigmentation, inflammatory skin disorders, and other oxidative stress-related diseases. Furthermore, optimizing extraction and purification methods to improve the yield of oxyresveratrol from Morus alba will be crucial for its commercial viability. The exploration of synergistic effects of oxyresveratrol with other bioactive compounds from Morus alba may also lead to the development of more effective therapeutic agents. This comprehensive guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable natural compound.

References

Dadahol A: A Potential Anti-Inflammatory Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a neolignan derivative, has been identified as a constituent of Morus alba L. (White Mulberry) and Artocarpus heterophyllus (Jackfruit), plants with a rich history in traditional medicine for treating inflammatory conditions. While direct and extensive research on the anti-inflammatory properties of isolated this compound is limited in publicly available literature, the well-documented anti-inflammatory activities of extracts and other isolated compounds from these plants provide a strong rationale for investigating this compound as a potential therapeutic agent. This technical guide outlines the putative mechanisms of action, relevant experimental protocols for evaluation, and a framework for data presentation based on established research on analogous compounds from its natural sources.

Putative Anti-Inflammatory Mechanism of Action

The inflammatory response is a complex biological process involving various signaling pathways. Natural compounds isolated from Morus alba and Artocarpus heterophyllus have been shown to exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is hypothesized that this compound may share these mechanisms.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases DadaholA This compound (Hypothesized) DadaholA->IKK Inhibits (Putative) DadaholA->NFkB_n Inhibits Nuclear Translocation (Putative) DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to external stimuli. In the context of inflammation, the activation of p38 and JNK pathways, in particular, leads to the activation of transcription factors like AP-1, which, in conjunction with NF-κB, drives the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates DadaholA This compound (Hypothesized) DadaholA->MKKs Inhibits (Putative) DadaholA->p38 Inhibits (Putative) DadaholA->JNK Inhibits (Putative) Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Data Presentation: Quantitative Analysis

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ for NO Inhibition (µM)
This compoundData not availableData not availableData not available
Example Compound 11065.2 ± 4.87.5
Example Compound 21088.9 ± 5.32.2
Dexamethasone (Control)195.1 ± 3.10.4

Table 2: Effect of this compound on Pro-inflammatory Gene Expression

TreatmentiNOS (relative expression)COX-2 (relative expression)TNF-α (relative expression)IL-6 (relative expression)
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.21.0 ± 0.1
LPS (1 µg/mL)12.5 ± 1.39.8 ± 0.915.2 ± 1.520.1 ± 2.1
LPS + this compound (10 µM)Data not availableData not availableData not availableData not available
LPS + Example Compound 1 (10 µM)4.2 ± 0.53.1 ± 0.45.8 ± 0.67.3 ± 0.8

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay
  • RAW 264.7 cells are seeded in a 96-well plate.

  • After pre-treatment with this compound and stimulation with LPS for 24 hours, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is calculated from a sodium nitrite standard curve.

Western Blot Analysis
  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using the BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • The membrane is incubated overnight at 4°C with primary antibodies against iNOS, COX-2, p-IκB, IκB, p-p65, p65, p-p38, p38, p-JNK, JNK, and β-actin.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D NO Production Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA) C->E F Western Blot (Protein Expression) C->F G RT-qPCR (Gene Expression) C->G H Quantify NO & Cytokines D->H E->H I Analyze Protein & Gene Expression Levels F->I G->I J Determine IC₅₀ Values H->J I->J

Caption: General experimental workflow for evaluating anti-inflammatory activity.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents based on its origin from plants with established efficacy. The experimental framework provided in this guide offers a robust starting point for the systematic evaluation of its biological activity and mechanism of action. Further research is warranted to isolate this compound in sufficient quantities for comprehensive in vitro and in vivo studies to validate its therapeutic potential.

Dadahol A: Uncharted Territory in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in natural compounds for cancer therapy, a comprehensive review of scientific literature reveals a significant lack of research into the potential anticancer properties of Dadahol A. Currently, there is no publicly available data from in vitro or in vivo studies to support its efficacy as an anticancer agent. Information regarding its mechanism of action, effects on signaling pathways, and quantitative data such as IC50 values or tumor growth inhibition is absent from scientific databases.

This compound is a chemical compound listed in the PubChem database, which provides details on its structure and basic chemical properties. However, this repository does not contain any information on its biological activity, let alone specific anticancer effects. Extensive searches of scholarly articles and clinical trial databases also yield no results for "this compound" in the context of cancer research.

This lack of information prevents the creation of a detailed technical guide as requested. Key components of such a guide, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, are entirely dependent on pre-existing research.

For researchers, scientists, and drug development professionals interested in the field of natural anticancer compounds, the absence of data on this compound signifies that it is an unexplored area. Any investigation into its potential would be breaking new ground, requiring initial in vitro screening against various cancer cell lines to determine any cytotoxic or antiproliferative effects. Should any activity be observed, further studies would be necessary to elucidate its mechanism of action, identify molecular targets, and assess its safety and efficacy in preclinical models.

Given the current state of knowledge, a technical guide on the anticancer potential of this compound cannot be constructed. The scientific community has not yet directed its focus to this particular compound. Therefore, any statements regarding its efficacy or mechanism of action would be purely speculative and without a factual basis. Researchers are encouraged to explore the vast landscape of other natural compounds with documented anticancer properties, for which a wealth of data is available to guide further research and development.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dadahol A and Related Phenylpropanoids for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a complex phenylpropanoid, a class of natural products derived from the amino acids phenylalanine and tyrosine.[1] While this compound itself is not extensively studied, its structural components belong to the diverse family of phenylpropanoids, which exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide provides a comprehensive literature review of this compound and related phenylpropanoids, with a focus on their biosynthesis, biological activities, and the experimental methodologies used for their study. Due to the limited specific data on this compound, this review incorporates data from structurally similar compounds, such as dimeric phenylpropanoids (lignans) and phenylpropanoid glycerol (B35011) esters, to provide a thorough understanding of this class of molecules.

This compound: Structural Information

Identifier Value
IUPAC Name[(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Molecular FormulaC39H38O12
Molecular Weight698.7 g/mol
PubChem CID10908643

Phenylpropanoid Biosynthesis

Phenylpropanoids are synthesized in plants through the shikimate pathway, starting from phenylalanine.[4] A series of enzymatic reactions leads to the formation of various hydroxycinnamic acids, which are the precursors to a vast array of phenylpropanoid derivatives, including lignans (B1203133), flavonoids, and coumarins.[5]

Below is a diagram illustrating the general phenylpropanoid biosynthesis pathway.

Phenylpropanoid_Biosynthesis cluster_enzymes Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Monolignols Monolignols (p-Coumaryl, Coniferyl, Sinapyl alcohols) p_Coumaroyl_CoA->Monolignols CCR, CAD Flavonoids Flavonoids & Stilbenes p_Coumaroyl_CoA->Flavonoids Coumarins Coumarins p_Coumaroyl_CoA->Coumarins Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Sinapic_acid Sinapic acid Ferulic_acid->Sinapic_acid F5H Sinapoyl_CoA Sinapoyl-CoA Feruloyl_CoA->Sinapoyl_CoA Feruloyl_CoA->Monolignols CCR, CAD Esters Hydroxycinnamic Acid Esters Feruloyl_CoA->Esters Sinapoyl_CoA->Monolignols CCR, CAD Lignans_Lignin Lignans & Lignin Monolignols->Lignans_Lignin PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase _4CL 4CL: 4-Coumarate:CoA ligase C3H C3H: p-Coumarate 3-hydroxylase COMT COMT: Caffeic acid O-methyltransferase F5H F5H: Ferulate 5-hydroxylase CCR CCR: Cinnamoyl-CoA reductase CAD CAD: Cinnamyl alcohol dehydrogenase

General Phenylpropanoid Biosynthesis Pathway.

Biological Activities of Related Phenylpropanoids

While specific biological activity data for this compound is not available in the reviewed literature, numerous studies have demonstrated the diverse pharmacological effects of structurally related phenylpropanoids. These activities are often attributed to their antioxidant and free-radical scavenging properties.

Table 1: Biological Activities of Phenylpropanoid Glycerol Glucosides and Lignans

Compound/ExtractBiological ActivityAssayResultsReference
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerolInhibition of hepatic glucose productionGluconeogenesis inhibition in H4IIE hepatocytes51.2% inhibition[6][7]
(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerolInhibition of hepatic glucose productionGluconeogenesis inhibition in H4IIE hepatocytes39.2% inhibition[6][7]
(2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerolInhibition of hepatic glucose productionGluconeogenesis inhibition in H4IIE hepatocytes36.8% inhibition[6][7]
Pachypostaudin B (a lignan)Estrogenic activityE-SCREEN assayPartial agonist activity[8][9]
6-allyl-5-methoxy-1,3-benzodioxol-4-ol (a phenylpropanoid)Estrogenic activityE-SCREEN assayPartial agonist activity[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis, isolation, and analysis of phenylpropanoids, compiled from the literature.

Synthesis of Phenylpropanoid Monoglycerides

This protocol describes a method for synthesizing phenylpropanoid monoglycerides, which share a glycerol ester linkage similar to that in this compound.[10]

Protocol: Mitsunobu Esterification for Phenylpropanoid Monoglyceride Synthesis

  • Materials : Isopropylidene glycerol, triphenylphosphine (B44618) (PPh3), diisopropyl azodicarboxylate (DIAD), the desired phenylpropanoid acid (e.g., ferulic acid), and anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure :

    • Dissolve the phenylpropanoid acid (1.2 mmol) and PPh3 (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.2 mmol) dropwise to the solution, resulting in a yellow-orange coloration.

    • After 15 minutes of stirring at 0 °C, add isopropylidene glycerol (1.0 mmol).

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting acetonide by column chromatography on silica (B1680970) gel.

  • Deprotection :

    • Dissolve the purified acetonide in a suitable solvent (e.g., methanol).

    • Add Amberlyst 15 resin and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, filter off the resin and evaporate the solvent to yield the final monoglyceride.

Table 2: Yields for the Synthesis of Phenylpropanoid Monoglycerides

Phenylpropanoid AcidOverall Yield (%)Reference
Cinnamic acid89[10]
Ferulic acid79[10]
p-Coumaric acid34[10]
Isolation and Purification of Phenylpropanoids from Plant Material

The following is a general workflow for the isolation and purification of phenylpropanoids from a plant matrix.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) Crude_Extract->Fractionation Fractions Ethyl Acetate (B1210297) Fraction Fractionation->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

General Workflow for Phenylpropanoid Isolation.

Protocol: Extraction and Isolation of Lignans from Flaxseed [11]

  • Defatting : Extract coarsely ground flaxseed with a non-polar solvent (e.g., hexane) to remove oils.

  • Extraction : Extract the defatted meal with an aliphatic alcohol solvent (e.g., 70-80% aqueous methanol (B129727) or ethanol) to extract the lignans.[12]

  • Hydrolysis : Subject the lignan-rich extract to base-catalyzed hydrolysis (e.g., with sodium methoxide) to release lignans from their complexed form.

  • Purification :

    • Perform a liquid-liquid partition (e.g., with ethyl acetate and water) to enrich the lignan (B3055560) fraction.

    • Further purify the enriched fraction by column chromatography (e.g., silica gel or Sephadex LH-20).

    • Isolate individual lignans using preparative High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Phenylpropanoids

HPLC is a standard technique for the separation and quantification of phenylpropanoids.[13]

Protocol: Quantitative HPLC Analysis [5][14]

  • Instrumentation : A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a Diode Array Detector (DAD).

  • Mobile Phase : A gradient of two solvents is typically used. For example:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 1.5% acetic acid).

    • Solvent B: Methanol or acetonitrile.

  • Gradient Elution : A typical gradient might start with a low percentage of solvent B, which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.

  • Sample Preparation : Dissolve the extract or purified compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Quantification : Prepare standard solutions of known phenylpropanoids at various concentrations to create a calibration curve. Identify and quantify the compounds in the sample by comparing their retention times and peak areas to those of the standards.

Table 3: Example HPLC Conditions for Phenylpropanoid Analysis

ParameterConditionReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase AWater: Acetic Acid (98.5:1.5 v/v)[5]
Mobile Phase BMethanol[5]
Flow Rate1.0 mL/min[5]
DetectionDiode Array Detector (DAD)[15]

Structural Elucidation

The structures of isolated phenylpropanoids are typically determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework of the molecule.[9][16]

  • Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI-MS) provide information on the molecular weight and fragmentation patterns, which aids in confirming the structure.[17]

Conclusion

This compound represents a complex and intriguing member of the phenylpropanoid family. While direct research on this compound is limited, the extensive body of literature on related phenylpropanoids provides a solid foundation for future investigations. The methodologies for synthesis, isolation, and analysis detailed in this guide, along with the data on the biological activities of analogous compounds, offer valuable tools and insights for researchers in natural product chemistry, pharmacology, and drug development. Further studies are warranted to isolate or synthesize this compound and to fully characterize its biological properties and therapeutic potential.

References

Unveiling the Molecular Landscape of Dadahol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dadahol A, a phenylpropanoid isolated from the branches of Morus alba L. (white mulberry), has been identified as a compound of interest within studies investigating natural anti-inflammatory agents. While comprehensive quantitative data on its specific molecular interactions remain limited in publicly accessible literature, its investigation alongside other bioactive molecules provides a framework for understanding its potential targets and mechanisms of action. This guide synthesizes the available information, focusing on the known molecular pathways it is presumed to interact with and the experimental protocols used to assess these interactions.

Known and Putative Molecular Targets

This compound has been evaluated in the context of inflammatory responses, particularly in lipopolysaccharide (LPS)-stimulated macrophage models. The primary molecular targets implicated through studies of analogous compounds from Morus alba and related species are key regulators of the inflammatory cascade.

1.1 Cyclooxygenase (COX) Enzymes: this compound is putatively identified as a Cyclooxygenase (COX) inhibitor. The COX enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation through the synthesis of prostaglandins. The anti-inflammatory activity of many natural products from Morus alba has been attributed to the downregulation of COX-2 expression.

1.2 Inducible Nitric Oxide Synthase (iNOS): In studies involving LPS-stimulated RAW 264.7 macrophages, various compounds isolated from Morus alba have demonstrated the ability to suppress the expression of iNOS. This enzyme is responsible for the production of high levels of nitric oxide (NO), a key inflammatory mediator. It is therefore highly probable that this compound also targets the iNOS pathway.

1.3 Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a master regulator of inflammatory gene expression, including the genes for iNOS and COX-2. Several studies on compounds isolated alongside this compound have shown that their anti-inflammatory effects are mediated by inhibiting the activation and nuclear translocation of the p65 subunit of NF-κB. This strongly suggests that this compound may exert its effects by modulating this critical pathway.

1.4 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are upstream signaling cascades that regulate NF-κB activation and the expression of inflammatory mediators. The anti-inflammatory mechanism of related compounds involves the suppression of the phosphorylation of these MAPK proteins, indicating that this compound may also interact with these signaling nodes.

Quantitative Data Summary

Specific quantitative data for this compound, such as IC50 or Ki values for its molecular targets, are not available in the reviewed scientific literature. Research has primarily focused on other compounds isolated in the same studies. The table below summarizes the type of quantitative data typically generated in these studies, using a representative compound, Moracin C, which was investigated alongside this compound.

Target ParameterTest SystemCompoundResult
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesMoracin CIC50 ≈ 8.0 µM
iNOS Protein ExpressionLPS-stimulated RAW 264.7 macrophagesMoracin CSignificant reduction
COX-2 Protein ExpressionLPS-stimulated RAW 264.7 macrophagesMoracin CSignificant reduction
NF-κB p65 Nuclear TranslocationLPS-stimulated RAW 264.7 macrophagesMoracin CSignificant reduction
p38 MAPK PhosphorylationLPS-stimulated RAW 264.7 macrophagesMoracin CSignificant reduction
ERK MAPK PhosphorylationLPS-stimulated RAW 264.7 macrophagesMoracin CSignificant reduction
JNK MAPK PhosphorylationLPS-stimulated RAW 264.7 macrophagesMoracin CSignificant reduction

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflows used to assess these interactions.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK NFkB NF-κB (p65/p50) MAPK_Pathway->NFkB Activation IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) NFkB_Active NF-κB (Active) NFkB->NFkB_Active Translocation NFkB_IkB->NFkB IkB Degradation Nucleus Nucleus Gene_Expression Inflammatory Gene Expression (iNOS, COX-2) NFkB_Active->Gene_Expression DadaholA This compound (Putative Target) DadaholA->MAPK_Pathway DadaholA->IKK DadaholA->NFkB Translocation Inhibition

Caption: Putative inhibition of LPS-induced inflammatory signaling by this compound.

Experimental_Workflow cluster_assays Downstream Assays cluster_western_targets Western Blot Targets Start Start: RAW 264.7 Macrophage Culture Pretreat Pre-treatment with this compound (Various Concentrations) Start->Pretreat Stimulate Stimulation with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Griess Nitric Oxide (NO) Assay (Griess Reagent on Supernatant) Incubate->Griess Western Western Blot Analysis (Cell Lysates) Incubate->Western IF Immunofluorescence (NF-κB Translocation) Incubate->IF iNOS_COX2 iNOS & COX-2 Western->iNOS_COX2 pMAPK p-p38, p-ERK, p-JNK Western->pMAPK pIkB p-IκBα Western->pIkB

Caption: General experimental workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in studies that have investigated compounds structurally related to or isolated alongside this compound.

4.1 Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blotting). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 2 hours. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for MAPK phosphorylation, 24 hours for NO production and protein expression).

4.2 Nitric Oxide (NO) Production Assay

  • Principle: NO production is measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reaction.

  • Procedure:

    • After cell treatment and incubation for 24 hours, 100 µL of culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • The mixture is incubated at room temperature for 10 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

4.3 Western Blot Analysis

  • Principle: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and IκBα.

  • Procedure:

    • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, and β-actin (as a loading control).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.4 NF-κB Nuclear Translocation Assay (Immunofluorescence)

  • Principle: To visualize the location of the NF-κB p65 subunit within the cell to determine if it has translocated from the cytoplasm to the nucleus upon stimulation.

  • Procedure:

    • RAW 264.7 cells are grown on glass coverslips in a 24-well plate.

    • Cells are pre-treated with this compound and then stimulated with LPS for approximately 1 hour.

    • Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

    • After fixation, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

    • Cells are blocked with 1% BSA in PBS for 1 hour.

    • Cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.

    • After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).

    • Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.

Conclusion and Future Directions

This compound is a phenylpropanoid from Morus alba with potential anti-inflammatory properties. While direct, quantitative evidence of its interaction with specific molecular targets is currently lacking in published literature, its study in the context of other anti-inflammatory compounds from the same source strongly implicates its involvement in the COX, iNOS, NF-κB, and MAPK signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the future characterization of this compound's precise mechanism of action. Further research is necessary to isolate and quantify the inhibitory activity of this compound against these targets to fully elucidate its therapeutic potential.

In Silico Prediction of Dadahol A Bioactivity: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A, a complex natural product, presents an intriguing scaffold for therapeutic exploration. However, as of this writing, publicly available data on its biological activity is limited. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of novel or under-investigated compounds, using this compound as a representative case study. We will detail the methodologies for target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, this document provides hypothetical data and visualizations to illustrate the application of these computational techniques in early-stage drug discovery, offering a roadmap for researchers seeking to elucidate the therapeutic potential of uncharacterized molecules.

Introduction to In Silico Bioactivity Prediction

In the initial phases of drug discovery, in silico methods offer a time- and cost-effective strategy to prioritize compounds for further experimental validation.[1][2] These computational approaches leverage existing biological and chemical data to predict the likely biological targets of a molecule, its binding affinity, and its pharmacokinetic properties.[3][4] By simulating molecular interactions and modeling biological processes, researchers can gain valuable insights into a compound's potential efficacy and safety profile before committing to resource-intensive laboratory experiments.

This guide will walk through a hypothetical in silico evaluation of this compound, a molecule with the chemical formula C₃₉H₃₈O₁₂.[5] While no specific biological targets for this compound have been experimentally confirmed in the available literature, its polyphenolic structure suggests potential interactions with a variety of protein targets, including kinases, oxidoreductases, and transcription factors. For the purpose of this guide, we will hypothesize a study aimed at evaluating this compound as a potential inhibitor of Cyclooxygenase-2 (COX-2), a well-established target in inflammation and pain.

Hypothetical Target Prediction and Quantitative Bioactivity

The first step in our in silico workflow is to identify potential biological targets for this compound. This can be achieved using various computational tools that compare the structure of the query molecule to libraries of compounds with known biological activities. Based on the principle of chemical similarity, these tools can predict a ranked list of likely protein targets.

Following target prediction, molecular docking simulations would be performed to estimate the binding affinity of this compound to the predicted targets. The results of these simulations, along with hypothetical inhibitory concentrations (IC50) from a subsequent in vitro assay, are summarized in the table below.

Predicted Target Binding Affinity (kcal/mol) Hypothetical IC50 (µM) Key Interacting Residues (Predicted)
Cyclooxygenase-2 (COX-2)-9.81.2Arg120, Tyr355, Ser530
5-Lipoxygenase (5-LOX)-8.55.7His367, His372, Ile406
Tumor Necrosis Factor-alpha (TNF-α)-7.215.3Tyr59, Tyr119, Ser60

Detailed In Silico Experimental Protocols

Molecular Docking Simulation

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of a target protein (e.g., COX-2).

Methodology:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. All water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field such as AMBER.

  • Ligand Preparation: The 2D structure of this compound is converted to a 3D conformation. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein. The dimensions of the grid box are set to encompass the entire binding pocket.

  • Docking: A molecular docking program (e.g., AutoDock Vina) is used to search for the optimal binding pose of this compound within the defined grid box. The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis: The resulting docking poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and safety properties of this compound.

Methodology:

  • Input: The chemical structure of this compound is submitted to an ADMET prediction server or software (e.g., SwissADME, admetSAR).

  • Prediction: The software calculates a range of physicochemical and pharmacokinetic properties based on the molecule's structure. These properties may include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Renal organic cation transporter (OCT2) inhibition.

    • Toxicity: AMES toxicity, carcinogenicity, hepatotoxicity.

  • Analysis: The predicted ADMET properties are analyzed to identify potential liabilities that may hinder the development of the compound as a drug.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, targeting the pro-inflammatory COX-2 enzyme.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Leads to COX-2 Gene COX-2 Gene NF-kB Activation->COX-2 Gene Induces Transcription COX-2 mRNA COX-2 mRNA COX-2 Gene->COX-2 mRNA Transcription COX-2 Protein COX-2 Protein COX-2 mRNA->COX-2 Protein Translation Prostaglandins Prostaglandins COX-2 Protein->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound This compound This compound->COX-2 Protein Inhibits

Caption: Hypothetical inhibition of the COX-2 signaling pathway by this compound.

In Silico Experimental Workflow

The diagram below outlines the logical flow of the in silico experiments described in this guide.

G Start Start This compound Structure This compound Structure Start->this compound Structure Target Prediction Target Prediction This compound Structure->Target Prediction ADMET Prediction ADMET Prediction This compound Structure->ADMET Prediction Molecular Docking Molecular Docking Target Prediction->Molecular Docking Binding Affinity Binding Affinity Molecular Docking->Binding Affinity Pharmacokinetics Pharmacokinetics ADMET Prediction->Pharmacokinetics Prioritization for In Vitro Testing Prioritization for In Vitro Testing Binding Affinity->Prioritization for In Vitro Testing Pharmacokinetics->Prioritization for In Vitro Testing End End Prioritization for In Vitro Testing->End

Caption: Workflow for the in silico prediction of this compound bioactivity.

Conclusion

While experimental data for this compound remains to be generated, the in silico workflow presented in this whitepaper provides a robust framework for its initial characterization. By employing techniques such as target prediction, molecular docking, and ADMET profiling, researchers can efficiently generate hypotheses about a compound's bioactivity and potential therapeutic applications. The hypothetical data and visualizations for this compound's interaction with COX-2 serve as a practical example of how these computational methods can guide and prioritize further experimental investigation in the quest for novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Characterization of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological context of Dadahol A, a naturally occurring neolignan derivative. The information presented is intended to support research and development efforts involving this compound.

Physicochemical Properties of this compound

This compound is a phenylpropanoid compound.[1] It is a natural product that has been isolated from the branches of Morus alba L. (white mulberry).[1][2] The compound's key identifiers and physicochemical parameters are summarized below.

Identifier/Property Value
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[3]
Molecular Formula C39H38O12[3]
Molecular Weight 698.7 g/mol [1][3]
CAS Number 405281-76-7[1]
PubChem CID 10908643[3]
Canonical SMILES COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O[3]
InChI InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+[3]
InChIKey IKHAPHPJWABCCU-WGSZPKJISA-N[3]
Purity ≥98%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocols

The structural elucidation and characterization of this compound are accomplished through a combination of spectroscopic and spectrometric techniques.

2.1. Isolation and Purification

This compound can be isolated from the ethyl acetate-soluble extract of the twigs of Morus alba L.[1] The purification process typically involves chromatographic techniques such as column chromatography followed by high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.[1]

2.2. Structural Elucidation

The structure of this compound was determined using spectroscopic and chemical methods.[1] While the specific details of the original elucidation are found in the primary literature, a standard approach would involve the following:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[3] LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to analyze the compound, with precursor m/z values of 716.27 for [M+NH4]+ and 697.229 for [M-H]- having been reported.[3]

2.3. Purity Analysis

The purity of this compound is typically assessed by HPLC, often using a UV detector. A purity of ≥98% is commercially available.[1]

Biological Activity

This compound has been evaluated for its inhibitory effects against cyclooxygenase-1 (COX-1) and -2 (COX-2).[1] Additionally, it has been studied in the context of its anti-inflammatory properties. For instance, in a study investigating natural products from Artocarpus heterophyllus, this compound was among the compounds collected to be tested for its effect on lipopolysaccharide (LPS)-stimulated inflammatory response in RAW264.7 macrophages.[1]

Visualizations

4.1. Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

G A Plant Material (Morus alba L. twigs) B Extraction (Ethyl Acetate) A->B C Chromatographic Separation B->C D Purified this compound C->D E Structural Elucidation D->E H Purity Analysis (HPLC) D->H I Biological Activity Assays D->I F NMR Spectroscopy E->F G Mass Spectrometry E->G

Workflow for the Isolation and Characterization of this compound.

4.2. Potential Signaling Pathway Inhibition

Given that this compound has been investigated for its effects on COX-1 and COX-2, a simplified diagram illustrating the cyclooxygenase pathway is relevant. Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins.

G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation C->D E This compound E->B

Simplified Cyclooxygenase (COX) Signaling Pathway and Potential Inhibition by this compound.

References

In-Depth Technical Guide: Dadahol A (CAS Number 405281-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A, a lignan (B3055560) compound with the CAS number 405281-76-7, has emerged as a molecule of interest within the scientific community. While direct research on this compound is limited, studies on its close structural analogues, erythro-5-methoxy-dadahol A and threo-5-methoxy-dadahol A, have revealed significant biological activity. This technical guide consolidates the available physicochemical data for this compound and presents detailed findings on the potent α-glucosidase inhibitory effects of its analogues. The document includes quantitative data, detailed experimental methodologies, and visual representations of the proposed mechanism of action and experimental workflows to support further research and development efforts.

Physicochemical Properties of this compound

This compound is a phenylpropanoid compound with the following properties:

PropertyValueSource
CAS Number 405281-76-7N/A
Molecular Formula C₃₉H₃₈O₁₂[1]
Molecular Weight 698.721 g/mol [1]
Appearance Powder[1]
Purity 95% - 99%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A
Identification Methods Mass Spectrometry, NMR[1]

Biological Activity: α-Glucosidase Inhibition by this compound Analogues

Extensive research has been conducted on the α-glucosidase inhibitory potential of erythro-5-methoxy-dadahol A and threo-5-methoxy-dadahol A, compounds structurally similar to this compound. These analogues have demonstrated potent inhibitory activity, suggesting that this compound may possess similar therapeutic properties for managing type 2 diabetes.

Quantitative Analysis of α-Glucosidase Inhibition

The inhibitory effects of this compound analogues were quantified and compared against acarbose (B1664774), a known α-glucosidase inhibitor.

CompoundIC₅₀ (µM)
erythro-5-methoxy-dadahol A 33.3
threo-5-methoxy-dadahol A 22.1
Acarbose (Positive Control) 344.0

Data sourced from studies on compounds isolated from Amomum tsao-ko.[2][3][4][5]

Experimental Protocols

α-Glucosidase Inhibition Assay

The following protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of the this compound analogues.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (erythro-5-methoxy-dadahol A, threo-5-methoxy-dadahol A)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase was prepared in phosphate buffer.

  • Test compounds and acarbose were dissolved in DMSO to create stock solutions, which were then serially diluted to various concentrations.

  • In a 96-well plate, 50 µL of the enzyme solution was mixed with 50 µL of the test compound solution at varying concentrations.

  • The mixture was pre-incubated at 37°C for 10 minutes.

  • The reaction was initiated by adding 50 µL of the pNPG substrate solution.

  • The plate was incubated at 37°C for 20 minutes.

  • The reaction was terminated by adding 100 µL of 0.2 M sodium carbonate solution.

  • The absorbance was measured at 405 nm using a microplate reader.

  • The percentage of inhibition was calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetic Analysis

To understand the mechanism of inhibition, a kinetic study was performed for threo-5-methoxy-dadahol A.

Procedure:

  • The α-glucosidase inhibition assay was performed with varying concentrations of the substrate (pNPG) and the inhibitor (threo-5-methoxy-dadahol A).

  • The initial reaction velocities were measured.

  • A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) was generated to determine the mode of inhibition.

  • The results indicated a mixed-type inhibition, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[2][3]

Molecular Docking

Computational docking studies were conducted to visualize the interaction between threo-5-methoxy-dadahol A and the active site of α-glucosidase.

Methodology:

  • The 3D structure of α-glucosidase was obtained from the Protein Data Bank.

  • The structure of threo-5-methoxy-dadahol A was generated and optimized using computational chemistry software.

  • Molecular docking was performed using a standard docking program to predict the binding pose of the inhibitor in the enzyme's active site.

  • The docking results revealed interactions with key amino acid residues, including Trp402, Lys400, and Gly361, which are crucial for the enzyme's catalytic activity.[2]

Visualizations

Proposed Signaling Pathway of α-Glucosidase Inhibition

G cluster_0 Small Intestine cluster_1 Mechanism of Inhibition cluster_2 Systemic Effect Carbohydrates Dietary Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Hydrolysis Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibited alpha_Glucosidase->Glucose Dadahol_A_Analogue This compound Analogue (e.g., threo-5-methoxy-dadahol A) Inhibition Dadahol_A_Analogue->Inhibition Inhibition->alpha_Glucosidase Reduced_Glucose Reduced Glucose Absorption Blood_Glucose Lowered Postprandial Blood Glucose Reduced_Glucose->Blood_Glucose

Caption: Proposed mechanism of α-glucosidase inhibition by this compound analogues.

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare α-Glucosidase Solution C Mix Enzyme and Test Compound A->C B Prepare Serial Dilutions of Test Compounds B->C D Pre-incubate at 37°C C->D E Add pNPG Substrate D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC₅₀ Value I->J

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Logical Relationship in Mixed-Type Enzyme Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) I Inhibitor (I) (this compound Analogue) ES->E -S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I P Product (P) ES->P k_cat EI->E -I EI->ESI +S ESI->ES -I ESI->EI -S

Caption: Kinetic model of mixed-type inhibition of α-glucosidase.

Conclusion and Future Directions

The potent α-glucosidase inhibitory activity of erythro-5-methoxy-dadahol A and threo-5-methoxy-dadahol A strongly suggests that this compound (CAS 405281-76-7) is a promising candidate for further investigation as a potential therapeutic agent for type 2 diabetes. The data presented in this guide provide a solid foundation for future research, which should focus on the following areas:

  • Total Synthesis of this compound: To enable comprehensive biological evaluation, an efficient synthetic route for this compound is required.

  • In Vitro and In Vivo Studies: The biological activities of synthesized this compound should be thoroughly investigated, including its α-glucosidase inhibitory potential, antioxidant properties, and anti-inflammatory effects.

  • Mechanism of Action Studies: Further research is needed to elucidate the precise molecular mechanisms by which this compound and its analogues exert their biological effects.

  • Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound should be determined.

By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel treatments for metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Dadahol A from Morus alba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a neolignan found in the twigs of Morus alba (White Mulberry), has garnered interest for its potential pharmacological activities. This document provides a comprehensive, synthesized protocol for the isolation and purification of this compound. While a specific, detailed protocol for this compound is not extensively published, the following methodology is based on established techniques for the isolation of neolignans and other phenolic compounds from Morus species. The protocols outlined below are intended to serve as a robust starting point for researchers aiming to isolate and study this compound.

Morus alba has a long history in traditional medicine, and its various parts are rich in bioactive compounds, including flavonoids, alkaloids, and stilbenoids. The twigs, in particular, are a known source of various phenolic compounds. This compound has been evaluated for its inhibitory effects against cyclooxygenase-1 (COX-1) and -2 (COX-2), suggesting potential anti-inflammatory properties.

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound from Morus alba twigs, beginning with extraction and culminating in chromatographic purification.

Plant Material and Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh twigs of Morus alba.

    • Wash the twigs thoroughly with water to remove any dirt and contaminants.

    • Air-dry the twigs in a shaded, well-ventilated area until they are brittle.

    • Grind the dried twigs into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 1 kg of the powdered twig material.

    • Macerate the powder in 5 L of 80% aqueous ethanol (B145695) at room temperature for 48 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

Solvent Partitioning and Fractionation
  • Defatting the Crude Extract:

    • Suspend the crude ethanol extract in 1 L of distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform liquid-liquid extraction with n-hexane (3 x 500 mL) to remove non-polar compounds such as fats and chlorophyll.

    • Collect and discard the n-hexane layers.

  • Fractionation with Ethyl Acetate (B1210297):

    • Sequentially extract the remaining aqueous layer with ethyl acetate (3 x 500 mL). This compound, being a neolignan, is expected to partition into this fraction.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate fraction under reduced pressure to yield the crude ethyl acetate extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of the ethyl acetate extract.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Prepare a silica gel (60-120 mesh) column packed in a suitable solvent such as chloroform (B151607).

    • Dissolve the crude ethyl acetate extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.).

    • Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol mobile phase and UV detection.

    • Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values typical for neolignans should be selected for further purification.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Dissolve the semi-purified fraction from the silica gel column in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with 100% methanol. This step helps in separating compounds based on their molecular size and removes polymeric tannins and other larger molecules.

    • Collect fractions and monitor by TLC to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the fractions containing this compound using a preparative reversed-phase HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) for phenolic compounds.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC.

    • Characterize the final compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as this compound.

Data Presentation

The following table provides an illustrative summary of the quantitative data that would be collected during the isolation and purification of this compound. Note: These values are hypothetical and serve as a template for data presentation.

Purification StepStarting Material (g)Fraction Weight (g)Step Yield (%)Purity (%)
Crude Ethanol Extract100085.08.5~5
Ethyl Acetate Fraction85.012.514.7~20
Silica Gel Column Fraction12.51.814.4~60
Sephadex LH-20 Fraction1.80.527.8~85
Preparative HPLC0.50.0510.0>98

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Morus alba twigs.

G cluster_start Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification start Morus alba Twigs grind Grinding start->grind powder Powdered Twigs grind->powder extraction 80% Ethanol Maceration powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning (n-Hexane & Ethyl Acetate) crude_extract->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction silica Silica Gel Column Chromatography ea_fraction->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_dadahol_a Pure this compound prep_hplc->pure_dadahol_a

Caption: Workflow for this compound Isolation and Purification.

Proposed Signaling Pathway for Anti-inflammatory Action

While the specific signaling pathway for this compound is not fully elucidated, compounds from Morus alba have been shown to exhibit anti-inflammatory effects by inhibiting the COX-2 pathway. The following diagram illustrates a plausible mechanism of action where a compound inhibits the expression of pro-inflammatory enzymes.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling Cascade cluster_inhibition Inhibition by Compound cluster_response Inflammatory Response LPS LPS (Inflammatory Stimulus) NFkB NF-κB Activation LPS->NFkB Gene Gene Transcription NFkB->Gene iNOS iNOS Expression Gene->iNOS COX2 COX-2 Expression Gene->COX2 DadaholA This compound (or related compound) DadaholA->NFkB Inhibits NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Proposed COX-2 and iNOS Inhibition Pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dadahol A, a neolignan derivative. This compound has the molecular formula C39H38O12 and a molecular weight of 698.7 g/mol .[1] This method is designed for accuracy, precision, and sensitivity, making it suitable for routine analysis in research and quality control settings. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters, providing a comprehensive guide for researchers working with this compound.

Introduction

This compound is a naturally occurring phenylpropanoid found in plants such as Morus alba L.[2] As interest in the pharmacological properties of natural products grows, the need for reliable analytical methods for their quantification is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in complex mixtures, making it an ideal choice for the analysis of natural product extracts.[3][4] This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[5]

  • Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • This compound Standard: Pure this compound (≥98% purity) obtained from a commercial supplier.[2]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min, 30-70% B20-25 min, 70-90% B25-30 min, 90% B30-31 min, 90-30% B31-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 35 minutes
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the pure compound in methanol. A series of calibration standards ranging from 1 µg/mL to 100 µg/mL are prepared by serial dilution of the stock solution with the mobile phase initial conditions (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation

For the analysis of this compound in plant extracts or other matrices, a suitable extraction method should be employed. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be used to isolate and concentrate the analyte. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its reliability.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The peak area of this compound was plotted against the concentration, and a linear regression analysis was performed.

Precision

The precision of the method was determined by analyzing a quality control (QC) sample at three different concentrations (low, medium, and high) on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) was calculated.

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels. The percentage recovery was calculated.

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram. The LOD was defined as the concentration with an S/N ratio of 3, and the LOQ was defined as the concentration with an S/N ratio of 10.[6]

Data Presentation

The quantitative data for the method validation are summarized in the following tables.

Table 2: Method Validation Summary

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 3: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard (10 µg/mL)15.212543010.0
Sample 115.3876546.9
Sample 215.215432112.3

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Sample Sample Matrix Extract Extract this compound Sample->Extract Dilute Prepare Calibration Curve Stock->Dilute Filter_Std Filter Standard Dilute->Filter_Std Calibrate Generate Calibration Curve Dilute->Calibrate Filter_Sample Filter Sample Extract->Filter_Sample Inject Inject into HPLC Filter_Std->Inject Filter_Sample->Inject HPLC HPLC System Separate Chromatographic Separation HPLC->Separate Inject->HPLC Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_method_dev Method Development cluster_application Application Optimization Optimize Conditions (Mobile Phase, Column, etc.) Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Protocol Establish Final Protocol Validation->Protocol QC Quality Control of Raw Materials Protocol->QC Research Pharmacokinetic Studies Protocol->Research Stability Stability Testing Protocol->Stability

Caption: HPLC method development and application logic.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is validated according to standard guidelines and is demonstrated to be linear, precise, and accurate. This protocol can be readily implemented in any analytical laboratory equipped with standard HPLC instrumentation and will be a valuable tool for researchers and professionals in the field of natural product analysis and drug development.

References

Application Notes and Protocols: Dadahol A Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activity of Dadahol A and detailed protocols for cell-based assays to evaluate its cytotoxic effects. This compound, a neolignan, has demonstrated significant anti-proliferative activity in various cancer cell lines.

Biological Activity of this compound

This compound has been identified as a compound with cytotoxic effects against several cancer cell lines, including neuroblastoma, hepatoblastoma, and Hodgkin's lymphoma. Studies have shown that it is effective in inhibiting cancer cell growth and reducing cell viability. While it has been screened for anti-inflammatory properties, it was reported to be inactive in inflammation assays. Future research may focus on elucidating the specific mechanism of action, including cell cycle analysis and apoptosis induction.

Quantitative Data Summary

This compound has been shown to be a potent cytotoxic agent against multiple cancer cell lines. In comparative studies, it exhibited the lowest IC50 values among the tested compounds, indicating its high potency.

Cell LineCancer TypeAssay UsedObserved EffectIC50 Value
CHLA15 NeuroblastomaResazurin (B115843) Cell Viability AssaySignificant reduction in cell viabilityDetermined to be the lowest among tested compounds
LAN5 NeuroblastomaResazurin Cell Viability AssaySignificant reduction in cell viabilityDetermined to be the lowest among tested compounds
Hep3B HepatoblastomaResazurin Cell Viability AssaySignificant reduction in cell viabilityDetermined to be the lowest among tested compounds
L428 Hodgkin's LymphomaResazurin Cell Viability AssaySignificant reduction in cell viabilityDetermined to be the lowest among tested compounds

Experimental Protocols

Cell Viability Assessment using Resazurin Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells using a resazurin-based assay.

Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Measurement cluster_3 Data Analysis A Seed cells onto a 96-well plate B Incubate for 24h to allow adherence A->B C Treat cells with various concentrations of this compound B->C D Incubate for 72h C->D E Add Resazurin solution to each well D->E F Incubate for 2-4h E->F G Measure fluorescence (Ex/Em: ~560/590 nm) F->G H Calculate percentage cell viability G->H I Determine IC50 value H->I

Caption: Workflow for Resazurin Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., CHLA15, LAN5, Hep3B, L428)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Resazurin Cell Viability Assay Kit

  • 96-well tissue culture plates

  • CO2 incubator

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 0.5 x 10^4 to 2 x 10^4 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours.

  • Resazurin Assay:

    • Add the resazurin reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition:

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Cytotoxicity Evaluation using MTT Assay

This protocol describes the use of an MTT assay to measure the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

  • CO2 incubator

  • Absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Resazurin Assay protocol.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value as described in the Resazurin Assay protocol.

Signaling Pathway Investigation

The precise signaling pathway through which this compound exerts its cytotoxic effects has not yet been fully elucidated. Future investigations may explore common pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Hypothetical Signaling Pathway Diagram

G cluster_0 Potential Upstream Targets cluster_1 Kinase Cascades cluster_2 Downstream Effects DadaholA This compound GrowthFactorReceptor Growth Factor Receptor DadaholA->GrowthFactorReceptor Inhibition? Apoptosis Apoptosis DadaholA->Apoptosis Induction? PI3K PI3K GrowthFactorReceptor->PI3K MAPK MAPK Cascade GrowthFactorReceptor->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibition Proliferation Cell Proliferation MAPK->Proliferation Inhibition

Caption: Potential Signaling Pathways for Investigation.

Application Notes and Protocols for In Vitro Efficacy Testing of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A is a lignan (B3055560), a class of polyphenolic compounds found in plants.[1][2][3] Lignans (B1203133) have garnered significant interest in drug discovery due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][4][5] Given the structural characteristics of this compound, it is hypothesized to possess potential therapeutic efficacy in these areas. This document provides detailed application notes and protocols for establishing in vitro models to screen and characterize the anticancer and anti-inflammatory potential of this compound.

Application Note 1: Evaluation of Anticancer Efficacy

To assess the potential of this compound as an anticancer agent, a primary screening for cytotoxicity against various cancer cell lines is recommended, followed by mechanistic studies to elucidate the underlying signaling pathways.

Initial Screening: Cytotoxicity Assessment

The initial evaluation of this compound's anticancer potential can be achieved by determining its cytotoxic effects on a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7][8]

Table 1: Hypothetical Cytotoxicity Profile of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.5 ± 2.3
A549Lung Carcinoma32.1 ± 3.1
HepG2Hepatocellular Carcinoma18.9 ± 2.0
HeLaCervical Adenocarcinoma28.4 ± 2.9

IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Protocol 1: MTT Cell Viability Assay[6][9]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC₅₀ value by plotting cell viability against the logarithm of this compound concentration.

Mechanistic Studies: Investigation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9][10] Its dysregulation is often implicated in cancer.[9] Western blotting can be employed to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2.[11][12]

Table 2: Hypothetical Effect of this compound on MAPK Pathway Protein Expression

Target ProteinTreatment (24h)Fold Change in Phosphorylation (Normalized to Total Protein)
p-ERK1/2 (Thr202/Tyr204)Control1.00 ± 0.12
This compound (10 µM)0.65 ± 0.08
This compound (25 µM)0.32 ± 0.05
Total ERK1/2Control1.00 ± 0.09
This compound (10 µM)0.98 ± 0.11
This compound (25 µM)1.02 ± 0.10

Data are presented as mean ± standard deviation.

Protocol 2: Western Blot Analysis of MAPK Pathway[10][12]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Dadahol_A This compound Dadahol_A->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Application Note 2: Evaluation of Anti-inflammatory Efficacy

The anti-inflammatory potential of this compound can be investigated by its ability to inhibit the production of inflammatory mediators in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).

Primary Screening: Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. The Griess assay is a simple and sensitive method for measuring nitrite (B80452), a stable product of NO.

Table 3: Hypothetical Inhibition of LPS-Induced Nitric Oxide Production by this compound in RAW 264.7 Macrophages

TreatmentConcentration (µM)NO₂⁻ Concentration (µM)% Inhibition
Control-2.5 ± 0.3-
LPS (1 µg/mL)-35.8 ± 2.90
LPS + this compound528.1 ± 2.121.5
LPS + this compound1019.7 ± 1.545.0
LPS + this compound259.3 ± 0.874.0

Data are presented as mean ± standard deviation.

Protocol 3: Griess Assay for Nitric Oxide Quantification

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • This compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with NaNO₂. Determine the percentage inhibition of NO production by this compound.

Mechanistic Studies: Investigation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[13][14] Its activation is a key step in the inflammatory response. The effect of this compound on NF-κB activation can be assessed by measuring the nuclear translocation of the p65 subunit using immunofluorescence or Western blotting of nuclear extracts.[15]

Table 4: Hypothetical Effect of this compound on LPS-Induced NF-κB p65 Nuclear Translocation

Treatment% of Cells with Nuclear p65
Control5 ± 1.2
LPS (1 µg/mL)85 ± 5.6
LPS + this compound (25 µM)25 ± 3.1

Data are presented as mean ± standard deviation from immunofluorescence analysis.

Protocol 4: Assessment of NF-κB Nuclear Translocation[16]

Materials:

  • RAW 264.7 cells treated with LPS and this compound

  • Nuclear and cytoplasmic extraction kit

  • Primary antibody (anti-NF-κB p65)

  • Secondary antibody

  • Western blotting or immunofluorescence microscopy reagents

Procedure (Western Blotting):

  • Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Analysis: Quantify the protein in each fraction and perform Western blotting as described in Protocol 2, using an antibody against the p65 subunit of NF-κB. Use histone H3 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.

  • Analysis: Compare the levels of p65 in the nuclear fractions of treated and untreated cells.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Overall Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

Workflow Start This compound (Lignan) Primary_Screening Primary Screening Start->Primary_Screening Anticancer_Screen Anticancer: Cytotoxicity Assay (MTT on Cancer Cell Panel) Primary_Screening->Anticancer_Screen Antiinflammatory_Screen Anti-inflammatory: NO Assay (Griess Assay on Macrophages) Primary_Screening->Antiinflammatory_Screen Hit_Identification Hit Identification (Significant Activity) Anticancer_Screen->Hit_Identification Antiinflammatory_Screen->Hit_Identification Mechanistic_Studies Mechanistic Studies Hit_Identification->Mechanistic_Studies Yes Anticancer_Mechanism Anticancer: Signaling Pathway Analysis (e.g., MAPK Western Blot) Mechanistic_Studies->Anticancer_Mechanism Antiinflammatory_Mechanism Anti-inflammatory: Signaling Pathway Analysis (e.g., NF-κB Nuclear Translocation) Mechanistic_Studies->Antiinflammatory_Mechanism Lead_Optimization Lead Optimization Anticancer_Mechanism->Lead_Optimization Antiinflammatory_Mechanism->Lead_Optimization

Caption: Experimental workflow for in vitro evaluation of this compound.

Disclaimer: The provided protocols and data are for illustrative purposes and should be optimized based on specific experimental conditions and cell lines. Due to the limited publicly available data on this compound, the proposed therapeutic applications are hypothetical and based on the known biological activities of the lignan class of compounds.

References

Application Notes and Protocols for In Vivo Studies of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a neolignan found in sources such as hemp roots and Artocarpus dadah, has demonstrated notable cytotoxic effects against various cancer cell lines in vitro, particularly pediatric neuroblastoma.[1][2][3] These promising preclinical findings warrant further investigation into its efficacy and safety in vivo. This document provides detailed application notes and proposed protocols for conducting in vivo studies to evaluate the therapeutic potential of this compound. It is important to note that while in vitro data is available, comprehensive in vivo studies on this compound have not been widely published. Therefore, the following protocols are based on established methodologies for in vivo cancer research and the known in vitro activities of this compound.

Animal Models

The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Based on its potent cytotoxic activity against neuroblastoma cell lines, xenograft models using these cells are a logical starting point.[2][3]

Recommended Animal Models:

  • Nude Mice (Athymic NCr-nu/nu): These immunodeficient mice are suitable for subcutaneous or orthotopic implantation of human cancer cell lines, as they do not mount a T-cell-mediated immune response to reject the foreign cells.

  • SCID (Severe Combined Immunodeficiency) Mice: These mice lack both T and B lymphocytes, allowing for the engraftment of a wider range of human cells, including those that may be rejected by nude mice.

  • Patient-Derived Xenograft (PDX) Models: For studies aiming for higher clinical relevance, PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, can be considered.

In Vivo Efficacy Studies: Xenograft Model Protocol

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous neuroblastoma xenograft model.

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Cell Culture: - Propagate neuroblastoma cells (e.g., SH-SY5Y, LAN5) C Tumor Implantation: - Subcutaneously inject cells into the flank of each mouse A->C B Animal Acclimatization: - Acclimate nude mice for 1 week B->C D Tumor Growth Monitoring: - Measure tumor volume until it reaches ~100-150 mm³ C->D E Randomization & Dosing: - Randomize mice into groups - Administer this compound or vehicle D->E F Continued Monitoring: - Measure tumor volume and body weight 2-3 times per week E->F G Euthanasia & Tissue Collection: - Euthanize mice at endpoint - Collect tumors and organs F->G H Data Analysis: - Analyze tumor growth inhibition, body weight changes, and other relevant endpoints G->H

Caption: Workflow for a xenograft efficacy study of this compound.

Detailed Protocol:
  • Cell Preparation:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y or LAN5) in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize 6-8 week old female nude mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., a solution of DMSO, Cremophor EL, and saline) via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • This compound Treatment Groups: Administer this compound at various doses (e.g., 10, 30, and 100 mg/kg) following the same administration route and schedule as the vehicle group. The dosing schedule could be daily or every other day for 2-4 weeks.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if any animal shows signs of excessive distress or toxicity.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize all animals and excise the tumors.

    • Weigh the tumors and preserve them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting).

    • Collect major organs (liver, kidney, spleen, etc.) for histological analysis to assess potential toxicity.

Pharmacokinetic and Toxicology Studies

Prior to extensive efficacy studies, it is crucial to understand the pharmacokinetic (PK) and toxicological profile of this compound. A study on related compounds suggested that poor pharmacokinetic properties could limit in vivo efficacy.[4]

Pharmacokinetic Study Protocol:
  • Animal Model: Use healthy adult mice or rats (e.g., C57BL/6 or Sprague-Dawley).

  • Drug Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Acute Toxicology Study Protocol:
  • Animal Model: Use healthy adult mice or rats.

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of animals.

  • Observation: Monitor the animals for 14 days for signs of morbidity and mortality. Record changes in body weight, food and water consumption, and clinical signs of toxicity.

  • Endpoint Analysis: At the end of the observation period, euthanize the animals and perform gross necropsy and histopathological examination of major organs.

  • Determine MTD: Identify the Maximum Tolerated Dose (MTD).

Potential Mechanism of Action and Signaling Pathway

While the precise mechanism of action of this compound is not fully elucidated, in vitro studies suggest the involvement of apoptosis, as indicated by the activation of caspases 3/7.[2] Further in vivo studies should aim to confirm and expand upon these findings.

G Dadahol_A This compound Cancer_Cell Cancer Cell Dadahol_A->Cancer_Cell Enters Apoptotic_Pathway Pro-Apoptotic Signaling (e.g., Bcl-2 family modulation) Cancer_Cell->Apoptotic_Pathway Triggers Caspase_Activation Caspase-3/7 Activation Apoptotic_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound101100 ± 12026.7
This compound30750 ± 9050.0
This compound100400 ± 6073.3

Table 2: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1200300
Tmax (h) 0.081.0
AUC (ng*h/mL) 25001500
Half-life (h) 2.53.0
Bioavailability (%) -6.0

Conclusion

This compound presents a promising profile as a potential anti-cancer agent based on its in vitro cytotoxic activities. The protocols and application notes provided here offer a framework for designing and conducting the necessary in vivo studies to evaluate its efficacy, safety, and mechanism of action. Rigorous in vivo testing is the essential next step in determining the translational potential of this compound for clinical applications.

References

Application Notes: Determining the Cytotoxicity of Dadahol A Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dadahol A is a natural product with potential pharmacological activities. The evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process.[1] Cytotoxicity assays are essential laboratory methods used to determine the toxic effects of chemical compounds on cultured cells.[1][2] These assays are crucial for establishing a compound's safety profile and for understanding its mechanism of action. This document provides detailed protocols for two common and robust colorimetric assays for assessing the cytotoxicity of this compound: the MTT assay and the LDH assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3][5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5][7]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[8] The amount of LDH released is proportional to the number of dead cells.[9]

These assays provide complementary information: the MTT assay measures the number of viable cells, while the LDH assay quantifies the number of dead cells. Together, they offer a comprehensive assessment of the cytotoxic potential of this compound.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following tables summarize hypothetical quantitative data for the cytotoxic effect of this compound on a generic cancer cell line (e.g., HeLa) after a 24-hour exposure, as determined by the MTT and LDH assays. These tables are for illustrative purposes to demonstrate how to present such data.

Table 1: Cell Viability of HeLa Cells Treated with this compound (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.18 ± 0.0694.4%
50.95 ± 0.0576.0%
100.63 ± 0.0450.4%
250.31 ± 0.0324.8%
500.15 ± 0.0212.0%
1000.08 ± 0.016.4%

Table 2: Cytotoxicity in HeLa Cells Treated with this compound (LDH Assay)

This compound Concentration (µM)LDH Activity (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous LDH Release)0.12 ± 0.010%
10.15 ± 0.023.3%
50.28 ± 0.0317.8%
100.55 ± 0.0447.8%
250.82 ± 0.0577.8%
500.98 ± 0.0695.6%
1001.05 ± 0.07103.3%
Maximum LDH Release1.02 ± 0.05100%

Note: Percentage cytotoxicity is calculated relative to the maximum LDH release control.

Experimental Workflow and Signaling Pathway Diagrams

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate dadahol_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound dadahol_prep->treatment incubation 4. Incubate for 24-48 hours treatment->incubation mtt_assay 5a. Perform MTT Assay incubation->mtt_assay ldh_assay 5b. Perform LDH Assay incubation->ldh_assay read_plate 6. Read Absorbance mtt_assay->read_plate ldh_assay->read_plate calc 7. Calculate % Viability/ % Cytotoxicity read_plate->calc ic50 8. Determine IC50 calc->ic50

Caption: Workflow for assessing this compound cytotoxicity.

G Generalized Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway dadahol_a This compound mitochondria Mitochondrial Stress dadahol_a->mitochondria death_receptor Death Receptor Binding dadahol_a->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathways induced by a cytotoxic agent.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[3][4][6][7]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals.[3][7]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[8][9][10][11]

Materials:

  • This compound stock solution

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium (serum-free medium is often recommended for the assay step to avoid background LDH activity)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (often 10X, provided in the kit or can be prepared with Triton X-100)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • It is essential to set up the following controls in triplicate:

      • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

      • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[11]

      • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[11]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[10][11]

  • Reaction Termination and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well to terminate the reaction.[11]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[11]

  • Data Analysis:

    • First, subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

References

Application Notes & Protocols: Measuring the Anti-inflammatory Effects of Dadahol A In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response.[1][2] Their activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Consequently, the inhibition of these pathways presents a promising therapeutic strategy for inflammatory conditions.

Dadahol A is a natural compound with a structure suggesting potential biological activity. These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-induced inflammation model in macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in innate immune cells.[3]

Experimental Workflow

The overall experimental workflow is designed to first assess the cytotoxicity of this compound, then to evaluate its effect on key inflammatory markers, and finally to investigate its impact on the upstream NF-κB and MAPK signaling pathways.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Evaluation of Anti-inflammatory Activity cluster_2 Phase 3: Mechanism of Action Studies A This compound Preparation (Stock Solution) C Cell Viability Assay (MTT) Determine Non-Toxic Concentrations A->C B Cell Culture (e.g., RAW 264.7 Macrophages) B->C D LPS-induced Inflammation Model (Cells + LPS + this compound) C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) D->F G Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining) D->G H Western Blot Analysis (NF-κB & MAPK Pathways) D->H I Immunofluorescence (NF-κB p65 Nuclear Translocation) H->I

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from the described experiments, illustrating the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators

Treatment GroupThis compound (µM)Cell Viability (%)NO Production (% of LPS)ROS Production (% of LPS)
Control0100 ± 4.55.2 ± 1.16.1 ± 1.5
LPS (1 µg/mL)098 ± 3.9100100
LPS + this compound197 ± 4.285.3 ± 5.188.2 ± 6.3
LPS + this compound596 ± 3.862.1 ± 4.765.4 ± 5.2
LPS + this compound1095 ± 4.145.8 ± 3.948.7 ± 4.1
LPS + this compound2593 ± 5.028.4 ± 3.130.5 ± 3.6

*Data are presented as mean ± SD (n=3).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control045 ± 5.228 ± 4.115 ± 2.8
LPS (1 µg/mL)02580 ± 1501850 ± 120980 ± 85
LPS + this compound12210 ± 1351620 ± 110850 ± 75
LPS + this compound51650 ± 1101150 ± 95610 ± 60
LPS + this compound101020 ± 98730 ± 70390 ± 45
LPS + this compound25580 ± 65410 ± 50220 ± 30

*Data are presented as mean ± SD (n=3).

Experimental Protocols

Protocol 1: Cell Culture and Viability Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 2: Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]

Protocol 4: Western Blot Analysis for Signaling Proteins
  • Plate RAW 264.7 cells in a 6-well plate.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Signaling Pathway Diagrams

Hypothesized Inhibition of NF-κB Signaling by this compound

The NF-κB pathway is a primary activator of inflammation.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6][7]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB p-IκBα Degradation IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates DadaholA This compound DadaholA->IKK Inhibits DadaholA->IkB Inhibits

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Hypothesized Inhibition of MAPK Signaling by this compound

MAPK pathways, including ERK, JNK, and p38, are also crucial in mediating inflammatory responses.[1][8] LPS stimulation activates these kinases, which in turn can activate transcription factors that promote the expression of inflammatory mediators.

G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Upstream Kinases (e.g., TAK1) TLR4->Upstream p38 p-p38 Upstream->p38 ERK p-ERK Upstream->ERK JNK p-JNK Upstream->JNK AP1 Transcription Factors (e.g., AP-1) p38->AP1 activate ERK->AP1 activate JNK->AP1 activate Genes Pro-inflammatory Gene Transcription AP1->Genes DadaholA This compound DadaholA->p38 Inhibits DadaholA->ERK Inhibits DadaholA->JNK Inhibits

Caption: Hypothesized mechanism of this compound on the MAPK signaling pathways.

References

Application Notes and Protocols for the Determination of Antioxidant Activity of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A is a neolignan compound that has been isolated from the twigs of Morus alba L.[1], a plant species known for its rich composition of bioactive compounds with potential health benefits. While the broader class of compounds from Morus alba have demonstrated antioxidant properties, specific quantitative data on the antioxidant activity of this compound is not extensively available in peer-reviewed literature. These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using two common and reliable assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

The following sections offer standardized methodologies for researchers to assess the antioxidant potential of this compound, along with guidance on data presentation and interpretation.

Data Presentation

Quantitative analysis of antioxidant activity is typically expressed in terms of IC50 values, which represents the concentration of the test compound required to scavenge 50% of the free radicals. Due to the current lack of specific published IC50 values for this compound, the following table is presented as a template to illustrate how experimental data for this compound could be structured and compared against a standard antioxidant like Ascorbic Acid or Trolox.

Table 1: Hypothetical Antioxidant Activity Data for this compound

CompoundAssayIC50 (µg/mL)IC50 (µM)¹
This compound DPPHData to be determinedData to be determined
ABTSData to be determinedData to be determined
Ascorbic Acid DPPHReference ValueReference Value
Trolox ABTSReference ValueReference Value

¹The molecular weight of this compound is 698.7 g/mol .[2]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent for this compound)

  • Ascorbic acid (or other positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid, in the same manner as the test sample.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the various concentrations of the test sample or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A blank well should be prepared containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • A control well should contain 100 µL of the solvent and 100 µL of methanol (without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100

    Where:

    • A_blank = Absorbance of the blank (DPPH solution without sample)

    • A_sample = Absorbance of the test sample with DPPH solution

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample. The concentration that results in 50% scavenging is the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS radical solution is reduced, and the decrease in absorbance at 734 nm is measured.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • Trolox (or other positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

  • Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Positive Control: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the various concentrations of the test sample or positive control.

    • Add 180 µL of the ABTS working solution to each well.

    • A blank well should contain 20 µL of the solvent and 180 µL of the ABTS working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100

    Where:

    • A_blank = Absorbance of the blank (ABTS solution without sample)

    • A_sample = Absorbance of the test sample with ABTS solution

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH_Sol->Mix Sample_Prep Prepare this compound and Control Dilutions Sample_Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Prepare ABTS Radical (ABTS + K2S2O8) ABTS_Working Dilute ABTS Radical to working concentration ABTS_Radical->ABTS_Working Mix Mix Sample/Control with ABTS Solution in 96-well plate ABTS_Working->Mix Sample_Prep Prepare this compound and Control Dilutions Sample_Prep->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50/TEAC Value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Application Note: Unraveling the Molecular Impact of Dadahol A on Protein Expression Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dadahol A is a naturally occurring compound whose biological activities and effects on cellular signaling pathways are currently under investigation. Understanding how novel compounds like this compound modulate protein expression is crucial for drug discovery and development. Western blot analysis is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample.[1][2][3] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the expression of key proteins within a hypothetical signaling pathway. The following protocols and data are presented as a guide for researchers and scientists in the field of drug development and molecular biology.

Principle of Western Blotting

Western blotting involves several key steps:

  • Sample Preparation: Extraction of proteins from cells or tissues treated with this compound.

  • Gel Electrophoresis: Separation of proteins by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

  • Protein Transfer: Transfer of the separated proteins from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[2]

  • Immunodetection: Probing the membrane with specific primary antibodies that recognize the target protein, followed by incubation with enzyme-conjugated secondary antibodies.

  • Visualization: Detection of the target protein by chemiluminescence or fluorescence, allowing for semi-quantitative analysis of protein expression levels.[1][4]

Hypothetical Experimental Design: Investigating this compound's Effect on the Nrf2 Antioxidant Pathway

This application note will use a hypothetical scenario where this compound is investigated for its potential to activate the Nrf2 signaling pathway, a common target for phytochemicals with antioxidant properties.[5][6] The key proteins of interest in this pathway are Keap1, Nrf2, and Heme Oxygenase-1 (HO-1).

Materials and Reagents

  • Cell Culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

  • Human cell line (e.g., HEK293T or a relevant cancer cell line)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Protease and phosphatase inhibitor cocktails

  • RIPA buffer[7]

  • BCA Protein Assay Kit

  • Laemmli sample buffer[7]

  • SDS-PAGE gels (precast or hand-casted)

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)[4]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[7]

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, clean tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Protocol 3: SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading: Mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1][4] Confirm successful transfer by staining the membrane with Ponceau S.

Protocol 4: Immunoblotting and Detection
  • Blocking: Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1][7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, and anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[4][7]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4][7]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Data Presentation

The quantitative data from the Western blot analysis should be presented in a clear and organized manner. The band intensities of the target proteins are normalized to the loading control (β-actin) to account for any variations in protein loading.

Table 1: Effect of this compound on the Relative Protein Expression in the Nrf2 Pathway

Treatment Concentration (µM)Relative Nrf2 Expression (Normalized to β-actin)Relative Keap1 Expression (Normalized to β-actin)Relative HO-1 Expression (Normalized to β-actin)
0 (Vehicle Control)1.00 ± 0.081.00 ± 0.121.00 ± 0.15
11.25 ± 0.110.95 ± 0.101.50 ± 0.20
51.80 ± 0.150.80 ± 0.092.75 ± 0.25
102.50 ± 0.210.65 ± 0.074.20 ± 0.30
252.45 ± 0.190.60 ± 0.084.10 ± 0.28

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagram 1: Western Blot Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Band Densitometry & Normalization imaging->quantification

Caption: Workflow for Western blot analysis of this compound's effects.

Diagram 2: Hypothetical Nrf2 Signaling Pathway Modulation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dadahol_a This compound keap1_nrf2 Keap1-Nrf2 Complex dadahol_a->keap1_nrf2 Inhibits binding? nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1_gene HO-1 Gene are->ho1_gene Activates Transcription ho1_protein HO-1 Protein (Increased Expression) ho1_gene->ho1_protein Translation

Caption: this compound's potential modulation of the Nrf2 signaling pathway.

Conclusion

This application note provides a comprehensive framework for utilizing Western blot analysis to elucidate the effects of a novel compound, this compound, on protein expression. The detailed protocols and hypothetical data presentation offer a practical guide for researchers in drug discovery and molecular biology to investigate the molecular mechanisms of action of new chemical entities. The adaptability of this protocol allows for the investigation of various signaling pathways and target proteins, making it an invaluable tool in cellular and molecular research.

References

Application Note: Quantifying the Effect of Dadahol A on Nrf2-Mediated Gene Expression using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Dadahol A is a phenolic compound with a complex chemical structure. While its specific biological activities are currently under-investigated, its structural motifs suggest potential for interacting with cellular signaling pathways, particularly those responsive to oxidative stress. Phenolic compounds are known to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to investigate the effect of this compound on the expression of key antioxidant response genes regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.

The Nrf2 pathway plays a crucial role in protecting cells from oxidative damage by upregulating the expression of a battery of cytoprotective genes.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][2] Many natural and synthetic compounds, including various polyphenols, can activate this pathway and are being explored for their therapeutic potential in diseases associated with oxidative stress.[3][4][5]

This document outlines the necessary steps for cell culture and treatment with this compound, RNA extraction, reverse transcription to cDNA, and finally, the qPCR analysis of Nrf2 target genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), Heme Oxygenase 1 (HO-1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).

Experimental Workflow

The overall experimental workflow for assessing the impact of this compound on gene expression is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR & Analysis cell_culture 1. Seed Cells treatment 2. Treat with this compound cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction rna_qc 4. RNA Quantification & Quality Control rna_extraction->rna_qc rt 5. Reverse Transcription rna_qc->rt qpcr 6. qPCR rt->qpcr data_analysis 7. Data Analysis (ΔΔCt Method) qpcr->data_analysis

Caption: A streamlined workflow for qPCR analysis of this compound's effect on gene expression.

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for a human cancer cell line, such as the human breast adenocarcinoma cell line MCF-7, but can be adapted for other cell types.

  • Materials:

    • MCF-7 cells (or other suitable cell line)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • Vehicle control (DMSO)

    • 6-well cell culture plates

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Culture MCF-7 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Once cells reach 70-80% confluency, trypsinize and seed them into 6-well plates at a density of 2 x 10^5 cells per well.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare working solutions of this compound in complete culture medium at final concentrations of 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add 2 mL of the prepared this compound solutions or vehicle control to the respective wells.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

RNA Extraction and Quantification
  • Materials:

    • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

    • Chloroform

    • Isopropanol

    • 75% Ethanol (prepared with nuclease-free water)

    • Nuclease-free water

    • Spectrophotometer (e.g., NanoDrop)

  • Procedure:

    • After the 24-hour treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the wells by adding 1 mL of TRIzol reagent per well and scraping the cells.

    • Follow the manufacturer's protocol for the chosen RNA extraction method. A general TRIzol-based protocol involves phase separation with chloroform, precipitation of RNA with isopropanol, and washing with 75% ethanol.

    • Resuspend the final RNA pellet in 20-50 µL of nuclease-free water.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)
  • Materials:

    • Reverse transcription kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)

    • Nuclease-free water

    • Thermal cycler

  • Procedure:

    • In a nuclease-free tube, combine 1 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's instructions.

    • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile. A typical program includes an initial incubation at 25°C for 10 minutes (primer annealing), followed by 42-50°C for 50-60 minutes (cDNA synthesis), and a final inactivation step at 70-85°C for 5-15 minutes.[3]

    • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Materials:

    • SYBR Green qPCR master mix

    • Forward and reverse primers for target genes (NQO1, HO-1, GCLC) and housekeeping genes (e.g., ACTB, GAPDH). Primer sequences should be designed or obtained from validated sources.

    • cDNA template

    • Nuclease-free water

    • qPCR instrument

  • Procedure:

    • Thaw all reagents on ice.

    • Prepare a qPCR master mix for each primer set. For a single 20 µL reaction, this typically includes 10 µL of 2x SYBR Green master mix, 0.5 µL of each forward and reverse primer (at 10 µM), 4 µL of nuclease-free water, and 5 µL of diluted cDNA (e.g., 1:10 dilution).

    • Aliquot the master mix into qPCR plate wells or tubes.

    • Add the diluted cDNA to the respective wells. Include a no-template control (NTC) for each primer set.

    • Run the qPCR reaction in a real-time PCR instrument with a program generally consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds). A melt curve analysis should be included at the end to verify the specificity of the amplified product.

Data Analysis and Presentation

The relative gene expression can be calculated using the comparative Ct (ΔΔCt) method. This method normalizes the Ct value of the target gene to that of a housekeeping gene and compares the treated samples to a control sample.

  • ΔCt (Delta Ct): For each sample, subtract the Ct value of the housekeeping gene from the Ct value of the target gene. ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • ΔΔCt (Delta-Delta Ct): For each treated sample, subtract the average ΔCt of the control group from the ΔCt of the treated sample. ΔΔCt = ΔCt(treated sample) - ΔCt(control)

  • Fold Change: Calculate the fold change in gene expression as 2^(-ΔΔCt).

Hypothetical Data Summary

The following table presents hypothetical data illustrating the effect of this compound on the expression of Nrf2 target genes.

TreatmentTarget GeneAverage CtΔCtΔΔCtFold Change (2-ΔΔCt)
Vehicle (0.1% DMSO) NQO124.54.00.01.0
HO-126.86.30.01.0
GCLC25.24.70.01.0
ACTB20.5---
This compound (1 µM) NQO123.83.4-0.61.5
HO-126.05.6-0.71.6
GCLC24.74.3-0.41.3
ACTB20.4---
This compound (5 µM) NQO122.52.6-1.42.6
HO-124.64.7-1.63.0
GCLC23.83.9-0.81.7
ACTB20.9---
This compound (10 µM) NQO121.31.5-2.55.7
HO-123.23.4-2.97.5
GCLC22.93.1-1.63.0
ACTB20.8---

Note: This is hypothetical data for illustrative purposes.

Hypothetical Nrf2 Signaling Pathway Activation by this compound

Based on the structure of this compound and the known activities of other phenolic compounds, it is hypothesized to activate the Nrf2 signaling pathway. The diagram below illustrates this proposed mechanism.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dadahol_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Dadahol_A->Keap1_Nrf2 interacts with Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Target_Genes Target Genes (NQO1, HO-1, GCLC) ARE->Target_Genes activates transcription of mRNA mRNA Target_Genes->mRNA produces

Caption: Proposed mechanism of Nrf2 pathway activation by this compound.

Conclusion

This application note provides a comprehensive protocol for using qPCR to evaluate the effect of this compound on the expression of Nrf2-regulated antioxidant genes. The described methodology, from cell culture to data analysis, offers a robust framework for researchers in drug discovery and related fields to investigate the bioactivity of novel compounds. The hypothetical data and pathway diagram serve as a guide for interpreting potential results and understanding the underlying molecular mechanisms. This approach can be adapted to study other compounds and target gene sets, making it a versatile tool in molecular pharmacology and toxicology.

References

Dadahol A: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A is a neolignan derivative that has been isolated from plant sources such as Artocarpus dadah and the branches of Morus alba L.[1][2]. As a natural product, it holds potential for investigation in drug discovery and development, particularly in the area of inflammatory diseases. This document provides an overview of the known biological activities of this compound, along with detailed protocols for its evaluation in key pharmacological assays. While specific quantitative data for this compound is limited in publicly available literature, this guide offers standardized methodologies to enable researchers to generate such data and further explore its therapeutic potential.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₃₉H₃₈O₁₂PubChem CID: 10908643[1]
Molecular Weight 698.7 g/mol PubChem CID: 10908643[1]
IUPAC Name [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem CID: 10908643[1]
Canonical SMILES COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)OPubChem CID: 10908643[1]
Source The branches of Morus alba L., Twigs of Artocarpus dadah[2]

Biological Activities and Potential Applications

Preliminary studies suggest that this compound possesses anti-inflammatory properties. Specifically, it has been evaluated for its inhibitory effects against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are key mediators of the inflammatory cascade, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Given the role of inflammation and oxidative stress in neurodegenerative diseases, there is also a rationale for investigating the neuroprotective effects of this compound.

Data Presentation: In Vitro Bioactivity (Example Data)

Table 1: Example COX-1 and COX-2 Inhibitory Activity of Compounds from Artocarpus Species

Compound/ExtractCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Artocarpus altillis extract23.45 (µg/ml)3.17 (µg/ml)7.4
Isobavachalcone-0.95-
Celecoxib (Reference)9.40.08117.5

Table 2: Example Cytotoxicity Data (IC₅₀ Values)

Cell LineExample Compound 1 (µM)Example Compound 2 (µM)Doxorubicin (Reference) (µM)
HCT-116 (Colon Cancer)22.40.340.1
HTB-26 (Breast Cancer)15.212.80.05
PC-3 (Prostate Cancer)35.128.90.2
HepG2 (Liver Cancer)42.533.70.3
HCEC (Normal Colon Cells)>100>1005.6

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration range at which this compound is non-toxic to cells, which is crucial for designing subsequent bioactivity assays.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or macrophage cell line (e.g., RAW 264.7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol measures the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • Heme

  • Fluorometric substrate (e.g., ADHP)

  • Arachidonic acid

  • This compound stock solution (in DMSO)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black plates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dilute this compound and reference inhibitors to the desired concentrations in COX Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • Enzyme Control: COX Assay Buffer, Heme, COX-1 or COX-2 enzyme.

    • Inhibitor Wells: COX Assay Buffer, Heme, COX-1 or COX-2 enzyme, and this compound or reference inhibitor at various concentrations.

    • Background Wells: COX Assay Buffer and Heme (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Anti-inflammatory Activity: LPS-Stimulated Macrophage Assay

This cell-based assay evaluates the ability of this compound to suppress the inflammatory response in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits (for TNF-α, IL-6, etc.)

  • 24-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no this compound) and an LPS-only group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 100 µL of supernatant with 100 µL of Griess Reagent in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only group to determine the inhibitory effect.

Neuroprotective Activity: Hydrogen Peroxide-Induced Oxidative Stress Assay

This assay assesses the potential of this compound to protect neuronal cells from oxidative damage.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete growth medium

  • Hydrogen peroxide (H₂O₂)

  • This compound stock solution (in DMSO)

  • MTT solution

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the culture medium at a pre-determined toxic concentration (e.g., 100 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to determine the protective effect of this compound on cell viability.

  • Data Analysis: Compare the cell viability of the this compound-treated groups to the H₂O₂-only group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and the workflows of the described experimental protocols.

COX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 COX1_COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Prostacyclins Prostacyclins PGH2->Prostacyclins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Dadahol_A This compound Dadahol_A->COX1_COX2

Caption: Cyclooxygenase (COX) signaling pathway in inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_P P-IκB IKK->IkB_P IkB IκB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Dadahol_A This compound Dadahol_A->IKK Potential Target

Caption: NF-κB signaling pathway in LPS-stimulated macrophages.

Neuroprotection_Workflow Start Start Seed_Cells Seed SH-SY5Y Cells (96-well plate) Start->Seed_Cells Pretreat Pre-treat with this compound (24h) Seed_Cells->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress Incubate Incubate (24h) Induce_Stress->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Analyze Analyze Data (Calculate % Viability) MTT_Assay->Analyze End End Analyze->End

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery, particularly for its potential anti-inflammatory effects. The protocols outlined in this document provide a robust framework for the systematic evaluation of its cytotoxicity, anti-inflammatory, and neuroprotective activities. Generation of quantitative data using these standardized assays will be critical in determining the therapeutic potential of this compound and guiding future preclinical development efforts.

References

Synthesis of Dadahol A derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Synthesis of Dadahol A Derivatives for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a neolignan derivative isolated from the bark and twigs of Artocarpus dadah.[1] Possessing a complex polyphenolic structure, this compound has been evaluated for its inhibitory effects on cyclooxygenase-1 (COX-1) and -2 (COX-2) enzymes, suggesting potential anti-inflammatory properties.[1] Further studies have also indicated its potential role in modulating inflammatory responses in macrophage cell lines.[1] The intricate arrangement of hydroxyl, methoxy, and ester functional groups on its scaffold presents a valuable opportunity for chemical modification to explore its structure-activity relationship (SAR).

This document provides a comprehensive protocol for the semi-synthesis of a focused library of this compound derivatives. The objective is to systematically modify key functional groups to probe their influence on biological activity, thereby identifying pharmacophores essential for potency and selectivity. The protocols herein describe the synthetic methodologies, purification techniques, and a proposed biological screening cascade to establish a robust SAR profile for this natural product scaffold.

Structural Analysis for Derivative Synthesis

The structure of this compound features several key functional groups that are amenable to chemical modification.[2] A systematic derivatization strategy will target these sites to explore their contribution to the molecule's biological activity. The primary sites for modification are the phenolic hydroxyl groups, the secondary hydroxyl group, and the two ester linkages.

cluster_dadahol_a This compound Scaffold cluster_modifications Modification Sites Dadahol_A_Structure R1 Phenolic -OH (Site 1) R1->Dadahol_A_Structure R2 Phenolic -OH (Site 2) R2->Dadahol_A_Structure R3 Secondary -OH (Site 3) R3->Dadahol_A_Structure R4 Ester Linkage (Site 4) R4->Dadahol_A_Structure R5 Ester Linkage (Site 5) R5->Dadahol_A_Structure

Caption: Key functional groups on the this compound scaffold targeted for derivatization.

Experimental Protocols: Synthesis of Derivatives

3.1 General Materials and Methods

All reagents should be of analytical grade and used without further purification unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of derivatives will be performed using column chromatography or preparative high-performance liquid chromatography (HPLC). The structure of all synthesized compounds must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

3.2 Protocol 1: Acylation of Hydroxyl Groups (Sites 1, 2, & 3)

This protocol facilitates the synthesis of ester derivatives to probe the importance of the hydroxyl groups for activity.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (3-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride) (1-5 equivalents, depending on the number of hydroxyls to be acylated).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

3.3 Protocol 2: Alkylation of Phenolic Hydroxyl Groups (Sites 1 & 2)

This protocol generates ether derivatives to assess the impact of hydrogen bond donating ability.

  • Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3-5 equivalents).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (2-4 equivalents).

  • Heat the reaction mixture to 50-80 °C and stir for 6-48 hours, monitoring progress by TLC.

  • After cooling to room temperature, filter off the base.

  • Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

3.4 Protocol 3: Saponification and Re-esterification (Sites 4 & 5)

This protocol allows for modification of the ester groups to explore the influence of different acyl moieties.

  • Saponification:

    • Dissolve this compound (1 equivalent) in a mixture of THF and methanol.

    • Add an aqueous solution of lithium hydroxide (B78521) (LiOH) (5-10 equivalents).

    • Stir at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Neutralize the reaction mixture with 1M HCl and extract the poly-hydroxyl intermediate.

  • Re-esterification:

    • Dissolve the crude intermediate from the previous step in anhydrous DCM.

    • Add the desired carboxylic acid (2-3 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (2-3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).

    • Stir at room temperature for 12-24 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the resulting product by column chromatography or preparative HPLC.

cluster_synthesis Synthesis Workflow Dadahol_A This compound (Starting Material) Reaction Chemical Modification (Acylation, Alkylation, etc.) Dadahol_A->Reaction Quench Reaction Quenching & Workup Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Column Chromatography / Prep-HPLC) Drying->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative_Library Derivative Library Characterization->Derivative_Library

Caption: General workflow for the synthesis and purification of this compound derivatives.

Protocols: Biological Evaluation

A tiered screening approach is proposed to efficiently evaluate the synthesized derivatives.

4.1 Primary Screening: In Vitro COX-1/COX-2 Inhibition Assay

This assay will determine the direct inhibitory activity of the derivatives on the target enzymes.

  • Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam).

  • Prepare stock solutions of this compound and its derivatives in DMSO.

  • Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound.

  • Incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for an additional 2 minutes.

  • Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each compound.

4.2 Secondary Screening: Cellular Anti-inflammatory Assay

This assay will assess the ability of active compounds to inhibit the inflammatory response in a cellular context.

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL).

  • Incubate for 24 hours.

  • Collect the cell supernatant to measure nitric oxide (NO) production using the Griess reagent or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Determine the IC₅₀ values for the inhibition of NO or cytokine production.

  • Concurrently, perform a cell viability assay (e.g., MTT, MTS) to rule out cytotoxicity.

cluster_screening Biological Evaluation Workflow Library Derivative Library Primary Primary Screen: COX-1/COX-2 Enzyme Assay Library->Primary Primary_Data Determine IC50 Values Primary->Primary_Data Secondary Secondary Screen: Cellular Anti-inflammatory Assay (LPS-stimulated Macrophages) Primary_Data->Secondary Active Compounds Tox Cytotoxicity Assay (MTT/MTS) Primary_Data->Tox SAR Structure-Activity Relationship (SAR) Analysis Primary_Data->SAR Secondary_Data Measure NO/Cytokine Inhibition (IC50) Secondary->Secondary_Data Secondary->Tox Secondary_Data->SAR

Caption: Proposed screening cascade for the biological evaluation of this compound derivatives.

Data Presentation for SAR Analysis

Quantitative data from the biological assays should be compiled into a structured table to facilitate the analysis of structure-activity relationships.

Compound IDR¹ Modification (Site 1)R² Modification (Site 2)R³ Modification (Site 3)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Cellular IC₅₀ (µM)
This compound -OH-OH-OHValueValueValueValue
DA-01 -OAc-OAc-OAcValueValueValueValue
DA-02 -OBn-OBn-OHValueValueValueValue
DA-03 -OMe-OMe-OHValueValueValueValue
... .....................

OAc = Acetoxy, OBn = Benzyloxy, OMe = Methoxy

Hypothetical Signaling Pathway

The anti-inflammatory activity of this compound derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, which is critical for the expression of COX-2 and various cytokines.

cluster_pathway Hypothetical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocates Gene_Expression Gene Expression (COX-2, TNF-α, IL-6) Inflammation Inflammatory Response Gene_Expression->Inflammation Dadahol_A This compound Derivatives Dadahol_A->IKK Inhibits? Dadahol_A->NFkB_complex Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Troubleshooting & Optimization

Dadahol A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Dadahol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product belonging to the lignan (B3055560) class of compounds.[1] Like many other lignans (B1203133), it is a complex, hydrophobic molecule, which often results in poor solubility in aqueous solutions.[1] This can present significant challenges during in vitro and in vivo experiments, where consistent and known concentrations are crucial for accurate results.

Q2: In which solvents is this compound expected to be soluble?

While specific data for this compound is limited, lignans are generally soluble in organic solvents.[1] Based on the properties of this compound class, the following solvents are recommended for creating stock solutions:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Ethyl acetate

Q3: Can I dissolve this compound directly in my aqueous cell culture medium or buffer?

Directly dissolving this compound in aqueous media is not recommended and is likely to be unsuccessful due to its hydrophobic nature. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the final aqueous medium.

Q4: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final experimental setup?

The final concentration of the organic solvent should be kept to a minimum to avoid solvent-induced artifacts or toxicity in cellular assays. For most cell lines, the final concentration of DMSO should not exceed 0.5%, and ideally should be 0.1% or lower. It is crucial to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for experimental use.

Issue 1: this compound precipitates out of solution when diluted into aqueous media.

Cause: This is the most common issue and occurs when the hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Solutions:

  • Decrease the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your working solution.

  • Optimize the Dilution Method:

    • Rapid Vortexing/Stirring: Add the stock solution dropwise to the aqueous medium while vigorously vortexing or stirring. This rapid dispersion can help to prevent the formation of large precipitates.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Use of a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous medium to improve the solubility of hydrophobic compounds. The concentration of the surfactant should be carefully optimized to avoid cellular toxicity.

  • Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small precipitates and create a more uniform dispersion.

Issue 2: The dissolved this compound solution appears cloudy or hazy.

Cause: This may indicate the formation of very fine, colloidal particles rather than a true solution.

Solutions:

  • Filtration: For some applications, it may be acceptable to filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. However, be aware that this may also reduce the actual concentration of the compound in the filtrate. It is advisable to measure the concentration after filtration if possible.

  • Re-dissolve at a Lower Concentration: The most reliable solution is to prepare a new, more dilute working solution from the stock.

Data Summary

The following table provides a summary of recommended solvents for preparing this compound stock solutions. Please note that optimal concentrations may vary depending on the specific experimental requirements.

SolventRecommended Starting Stock ConcentrationNotes
DMSO1-10 mMMost common solvent for in vitro assays. Ensure final concentration in media is non-toxic to cells.
Ethanol1-10 mMA good alternative to DMSO. Be mindful of potential effects on cellular metabolism.
Methanol1-10 mMCan be used for stock solutions, but less common for direct addition to cell culture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out a known amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need approximately 6.99 mg of this compound (Molecular Weight: 698.7 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Dilution: While vortexing the pre-warmed medium, add the appropriate volume of the 10 mM stock solution. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Final Mixing: Vortex the working solution briefly to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visualizations

Logical Workflow for this compound Solution Preparation

DadaholA_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot & Store at -20°C vortex_stock->aliquot thaw_stock Thaw Stock Aliquot aliquot->thaw_stock For Experiment dilute Dilute Stock into Medium thaw_stock->dilute warm_medium Warm Aqueous Medium warm_medium->dilute vortex_working Vortex Briefly dilute->vortex_working use_now Use Immediately vortex_working->use_now

Caption: Workflow for preparing this compound stock and working solutions.

Putative Signaling Pathway for Lignans: NF-κB Inhibition

Many lignans have been reported to exhibit anti-inflammatory activity through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific mechanism of this compound is not yet elucidated, this pathway represents a plausible target.

NFkB_Pathway cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Leads to IκB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc NF-κB Release & Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces NFkB_nuc->Gene DadaholA This compound (Putative) DadaholA->IKK Inhibits?

Caption: A potential mechanism of action for this compound via NF-κB pathway inhibition.

References

Technical Support Center: Dissolving Hydrophobic Compounds in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dadahol A" could not be definitively identified in scientific literature. The following guide provides best practices for dissolving a generic hydrophobic compound, referred to as Compound X (e.g., this compound) , in DMSO for cell culture applications. These protocols and troubleshooting tips are based on established laboratory techniques for handling water-insoluble agents.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used to dissolve Compound X for cell culture experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including many hydrophobic agents that are not soluble in aqueous solutions like cell culture media.[1][2] Its miscibility with water allows for the preparation of concentrated stock solutions that can be diluted to working concentrations in the culture medium.[1]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The cytotoxicity of DMSO varies between cell lines. Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[3][4] However, primary cells and more sensitive cell lines may require lower concentrations, typically not exceeding 0.1%.[3] It is crucial to determine the specific tolerance of your cell line by running a DMSO vehicle control experiment. Studies have shown that cell proliferation can be inhibited at concentrations as low as 1.25% in some cell lines.[5]

Q3: My Compound X is dissolved in DMSO, but it precipitates when I add it to the cell culture medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when the hydrophobic compound is no longer soluble as the DMSO is diluted in the aqueous medium.[6] To prevent this, try the following:

  • Use pre-warmed (37°C) media: Adding the compound to cold media can decrease its solubility.[6][7]

  • Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to the media, create intermediate dilutions in pre-warmed media.[6]

  • Add dropwise while vortexing: Slowly add the DMSO stock to the media while gently vortexing or swirling to ensure rapid and even dispersion.[6]

  • Lower the final concentration: The desired final concentration of Compound X may exceed its solubility limit in the final DMSO/media mixture.[6]

Q4: How should I store my Compound X stock solution in DMSO?

A4: For long-term storage, stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.[8][9][10] Storing at -20°C is often suitable for up to 3-6 months, while -80°C is recommended for longer periods.[9][10] DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to compound degradation over time.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound X powder will not dissolve in DMSO. 1. Poor quality DMSO: DMSO may have absorbed water, reducing its solvating power.[8] 2. Intended concentration is too high: The desired stock concentration exceeds the compound's solubility limit in DMSO.1. Use fresh, anhydrous, high-purity DMSO.[8] 2. Gently warm the solution in a 37°C water bath and vortex or sonicate for 10-15 minutes.[8] 3. Prepare a more dilute stock solution.
Precipitate forms immediately upon dilution in media. 1. Rapid solvent exchange: Adding a concentrated DMSO stock directly to a large volume of media.[6] 2. Low temperature: Media is at room temperature or refrigerated.[6] 3. High final concentration: The working concentration of Compound X is above its aqueous solubility limit.[6]1. Perform serial dilutions in pre-warmed (37°C) media.[6] 2. Add the DMSO stock dropwise while gently vortexing the media.[6] 3. Determine the maximum soluble concentration with a solubility test.
Precipitate forms over time in the incubator. 1. Temperature or pH shift: Changes in the incubator environment affecting solubility.[7] 2. Interaction with media components: The compound may interact with salts or proteins in the media.[7] 3. Media evaporation: Increased concentration of all components due to evaporation.[6]1. Ensure media is properly buffered for the CO2 concentration.[7] 2. Test compound stability in the specific media over time. 3. Use plates with low-evaporation lids and ensure proper incubator humidification.[6]
High background toxicity in vehicle control wells. 1. Final DMSO concentration is too high: The DMSO level is toxic to the specific cell line being used.[5][12] 2. Extended exposure time: Some cells are more sensitive to prolonged DMSO exposure.[13]1. Reduce the final DMSO concentration to 0.1% or lower.[3] 2. Perform a dose-response curve for DMSO on your cell line to determine the IC50. 3. Minimize the duration of the experiment if possible.
Inconsistent experimental results. 1. Stock solution degradation: Caused by multiple freeze-thaw cycles or improper storage.[14] 2. Inaccurate pipetting: Especially of small volumes of concentrated stock.1. Use fresh aliquots of the stock solution for each experiment.[14] 2. Prepare intermediate dilutions to work with larger, more accurate volumes.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Compound X in DMSO

Objective: To prepare a high-concentration stock solution (e.g., 10-100 mM) of Compound X in 100% DMSO.

Materials:

  • Compound X (powder form)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Bring the vial of Compound X and the anhydrous DMSO to room temperature.

  • Calculate the volume of DMSO required to achieve the desired stock concentration.

  • Carefully add the calculated volume of DMSO to the vial containing the Compound X powder.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is fully dissolved.[8]

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or gently warm at 37°C with intermittent vortexing.[8]

  • Once fully dissolved, aliquot the stock solution into single-use, sterile polypropylene (B1209903) tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[9]

Protocol 2: Treating Cells with Compound X

Objective: To dilute the DMSO stock solution to the final working concentration in cell culture media and treat cells.

Procedure:

  • Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.[6]

  • Thaw one aliquot of the Compound X DMSO stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in pre-warmed media if a large dilution factor is required (e.g., >1:1000).

  • Add the appropriate volume of the stock or intermediate solution to the pre-warmed media to achieve the final desired concentration. Ensure the final DMSO concentration remains within the non-toxic range for your cells (e.g., ≤0.5%).[4]

  • Gently mix the final solution by pipetting or inverting the tube. Visually inspect for any signs of precipitation.

  • Remove the existing media from your cells and replace it with the media containing Compound X.

  • Crucially, include a vehicle control group: treat a set of cells with media containing the same final concentration of DMSO as the experimental group.[3]

  • Incubate the cells for the desired experimental duration.

Data Presentation

Parameter Recommendation Rationale
DMSO Purity Anhydrous, ≥99.9%Water content in DMSO can reduce solubility and promote compound degradation.[8][11]
Stock Solution Concentration 10-100 mM (or as high as soluble)A high concentration allows for minimal volume addition to media, keeping the final DMSO concentration low.
Final DMSO Concentration ≤ 0.5% (robust lines), ≤ 0.1% (sensitive/primary lines)To minimize solvent-induced cytotoxicity and off-target effects.[3][4]
Stock Solution Storage Aliquoted, -20°C or -80°C, protected from lightTo prevent degradation from freeze-thaw cycles and light exposure.[9][14]

Visualizations

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment A Weigh Compound X Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate (Warm to 37°C if needed) B->C D Ensure Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C / -80°C E->F G Thaw Stock Aliquot I Dilute Stock into Media (to final concentration) G->I H Pre-warm (37°C) Cell Culture Media H->I J Add Medicated Media to Cells I->J K Add Vehicle Control Media (DMSO only) to Control Cells I->K L Incubate and Analyze J->L K->L

Caption: Workflow for preparing and using a DMSO-based compound solution in cell culture.

G start Compound precipitates in media? q1 Was media pre-warmed to 37°C? start->q1 a1_no Warm media and re-add compound q1->a1_no No q2 Was stock added slowly with mixing? q1->q2 Yes a1_no->q2 a2_no Add stock dropwise while gently vortexing q2->a2_no No q3 Is final compound concentration too high? q2->q3 Yes a2_no->q3 a3_yes Perform solubility test; lower final concentration q3->a3_yes Yes end_node Precipitation Resolved q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for compound precipitation in cell culture media.

References

Technical Support Center: Optimizing Dadahol A Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of the novel compound, Dadahol A. The principles and protocols outlined here are broadly applicable to other new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the crucial first step in determining the optimal concentration of this compound?

A1: The initial and most critical step is to perform a dose-response study to determine the cytotoxic or inhibitory effects of this compound on your chosen cell line.[1] This will help establish a concentration range that is effective without causing excessive cell death. It is common practice to start with a broad range of concentrations, from nanomolar to micromolar, to identify a preliminary effective window.[1]

Q2: How do I select an appropriate cell line for my experiment with this compound?

A2: The choice of cell line should be directly guided by your research hypothesis. For instance, if you are investigating a specific type of cancer, a cell line derived from that cancer should be used.[1] It is also important to consider the intrinsic characteristics of the cell line, such as its doubling time and known sensitivity to other therapeutic agents.[1]

Q3: What is the best way to prepare and store this compound for in vitro experiments?

A3: The solubility and storage conditions for this compound should be obtained from the product data sheet.[2] Commonly used solvents for such compounds include water, PBS, DMSO, and ethanol.[2] It is crucial to prepare a concentrated stock solution in an appropriate solvent and store it under recommended conditions to maintain its activity and prevent degradation.[2] For working solutions, the stock should be diluted in the cell culture medium to the final desired concentration, ensuring the final solvent concentration is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced toxicity.[3]

Q4: What is the optimal duration for exposing cells to this compound?

A4: The ideal exposure time can vary significantly depending on this compound's mechanism of action and the specific biological process being investigated.[1] A time-course experiment, for example, at 24, 48, and 72 hours, is highly recommended to determine the most appropriate time point to observe the desired biological effect.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at tested concentrations - The concentration range is too low.- The compound is inactive in the chosen cell line.- Insufficient incubation time.- Test a higher concentration range.- Verify the compound's activity in a different, potentially more sensitive cell line.- Increase the incubation time.[1][3]
Excessive cell death, even at low concentrations - this compound is highly cytotoxic.- The cells are particularly sensitive.- The solvent concentration is contributing to toxicity.- Use a lower concentration range.- Reduce the incubation time.- Ensure the final solvent concentration is not toxic to the cells.[1][3]
Precipitation of this compound in culture medium - Poor solubility in the aqueous medium.- The final concentration of the solvent (e.g., DMSO) is too high.- Prepare final dilutions in pre-warmed medium and vortex thoroughly.- Visually inspect for precipitates before adding to cells.- Maintain the final DMSO concentration at or below 0.1%.[3]
High variability between replicate wells - Inconsistent cell seeding.- Uneven distribution of the compound.- "Edge effects" in the culture plate.- Ensure the cell suspension is mixed thoroughly before seeding.- Mix the compound solution well before adding it to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[1]

Experimental Protocols

Protocol: Determining IC50 of this compound using MTT Assay

This protocol outlines a method to assess the cytotoxic effects of this compound and determine its 50% inhibitory concentration (IC50).

Materials:

  • 96-well cell culture plates

  • Chosen cell line

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[1]

  • DMSO[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Preparation and Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells with medium and the same final concentration of the solvent (e.g., DMSO).[3]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.[1]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours, until purple formazan (B1609692) crystals are visible.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

The following table summarizes hypothetical IC50 values for this compound after 48 hours of treatment, demonstrating how such data can be presented.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer12.5
HepG2Liver Cancer35.1

Visualizations

Signaling Pathways and Experimental Workflows

DadaholA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates DadaholA This compound DadaholA->Receptor Binds/Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive Inhibits Inhibition TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor_active->GeneExpression Promotes

Caption: Hypothetical signaling pathway for this compound.

Concentration_Optimization_Workflow Start Start: Obtain this compound Solubility Determine Solubility & Prepare Stock Start->Solubility DoseResponse Initial Dose-Response (Broad Range) Solubility->DoseResponse Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) DoseResponse->Cytotoxicity NarrowRange Refined Dose-Response (Narrow Range) Cytotoxicity->NarrowRange TimeCourse Time-Course Experiment (e.g., 24, 48, 72h) NarrowRange->TimeCourse OptimalConc Determine Optimal Concentration & Time TimeCourse->OptimalConc Downstream Proceed to Downstream Functional Assays OptimalConc->Downstream

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start Observe Observe Unexpected Result Start->Observe NoEffect No Effect Observe->NoEffect e.g., No cell death HighToxicity High Toxicity Observe->HighToxicity e.g., All cells die Precipitate Precipitate Forms Observe->Precipitate e.g., Compound not in solution IncreaseConc Increase Concentration or Incubation Time NoEffect->IncreaseConc DecreaseConc Decrease Concentration or Check Solvent HighToxicity->DecreaseConc CheckSolubility Check Solubility/ Solvent Concentration Precipitate->CheckSolubility

Caption: Logical workflow for troubleshooting common experimental issues.

References

Dadahol A stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dadahol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a neolignan derivative that has been isolated from the branches of Morus alba L.[1]. It is classified as a phenylpropanoid[1]. Preliminary studies have evaluated its inhibitory effects on cyclooxygenase-1 (COX-1) and -2 (COX-2)[1]. Further mechanistic studies on related compounds suggest that its anti-inflammatory effects may be associated with the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-κB (NF-κB) signaling pathways[1].

Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?

A2: Inconsistent results are often an indication of compound instability in the experimental setup. This compound, like many small molecules, can degrade in cell culture media over the course of an experiment, leading to a decrease in its effective concentration and variability in its biological effects. Factors such as the composition of the media, pH, temperature, and exposure to light can all influence its stability[2][3].

Q3: What are the potential reasons for this compound degradation in my cell culture medium?

A3: While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure which contains ester and ether linkages as well as phenolic hydroxyl groups, potential causes for degradation in aqueous cell culture media at 37°C include:

  • Hydrolysis: The ester linkages in the this compound molecule could be susceptible to hydrolysis, especially in media with a pH that is not neutral.

  • Oxidation: The phenolic hydroxyl groups present in its structure can be prone to oxidation. Components in the cell culture media or cellular metabolic processes can generate reactive oxygen species that may degrade the compound.

  • Enzymatic Degradation: Cells can release enzymes into the culture medium that may metabolize this compound.

  • Light Sensitivity: Although not specifically documented for this compound, many complex organic molecules are sensitive to light, which can catalyze degradation[4].

  • Interaction with Media Components: Certain components in the media, such as amino acids or vitamins, could potentially react with this compound[5][6].

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: The most direct method to assess the stability of this compound is to perform a time-course experiment. This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the parent compound remaining[5][7].

Troubleshooting Guide

This guide addresses common problems that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Loss of Compound Activity Over Time Compound degradation in cell culture medium.1. Prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Minimize the exposure of media containing this compound to light by using amber tubes and wrapping plates in foil. 3. Consider replenishing the compound by performing partial media changes during long-term experiments. 4. Perform a stability study to determine the degradation rate of this compound in your specific experimental conditions (see Experimental Protocol section).
High Variability Between Replicates Inconsistent compound concentration due to degradation or precipitation.1. Ensure complete solubilization of this compound in your stock solvent (e.g., DMSO) before diluting in media. This compound is reported to be soluble in DMSO, chloroform, dichloromethane, and ethyl acetate[1]. 2. Visually inspect the media for any signs of precipitation after adding this compound. 3. Maintain a consistent and low final concentration of the organic solvent (e.g., DMSO < 0.1%) in the final culture volume.
Unexpected Cytotoxicity Formation of a toxic degradation product or compound precipitation.1. Analyze the medium for the presence of potential degradation products using LC-MS. 2. Test the cytotoxicity of the cell culture medium that has been pre-incubated with this compound for a prolonged period. 3. If precipitation is observed, consider using a lower concentration of this compound or a different solubilization method.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method for determining the stability of this compound in a specific cell culture medium using HPLC or LC-MS.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ice-cold)

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock in the pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 10 µM). Also, prepare a control solution in PBS.

  • Incubation: Add the working solutions to sterile tubes or wells of a plate. Incubate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.

  • Sample Processing: To each aliquot, add an equal volume of ice-cold acetonitrile to precipitate proteins and halt any degradation. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining at each time point compared to the 0-hour sample to generate a stability profile.

Quantitative Data Summary

The following table is a template for summarizing the stability data for this compound.

Time (hours)% this compound Remaining (in Cell Culture Medium)% this compound Remaining (in PBS)
0100100
2Enter experimental dataEnter experimental data
8Enter experimental dataEnter experimental data
24Enter experimental dataEnter experimental data
48Enter experimental dataEnter experimental data

Visualizations

Signaling Pathway

Dadahol_A_Signaling_Pathway cluster_nucleus Dadahol_A This compound IKK IKK Complex Dadahol_A->IKK Inhibition MAPK_Pathway MAPK Pathway Dadahol_A->MAPK_Pathway Modulation IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.

Experimental Workflow

Stability_Assessment_Workflow start Start: Prepare this compound Stock Solution (10 mM in DMSO) prepare_working Prepare Working Solutions (e.g., 10 µM in Media and PBS) start->prepare_working incubate Incubate at 37°C, 5% CO₂ prepare_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples process_samples Process Samples: Add Acetonitrile, Centrifuge collect_samples->process_samples analyze Analyze Supernatant by HPLC or LC-MS process_samples->analyze end End: Determine Stability Profile analyze->end

Caption: Workflow for assessing this compound stability in cell culture media.

References

Troubleshooting inconsistent results in Dadahol A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dadahol A in various bioassays. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent, reliable results.

I. Troubleshooting Guides

This section addresses specific problems that may arise during experimentation with this compound, focusing on its known biological activities related to cyclooxygenase (COX) inhibition and its effects on cell signaling pathways.

Inconsistent Results in COX-1/COX-2 Inhibition Assays

This compound, isolated from Morus alba L., has been evaluated for its inhibitory effects on COX-1 and COX-2 enzymes. Inconsistent IC50 values are a common challenge in these assays.

Table 1: Troubleshooting High Variability in COX Inhibition Assays

Issue Possible Cause Solution
High variability in IC50 values between experiments. Inconsistent reagent preparation or handling.Ensure all reagents are prepared fresh and handled consistently. Aliquot reagents to avoid repeated freeze-thaw cycles.
Variation in enzyme activity.Use a consistent lot of purified enzyme. Run a positive control with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to verify assay performance.[1]
Issues with this compound solution.Prepare this compound stock solution in a suitable solvent like DMSO and dilute to the final concentration immediately before use. Ensure complete dissolution.
This compound shows significant COX-1 inhibition when expecting COX-2 selectivity. Assay conditions favoring COX-1 inhibition.The concentration of arachidonic acid can influence inhibitor selectivity. Optimize substrate concentration for your specific assay conditions.[1]
This compound may not be highly selective.Re-evaluate IC50 values from multiple experiments. Calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)) and compare it to known selective and non-selective inhibitors.[1]
Difficulty interpreting whole blood assay results. Inter-individual variability in blood samples.Use blood from the same healthy donor for a set of experiments when possible. Account for potential donor variability in data analysis.[1]
Issues with Mouse Mammary Organ Culture Assays

Extracts from Morus alba have been assessed in mouse mammary organ culture assays. These 3D culture models can be complex and prone to variability.

Table 2: Troubleshooting Mouse Mammary Organoid Culture

Issue Possible Cause Solution
Low organoid formation efficiency. Poor quality of isolated mammary epithelial cells.Ensure gentle mechanical and enzymatic digestion of the mammary tissue to maintain cell viability.
Suboptimal Matrigel concentration or polymerization.Use Matrigel at the recommended concentration and ensure proper polymerization at 37°C.
High levels of fibroblast contamination. Incomplete removal of fibroblasts during cell isolation.Incorporate a pre-plating step to allow fibroblasts to adhere to the culture dish before collecting the epithelial cells.
Inconsistent organoid morphology. Variations in culture medium composition.Prepare culture medium with consistent lots of growth factors and supplements.
Inconsistent seeding density.Ensure a consistent number of cells are seeded in each Matrigel dome.

II. Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound has been evaluated for its inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Additionally, extracts from Morus alba, the source of this compound, have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[2][3][4]

Q2: How can I determine the selectivity of this compound for COX-2 over COX-1?

A2: To determine the selectivity, you need to calculate the IC50 value for each enzyme isoform. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI indicates greater selectivity for COX-2.[1]

Q3: What are the key considerations for dissolving and storing this compound?

A3: this compound should be dissolved in an appropriate organic solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experimental use, dilute the stock solution to the final desired concentration in the assay buffer immediately before the experiment.

Q4: What positive controls should I use in my this compound bioassays?

A4: For COX-1 inhibition assays, a selective inhibitor like SC-560 is a suitable positive control. For COX-2 inhibition, Celecoxib is a commonly used selective inhibitor. For assays investigating the NF-κB pathway, TNF-α can be used as a potent activator.

III. Experimental Protocols

Protocol for In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure for a colorimetric COX inhibitor screening assay.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate

  • This compound and control inhibitors (e.g., SC-560, Celecoxib)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound and control inhibitors in DMSO to create stock solutions. Further dilute with assay buffer to the desired test concentrations. The final DMSO concentration should be low (e.g., <1%).

  • Assay Setup: In a 96-well plate, add the following to the appropriate wells:

    • Control Wells (100% Initial Activity): Assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Assay buffer, heme, enzyme, and varying concentrations of this compound or control inhibitor.

    • Background Wells: Assay buffer and heme (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.[5]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Mouse Mammary Organ Culture

This protocol provides a general guideline for establishing 3D organoid cultures from mouse mammary glands.

Materials:

  • Mammary glands from mice (e.g., 8-12 week old FVB mice)[6]

  • DMEM/F12 medium

  • Collagenase

  • Hyaluronidase (B3051955)

  • Trypsin

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Matrigel

  • Organoid culture medium (supplemented with growth factors like EGF, FGF)

  • Cell culture plates

Procedure:

  • Tissue Isolation and Digestion:

    • Excise mammary glands and mince them finely.

    • Digest the minced tissue in a solution containing collagenase and hyaluronidase at 37°C with shaking until the tissue is dispersed.[6]

  • Cell Isolation:

    • Pellet the digested tissue and wash with medium.

    • Perform a series of differential centrifugation steps to enrich for epithelial cells and remove fibroblasts.

    • A final digestion with trypsin and DNase I can be performed to obtain single cells or small organoids.

  • Organoid Culture:

    • Resuspend the isolated mammary epithelial cells in a small volume of organoid culture medium.

    • Mix the cell suspension with Matrigel on ice.

    • Plate domes of the Matrigel-cell mixture into a pre-warmed cell culture plate.

    • Allow the Matrigel to polymerize at 37°C.

    • Add organoid culture medium to the wells.

  • Maintenance and Treatment:

    • Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

    • This compound or other test compounds can be added to the culture medium to assess their effects on organoid growth and morphology.

IV. Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the activity of extracts from its source, Morus alba.

MAPK_Signaling_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Receptor TNF Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression COX_Inhibition_Workflow Prep Prepare Reagents & this compound Dilutions Incubate Incubate Enzyme with this compound Prep->Incubate AddSubstrate Add Arachidonic Acid Incubate->AddSubstrate Measure Measure Product Formation AddSubstrate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

References

Preventing Dadahol A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of Dadahol A in aqueous solutions. This compound is a neolignan with promising biological activities, but its hydrophobic nature can present challenges in experimental settings. This guide offers troubleshooting advice and detailed protocols to help you achieve stable solutions for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a bioactive neolignan with a molecular formula of C39H38O12 and a molecular weight of approximately 698.7 g/mol .[1] Like many complex natural products, its large, hydrophobic structure leads to poor solubility in water. This can cause it to precipitate out of aqueous solutions, such as cell culture media or buffers, which complicates its use in biological assays and other experimental systems.

Q2: What are the common causes of this compound precipitation in experiments?

Precipitation of this compound can be triggered by several factors:

  • Exceeding its intrinsic solubility: Every compound has a maximum concentration at which it can dissolve in a given solvent.[1]

  • "Crashing out" from organic stock solutions: this compound is soluble in organic solvents like DMSO.[2] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO disperses, and this compound can precipitate if its concentration exceeds its aqueous solubility limit.

  • pH shifts: The pH of the solution can affect the ionization state of a compound, which in turn influences its solubility.[3]

  • Temperature changes: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of a compound.[4]

  • Interactions with other components: Salts, proteins, or other molecules in the experimental medium can interact with this compound and reduce its solubility.

Q3: How can I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[2] For example, a 10 mM stock solution in DMSO can be prepared. Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q4: What is the recommended final concentration of DMSO in my aqueous solution?

The final concentration of DMSO in your experimental medium should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects on cells.[4]

Troubleshooting Guide

If you are experiencing precipitation of this compound, consult the following table for potential causes and solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system.- Use a solubilizing agent such as a surfactant or cyclodextrin.
Precipitation occurs over time during the experiment. The solution is supersaturated and thermodynamically unstable. Changes in temperature or pH in the incubator could also be a factor.- Determine the maximum stable concentration of this compound in your specific medium and work below this concentration.- Ensure your medium is adequately buffered.- Consider the use of precipitation inhibitors like certain polymers.
Precipitation is observed after a freeze-thaw cycle of the aqueous solution. This compound is coming out of solution at lower temperatures.- Prepare fresh working solutions from your frozen stock for each experiment.- Avoid freeze-thaw cycles of aqueous working solutions.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Aqueous Media

Objective: To find the highest concentration of this compound that remains in solution in a specific aqueous medium without precipitating.

Materials:

  • This compound

  • DMSO

  • Your specific aqueous medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator set to your experimental temperature

  • Microscope

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is completely dissolved.

  • Pre-warm your aqueous medium to the temperature of your experiment (e.g., 37°C).

  • Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5%.

  • Vortex each dilution gently immediately after adding the stock solution.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.

  • Visually inspect each dilution for precipitation. This can be done by eye and confirmed with a microscope. The highest concentration that remains clear is your maximum soluble concentration.

Protocol 2: Preparing this compound Solutions with a Solubilizing Agent (Cyclodextrin)

Objective: To enhance the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or your desired buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a solution of HP-β-CD in deionized water or buffer. A common starting concentration is 10-40% (w/v).

  • Slowly add powdered this compound to the HP-β-CD solution while stirring continuously.

  • Allow the mixture to stir at room temperature for 24-48 hours, protected from light. This allows for the formation of inclusion complexes.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution can then be used for your experiments.

Visual Guides

Factors Influencing this compound Solubility

Solubility This compound Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility CoSolvents Co-solvents (e.g., DMSO) CoSolvents->Solubility Excipients Solubilizing Excipients (e.g., Cyclodextrins) Excipients->Solubility Media Media Components (Salts, Proteins) Media->Solubility

Caption: Key factors that can be modulated to influence the solubility of this compound in aqueous solutions.

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration of this compound check_conc->lower_conc Yes check_dmso Is the DMSO concentration >0.5%? check_conc->check_dmso No success Stable Solution Achieved lower_conc->success lower_dmso Reduce DMSO concentration check_dmso->lower_dmso Yes use_excipient Consider using a solubilizing agent (e.g., cyclodextrin, surfactant) check_dmso->use_excipient No lower_dmso->success check_stability Is precipitation occurring over time? use_excipient->check_stability determine_max_sol Determine max soluble concentration (Protocol 1) check_stability->determine_max_sol Yes check_stability->success No determine_max_sol->success

Caption: A step-by-step workflow to troubleshoot and resolve this compound precipitation issues.

References

Technical Support Center: Investigating the Effects of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: As of December 2025, there is a notable absence of published scientific literature detailing the biological effects of Dadahol A on cancer cell lines. While a chemical entry for this compound exists in the PubChem database[1], comprehensive studies elucidating its mechanism of action, cytotoxicity, and impact on cellular pathways in cancer are not publicly available.

This Technical Support Center has been developed to provide general guidance and standardized protocols for researchers interested in investigating the potential anticancer effects of novel compounds like this compound. The information presented here is based on established methodologies in cancer cell biology and should be adapted as necessary for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: I want to study the anticancer effects of this compound. Which cancer cell line should I start with?

A1: The selection of an appropriate cancer cell line is a critical first step. Since no data is available for this compound, we recommend a screening approach using a panel of cell lines from different cancer types to identify sensitive lines. A common starting point is the NCI-60 panel, which represents a diverse set of human cancers. Alternatively, you can select cell lines based on a specific cancer type of interest. Factors to consider include the expression of potential molecular targets, doubling time, and ease of culture.

Q2: How do I determine the effective concentration range for this compound?

A2: A dose-response study using a cell viability assay, such as the MTT or SRB assay, is essential to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. We recommend testing a wide range of concentrations (e.g., from nanomolar to high micromolar) to establish a dose-response curve.

Q3: What are the key cellular processes I should investigate to understand this compound's mechanism of action?

A3: Based on the mechanisms of many anticancer compounds, we suggest investigating the following:

  • Apoptosis (Programmed Cell Death): Assess for markers of apoptosis such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if this compound causes a block at a specific checkpoint.

  • Signaling Pathways: Investigate key signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, to identify potential molecular targets of this compound.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Pipetting errors when adding this compound or assay reagents.Calibrate pipettes regularly. Use fresh tips for each concentration.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity.
No significant effect of this compound on cell viability. The tested concentrations are too low.Expand the concentration range to higher micromolar levels.
The selected cell line is resistant to this compound.Screen a panel of different cancer cell lines to identify a sensitive model.
This compound is unstable in the culture medium.Prepare fresh stock solutions for each experiment. Assess the stability of the compound in media over the treatment period.
Difficulty in interpreting flow cytometry data for cell cycle analysis. Cell clumps or doublets are present.Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer. Use doublet discrimination gating during analysis.
Incorrect staining procedure.Optimize the concentration of the DNA-binding dye (e.g., Propidium Iodide) and incubation time.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the IC50 concentration for a relevant time point (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Potential Experimental Logic and Pathways

The following diagrams illustrate the logical workflow for investigating a novel compound and a generalized signaling pathway that is often implicated in cancer cell survival and apoptosis.

experimental_workflow Experimental Workflow for this compound Investigation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Target Validation start Select Panel of Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle signaling Western Blot for Signaling Pathways ic50->signaling pathway_inhibition Confirm Pathway Inhibition signaling->pathway_inhibition

Caption: A logical workflow for the initial investigation of this compound's anticancer properties.

generic_apoptosis_pathway Generalized Apoptosis Signaling Pathway DadaholA This compound (Hypothetical) Cell Cancer Cell DadaholA->Cell PI3K PI3K DadaholA->PI3K Inhibits (Hypothetical) Cell->PI3K Growth Factors Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram of a common signaling pathway leading to apoptosis.

References

Technical Support Center: Dadahol A and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Dadahol A in cell viability and cytotoxicity experiments. The information addresses potential interactions between this compound and common cell viability assay reagents.

Frequently Asked Questions (FAQs)

Q1: My cell viability data is inconsistent when using this compound with tetrazolium-based assays (MTT, XTT, WST-1). What could be the cause?

A1: Inconsistent results with tetrazolium-based assays in the presence of this compound may stem from the compound's inherent chemical properties. This compound is a polyphenolic compound, and such structures can possess reducing capabilities that interfere with the assay chemistry. This can lead to a chemical reduction of the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity, resulting in artificially inflated viability readings.

Q2: How can I determine if this compound is interfering with my cell viability assay?

A2: To confirm interference, a simple cell-free control experiment is recommended. This involves incubating this compound with the assay reagent in cell culture medium, but without any cells. If a color change is observed, it indicates direct chemical reduction of the assay reagent by this compound.

Q3: I've confirmed that this compound is interfering with my assay. What are my options?

A3: If interference is confirmed, it is advisable to switch to an alternative cell viability assay that operates on a different principle and is less susceptible to interference from reducing compounds. Recommended alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or ATP-based luminescence assays like CellTiter-Glo®, which quantify cellular ATP levels as a marker of viability.

Q4: Could the solvent used to dissolve this compound be affecting my results?

A4: Yes, the vehicle used to dissolve this compound could independently affect cell viability or interact with the assay reagents. It is crucial to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound. This allows you to distinguish the effects of the compound from those of its solvent.

Troubleshooting Guide

The following table summarizes potential issues, their likely causes, and recommended solutions when using this compound with various cell viability assays.

Issue Potential Cause Recommended Solution
Artificially High Viability in Tetrazolium Assays (MTT, XTT, WST-1) Direct chemical reduction of the tetrazolium salt by this compound.1. Perform a cell-free control experiment to confirm interference. 2. Switch to an alternative assay such as the SRB assay or an ATP-based assay (e.g., CellTiter-Glo®).
High Background Signal in Control Wells The inherent color of this compound may absorb light at the same wavelength as the assay's readout.1. Measure the absorbance of this compound in the medium at the assay wavelength. 2. If there is significant overlap, consider an alternative assay with a different detection method (e.g., luminescence).
Inconsistent or Non-Reproducible Results - Precipitation of this compound at the concentrations tested. - Uneven plating of cells.1. Ensure complete solubilization of this compound in the culture medium. 2. Optimize cell seeding density for uniform cell distribution.

Experimental Protocols

Protocol 1: Cell-Free Interference Assay

This protocol is designed to determine if this compound directly reacts with tetrazolium-based assay reagents.

  • Plate Setup: Prepare a 96-well plate without cells.

  • Add Components: To appropriate wells, add the same volume of cell culture medium that you would use for your cell-based experiments.

  • Add Compound: Add this compound at the highest concentration used in your experiments. Also, include a vehicle-only control.

  • Add Assay Reagent: Add the MTT, XTT, or WST-1 reagent to the wells according to the manufacturer's instructions.

  • Incubate: Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the recommended time.

  • Read Plate: Measure the absorbance at the appropriate wavelength. A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct interference.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total cellular protein and is a reliable alternative to tetrazolium-based assays.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and appropriate controls for the desired exposure time.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Read Plate: Measure the absorbance at 510 nm using a microplate reader.

Visualizations

Troubleshooting this compound Interference start Inconsistent Viability Results with this compound q1 Is a tetrazolium-based assay (MTT, XTT, WST-1) being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_interference Perform Cell-Free Interference Assay a1_yes->check_interference other_factors Investigate other factors: - Compound precipitation - Cell seeding density - Vehicle effects a1_no->other_factors q2 Is there a color change in the cell-free assay? check_interference->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no interference_confirmed Interference Confirmed: this compound directly reduces the tetrazolium salt. a2_yes->interference_confirmed no_direct_interference No direct chemical interference observed. a2_no->no_direct_interference switch_assay Switch to an alternative assay (e.g., SRB, ATP-based). interference_confirmed->switch_assay no_direct_interference->other_factors end_solution Obtain reliable viability data. switch_assay->end_solution other_factors->end_solution

Caption: Troubleshooting workflow for this compound interference.

Hypothetical Signaling Pathway Affected by a Polyphenolic Compound dadahol_a This compound (Polyphenol) ros Reactive Oxygen Species (ROS) dadahol_a->ros Modulates stress_kinases Stress-Activated Kinases (e.g., JNK, p38) ros->stress_kinases transcription_factors Transcription Factors (e.g., AP-1, Nrf2) stress_kinases->transcription_factors apoptosis Apoptosis transcription_factors->apoptosis antioxidant_response Antioxidant Response transcription_factors->antioxidant_response

Caption: Hypothetical signaling pathway affected by a polyphenolic compound.

SRB Assay Experimental Workflow start Seed and Treat Cells fixation Fix Cells with TCA start->fixation wash1 Wash with Water fixation->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Read Absorbance at 510 nm solubilize->read end Analyze Data read->end

Caption: SRB assay experimental workflow.

Technical Support Center: Enhancing the In Vivo Bioavailability of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the in vivo bioavailability of Dadahol A. Given the limited specific data on this compound, this guide draws upon established methods for enhancing the bioavailability of poorly soluble, hydrophobic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies of this compound that may be related to its poor bioavailability.

Issue Potential Cause Suggested Troubleshooting Strategy
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility: this compound, a complex neolignan, is likely to have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2]Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Techniques like micronization or creating a nanosuspension can be employed.[3][4][5] Formulation with Solubilizing Agents: Incorporate co-solvents, surfactants, or cyclodextrins in the formulation to enhance the solubility of this compound.[3][5]
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption: The crystalline form of a compound can have variable dissolution rates. Food effects can also significantly alter absorption.Amorphous Solid Dispersion: Convert the crystalline form of this compound to a more soluble amorphous state by creating a solid dispersion with a hydrophilic carrier.[2][3] Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve the consistency of absorption, which can also mitigate food effects.[3]
Lack of a dose-proportional increase in plasma exposure. Saturation of absorption mechanisms: The dissolution or transport processes in the gut may be saturated at higher doses.Permeability Enhancement: Include excipients that can transiently and safely enhance intestinal permeability.[2] Lipid-Based Systems: Lipid formulations can promote lymphatic transport, bypassing first-pass metabolism in the liver and potentially improving dose proportionality.[5]
Rapid clearance and low systemic exposure despite evidence of absorption. Extensive first-pass metabolism: this compound's phenolic structure suggests it may be susceptible to rapid metabolism by enzymes in the gut wall and liver.[6]Inhibition of Metabolic Enzymes: While complex, co-administration with known inhibitors of relevant enzymes could be explored in preclinical models. Alternative Routes of Administration: For initial efficacy studies, consider parenteral administration (e.g., intravenous or intraperitoneal) to bypass first-pass metabolism and establish proof-of-concept.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound expected to be low?

A1: this compound (C39H38O12, MW: 698.7 g/mol ) is a large and complex polyphenol.[7] Compounds with these characteristics often exhibit low oral bioavailability due to several factors:

  • Poor Aqueous Solubility : Large, hydrophobic molecules like this compound tend to be poorly soluble in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[1][2]

  • Limited Permeability : The size of the molecule may hinder its passive diffusion across the intestinal epithelium.

  • Extensive First-Pass Metabolism : Phenolic compounds are often rapidly metabolized by enzymes in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.[6]

Q2: What are the initial strategies to consider for improving the oral absorption of this compound?

A2: For initial in vivo screening, the focus should be on relatively simple and scalable formulation approaches:

  • Particle Size Reduction : Milling or micronization can be a straightforward first step to enhance the dissolution rate by increasing the surface area of the drug particles.[4][5]

  • Co-solvent Systems : Preparing a solution of this compound in a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, polyethylene (B3416737) glycol) can be a quick method for oral gavage in animal studies.[5] However, potential toxicity of the solvents must be considered.

  • Cyclodextrin (B1172386) Complexation : Complexing this compound with cyclodextrins can effectively increase its aqueous solubility.[3][5]

Q3: How can I prepare a simple lipid-based formulation for preclinical studies?

A3: A simple self-emulsifying drug delivery system (SEDDS) can be prepared by dissolving this compound in a mixture of oils, surfactants, and co-surfactants. The goal is to create a formulation that forms a fine emulsion upon gentle agitation in an aqueous medium. A starting point could be a mixture of a medium-chain triglyceride (oil), a non-ionic surfactant with a high HLB value (e.g., Tween 80), and a co-surfactant (e.g., Transcutol).

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity.

  • Materials:

    • This compound

    • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • High-energy planetary ball mill or a dedicated bead mill.

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

    • Add the pre-suspension and milling media to the milling chamber. The volume ratio of beads to suspension is typically 1:1.

    • Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The milling process should be conducted in a temperature-controlled manner to prevent degradation.

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS).

    • Assess the dissolution rate of the nanosuspension compared to the unmilled this compound powder using a standard dissolution apparatus (e.g., USP Apparatus II).

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To create a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids, enhancing the solubility and absorption of this compound.

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol 90)

    • Surfactant (e.g., Kolliphor RH 40)

    • Co-surfactant (e.g., Transcutol HP)

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable microemulsion.

    • Prepare the SEDDS formulation by dissolving this compound in the selected oil phase.

    • Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

    • Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion.

    • Characterize the droplet size, polydispersity index, and zeta potential of the resulting microemulsion.

Protocol 3: this compound-Cyclodextrin Complexation by Kneading Method
  • Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Water and ethanol

  • Procedure:

    • In a mortar, mix this compound and HP-β-CD in a 1:2 molar ratio.

    • Add a small amount of a water:ethanol (1:1) solution to the mixture to form a thick paste.

    • Knead the paste thoroughly for 60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine-mesh sieve.

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy.

    • Determine the increase in aqueous solubility of the complex compared to the free drug.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategies cluster_characterization In Vitro Characterization cluster_selection Lead Formulation Selection cluster_invivo In Vivo Evaluation start This compound Powder micronization Micronization/ Nanosuspension start->micronization Apply Strategy sedds Lipid-Based (SEDDS) start->sedds Apply Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Apply Strategy solubility Solubility Testing micronization->solubility sedds->solubility cyclodextrin->solubility dissolution Dissolution Rate solubility->dissolution stability Physical/Chemical Stability dissolution->stability selection Select Optimal Formulation(s) stability->selection invivo Pharmacokinetic Study in Animal Model selection->invivo

Caption: Workflow for selecting an optimal this compound formulation.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins catalyzes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates dadahol_a This compound dadahol_a->cox inhibits

References

Dadahol A degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Dadahol A and best practices to ensure its stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a neolignan, a class of naturally occurring phenolic compounds.[1] Its chemical structure is complex, featuring several functional groups that are susceptible to degradation. These include:

  • Ester linkages: Two ester groups are present, which can be prone to hydrolysis.

  • Phenolic hydroxyl groups: The molecule contains multiple phenol (B47542) moieties, which are susceptible to oxidation.

  • Benzylic alcohol: A secondary alcohol group attached to a benzene (B151609) ring, which can be oxidized.

  • Cinnamic acid derivatives: These structures can be susceptible to photodegradation.

Q2: What are the primary factors that can cause this compound to degrade?

Based on its chemical structure, the stability of this compound can be influenced by several factors, including:

  • pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of its ester linkages.

  • Presence of oxidizing agents: Oxidants can lead to the degradation of the phenolic rings and the benzylic alcohol.

  • Exposure to light: The cinnamic acid portions of the molecule may be sensitive to light, particularly UV radiation, leading to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rates of all potential degradation reactions.[2]

  • Presence of water: Water is a reactant in hydrolysis and can facilitate other degradation pathways.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively reported in the literature, we can infer the most probable routes based on its functional groups:

  • Hydrolysis: The ester linkages are likely susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases, to yield carboxylic acids and alcohols.[3][4]

  • Oxidation: The phenolic hydroxyl groups and the benzylic alcohol are prone to oxidation.[2][5][6] Oxidation of phenols can lead to the formation of quinone-type structures, while oxidation of the benzylic alcohol would yield a ketone.

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, the following precautions are recommended:

  • Control pH: Use buffered solutions within a neutral pH range (around pH 7) whenever possible.

  • Avoid strong acids and bases.

  • Use deoxygenated solvents: To prevent oxidation, it is advisable to use solvents that have been purged with an inert gas like nitrogen or argon.

  • Protect from light: Store this compound solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[2]

  • Maintain low temperatures: Perform experiments at the lowest temperature compatible with your protocol. Store stock solutions at -20°C or below.

  • Minimize water content: For non-aqueous experiments, use anhydrous solvents.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity or inconsistent results Degradation of this compound.Prepare fresh solutions for each experiment. Verify the integrity of the compound using an appropriate analytical method like HPLC. Review your experimental conditions (pH, light exposure, temperature) and implement the preventative measures outlined in the FAQs.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Analyze the new peaks by mass spectrometry to identify potential degradation products. Compare the chromatograms of freshly prepared solutions with those of older or stressed samples to confirm degradation.
Color change in this compound solution (e.g., yellowing) Oxidation of phenolic groups.Prepare solutions using deoxygenated solvents and store them under an inert atmosphere. Avoid prolonged exposure to air.

Stability and Storage Recommendations

The following table summarizes the key factors affecting the stability of this compound and the recommended storage conditions.

ParameterRecommendationRationale
pH Maintain neutral pH (6-8) in aqueous solutions.To minimize acid- or base-catalyzed hydrolysis of ester groups.
Light Protect from light by using amber vials or covering containers.To prevent potential photodegradation of the cinnamic acid moieties.[2]
Temperature Store solid compound at 2-8°C for short-term and -20°C for long-term. Store solutions at -20°C or -80°C.To slow down all potential degradation reactions.[2]
Oxygen For long-term storage of solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).To prevent the oxidation of phenolic and benzylic alcohol groups.
Moisture Store the solid compound in a desiccator. Use anhydrous solvents for preparing stock solutions if possible.To prevent hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • HPLC system with UV or MS detector
  • pH meter
  • UV lamp (e.g., 254 nm or 365 nm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with methanol to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with methanol to an appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with methanol to an appropriate concentration for HPLC analysis.

  • Photodegradation:

    • Place 1 mL of the stock solution in a clear glass vial.

    • Expose the vial to a UV lamp for 24 hours.

    • As a control, keep another vial of the same solution in the dark.

    • Dilute with methanol to an appropriate concentration for HPLC analysis.

  • Thermal Degradation:

    • Place 1 mL of the stock solution in a vial.

    • Incubate the vial at 60°C for 24 hours, protected from light.

    • Dilute with methanol to an appropriate concentration for HPLC analysis.

  • Control Sample: Dilute the stock solution with methanol to the same concentration as the stressed samples without subjecting it to any stress conditions.

3. Analysis:

  • Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control sample.
  • A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
  • If available, use LC-MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for this compound and its Degradation Products

This is a general-purpose HPLC method that can be optimized for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm and 320 nm, or MS detection.

  • Column Temperature: 30°C

Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound based on its chemical structure.

Hydrolysis_Pathway cluster_0 Hydrolysis of Ester Linkages Dadahol_A This compound Intermediate_1 Mono-hydrolyzed Product 1 + Cinnamic Acid Dadahol_A->Intermediate_1 H₂O / H⁺ or OH⁻ Intermediate_2 Mono-hydrolyzed Product 2 + Cinnamic Acid Dadahol_A->Intermediate_2 H₂O / H⁺ or OH⁻ Final_Product Di-hydrolyzed Product + 2x Cinnamic Acid Intermediate_1->Final_Product H₂O / H⁺ or OH⁻ Intermediate_2->Final_Product H₂O / H⁺ or OH⁻

Caption: Predicted hydrolysis pathway of this compound.

Oxidation_Pathway cluster_1 Oxidation Pathways Dadahol_A This compound Phenol_Oxidation Quinone-type Products Dadahol_A->Phenol_Oxidation [O] (e.g., air, H₂O₂) Alcohol_Oxidation Ketone Product Dadahol_A->Alcohol_Oxidation [O] (e.g., air, H₂O₂)

Caption: Predicted oxidation pathways of this compound.

References

Light sensitivity and proper storage of Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage of Dadahol A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound in its solid form should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] If you have prepared a stock solution, it is best to use it on the same day.[1] For necessary short-term storage of solutions, aliquot them into tightly sealed vials and store at -20°C for up to two weeks.[1]

Q2: How should I handle this compound to minimize light exposure?

As this compound is a photosensitive compound, it is crucial to minimize its exposure to light. Always store this compound in dark-colored or opaque containers.[2] When working with the compound or its solutions, do so in a dimly lit area.[2] For experiments requiring tubes to be open, cover them with aluminum foil or place them in a light-blocking box.[2]

Q3: Does this compound need to be equilibrated to room temperature before use?

Yes, before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which could affect the concentration and stability of the compound.

Q4: What are the signs of this compound degradation?

Visual signs of degradation can include a change in the color or clarity of a solution. For a more accurate assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of degradation products and a decrease in the concentration of the parent compound.

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures. Ensure the compound is stored at the correct temperature and protected from light at all times. 2. Prepare fresh solutions for each experiment. 3. Use a "dark control" sample wrapped in aluminum foil during your experiments to assess the extent of photodegradation.[3][4] 4. Verify the purity of your this compound stock using a suitable analytical method like HPLC.
Change in solution color The solution may have been exposed to light, leading to photodegradation.1. Discard the discolored solution. 2. Prepare a fresh solution, ensuring minimal light exposure during preparation and handling. 3. Store the new solution in an amber vial or a clear vial wrapped in aluminum foil.[3]
Precipitate forms in the stock solution upon storage at -20°C The solvent used may not be suitable for cold storage, or the concentration may be too high.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, consider preparing a fresh stock solution at a lower concentration or using a different solvent system that is known to be stable at -20°C.

Data Presentation

Table 1: Example Photostability Data for this compound Solution (in amber vs. clear vials)

Light Exposure Condition Container Initial Concentration (µg/mL) Concentration after 24h (µg/mL) Degradation (%)
1.2 million lux hours visible lightAmber Vial10098.51.5%
1.2 million lux hours visible lightClear Vial10075.224.8%
200 watt hours/m² UV-A lightAmber Vial10097.92.1%
200 watt hours/m² UV-A lightClear Vial10068.431.6%
Dark Control (24h at 25°C)Amber Vial10099.80.2%

Experimental Protocols

Protocol 1: General Handling of this compound

  • Receiving and Storage: Upon receipt, immediately store the vial of this compound at 2-8°C in a dark location.

  • Solution Preparation:

    • Before opening, allow the vial to equilibrate to room temperature for at least one hour.

    • Conduct all weighing and solution preparation under dim lighting or in a fume hood with the sash lowered to minimize light exposure.

    • Use amber-colored volumetric flasks or flasks wrapped in aluminum foil.

  • Experimental Use:

    • When performing experiments, use amber-colored tubes or plates. If clear containers are necessary, they should be wrapped in aluminum foil.

    • Prepare a "dark control" by wrapping a sample in aluminum foil and subjecting it to the same experimental conditions except for light exposure.[3][4]

Protocol 2: Forced Photodegradation Study

This study is designed to evaluate the overall photosensitivity of this compound.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) in a chemically inert, transparent container.

  • Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][2] A photostability chamber is recommended.

  • Control Sample: Prepare an identical sample and wrap it securely in aluminum foil to serve as a dark control. Place it alongside the exposed sample.[3]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Mandatory Visualizations

Hypothetical Photodegradation Pathway of this compound

This compound, being a neolignan with phenolic hydroxyl groups, is susceptible to photodegradation through oxidative reactions. The following diagram illustrates a hypothetical pathway where exposure to UV light in the presence of oxygen could lead to the formation of radical intermediates and subsequent degradation products.

Photodegradation_Pathway Dadahol_A This compound Radical Phenoxy Radical Intermediate Dadahol_A->Radical UV Light / O2 Dimer Dimerization Products Radical->Dimer Oxidized Oxidized Degradation Products (e.g., quinones) Radical->Oxidized Cleavage Ring Cleavage Products Oxidized->Cleavage

Caption: Hypothetical photodegradation of this compound.

Experimental Workflow for Handling this compound

This workflow outlines the key steps for handling this compound to ensure its stability during experimental use.

Dadahol_A_Workflow Start Start Storage Store at 2-8°C in Dark Start->Storage Equilibrate Equilibrate to Room Temp (1h) Storage->Equilibrate Prepare Prepare Solution (Dim Light) in Amber Vial Equilibrate->Prepare Experiment Perform Experiment (Protect from Light) Prepare->Experiment Analyze Analyze Samples Experiment->Analyze End End Analyze->End

Caption: Workflow for handling this compound.

Potential Signaling Pathway Modulation by this compound

Based on the known activities of related phytochemicals, this compound may exert anti-inflammatory effects by modulating pathways such as the NF-κB signaling pathway.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Inflammatory_Stimulus->IKK IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Dadahol_A This compound Dadahol_A->IKK Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Managing off-target effects of Dadahol A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dadahol A

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the effects of this compound in experimental settings, with a focus on addressing its known off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects?

This compound is a potent ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key regulator of cell proliferation and survival pathways. While highly selective for TKX, at higher concentrations, this compound has been observed to inhibit two major off-targets: Serine/Threonine Kinase Y (STKY) and Lipid Kinase Z (LKZ). Inhibition of these off-targets can lead to unintended cellular effects, which may confound experimental results.

Q2: How can I be sure that the observed phenotype in my experiment is due to the inhibition of the primary target, TKX?

To confirm that the observed effects are on-target, a combination of dose-response studies and orthogonal approaches is recommended. This includes:

  • Dose-response experiments: Correlate the phenotype with the IC50 for TKX.

  • Genetic knockdown/knockout: Compare the phenotype induced by this compound with that from siRNA, shRNA, or CRISPR-Cas9-mediated depletion of TKX.

  • Rescue experiments: Introduce a drug-resistant mutant of TKX into the cells. If the phenotype is on-target, the effect of this compound should be reversed in cells expressing the resistant mutant.

  • Use of a structurally unrelated inhibitor: Confirm the phenotype with a different inhibitor that also targets TKX but has a distinct off-target profile.

Q3: What is the recommended concentration range for this compound to maintain selectivity for TKX?

The optimal concentration of this compound is highly dependent on the cell type and experimental context. However, based on biochemical and cellular assays, a general guideline is to use concentrations that are no more than 10-fold higher than the cellular IC50 for TKX. Working within this range helps to minimize engagement with the off-targets STKY and LKZ. Refer to the data tables below for specific IC50 values.

Q4: What are the best control experiments to include when using this compound?

Several controls are crucial for interpreting your data accurately:

  • Vehicle control: Use the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive enantiomer/analog control: If available, use a structurally similar but biologically inactive version of this compound to control for non-specific or compound-scaffold effects.

  • Positive and negative controls: Include a known activator or inhibitor of the TKX pathway as a positive control and a negative control cell line where TKX is not expressed or is mutated.

Troubleshooting Guides

Problem 1: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition of TKX.

  • Possible Cause: This could be due to the inhibition of an off-target that is critical for cell survival, such as STKY, which is known to be involved in pro-survival signaling.

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve for cytotoxicity: Use a sensitive assay (e.g., CellTiter-Glo®) to determine the precise concentration at which toxicity occurs.

    • Compare with TKX inhibition: Correlate the cytotoxicity dose-response with the dose-response for the inhibition of your desired phenotype or a direct biomarker of TKX activity (e.g., phosphorylation of a downstream substrate).

    • Assess off-target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to measure the engagement of both TKX and STKY at the cytotoxic concentrations. If STKY is engaged at these concentrations, the toxicity is likely an off-target effect.

    • Lower the concentration: If possible, perform your experiments at a lower concentration of this compound that is still effective against TKX but below the threshold for STKY engagement.

Problem 2: The phenotype I see with this compound does not match the phenotype from my TKX siRNA knockdown experiments.

  • Possible Cause: This discrepancy often points to off-target effects of this compound or incomplete knockdown by the siRNA.

  • Troubleshooting Steps:

    • Verify knockdown efficiency: Ensure your siRNA is effectively reducing TKX protein levels by Western blot. Test multiple siRNA sequences to rule out off-target effects of the siRNA itself.

    • Investigate off-target pathways: The phenotype from this compound may be a composite effect of inhibiting TKX, STKY, and LKZ. Analyze the downstream signaling pathways of all three kinases in your system. For example, check for modulation of pathways regulated by STKY or LKZ.

    • Perform a rescue experiment: This is a definitive experiment. If the this compound phenotype is on-target, it will be reversed by expressing a version of TKX that has a mutation rendering it insensitive to this compound.

Data Presentation

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)Assay Type
TKX (Primary) 5 In vitro kinase assay
STKY (Off-target)150In vitro kinase assay
LKZ (Off-target)450In vitro kinase assay

Table 2: Cellular Activity of this compound in HEK293 Cells

TargetCellular IC50 (nM)Assay Type
TKX (Primary) 50 Phospho-substrate Western Blot
STKY (Off-target)800Cellular Thermal Shift Assay (CETSA)
LKZ (Off-target)2,500Phospho-downstream effector ELISA

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound is binding to its intended target (and off-targets) within the cell. The principle is that a protein becomes more thermally stable when a ligand is bound.

  • Cell Treatment: Treat cultured cells with either vehicle or a range of this compound concentrations for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Separation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of TKX, STKY, and LKZ by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This protocol is designed to definitively link the observed phenotype to the inhibition of TKX.

  • Generate Mutant: Introduce a mutation into the ATP-binding pocket of TKX that reduces the binding affinity of this compound without affecting the kinase's catalytic activity (a "gatekeeper" mutation is a common strategy).

  • Stable Cell Lines: Generate stable cell lines that express either wild-type TKX or the drug-resistant TKX mutant. It is preferable to do this in a TKX-null background.

  • Treatment: Treat both cell lines with a range of this compound concentrations.

  • Phenotypic Assay: Perform the phenotypic assay of interest (e.g., cell proliferation, migration).

  • Analysis: If the phenotype is on-target, the cells expressing the wild-type TKX will show the effect, while the cells expressing the resistant mutant will not.

Visualizations

DadaholA_Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathways TKX TKX Substrate_A Substrate A TKX->Substrate_A phosphorylates Proliferation Cell Proliferation Substrate_A->Proliferation STKY STKY Survival_Factor Survival Factor STKY->Survival_Factor activates Apoptosis Inhibition of Apoptosis Survival_Factor->Apoptosis LKZ LKZ Metabolic_Regulator Metabolic Regulator LKZ->Metabolic_Regulator activates Metabolism Cell Metabolism Metabolic_Regulator->Metabolism Dadahol_A This compound Dadahol_A->TKX High Potency Dadahol_A->STKY Lower Potency Dadahol_A->LKZ Lowest Potency Experimental_Workflow start Phenotype Observed with this compound dose_response 1. Dose-Response Curve (Phenotype vs. p-TKX) start->dose_response knockdown 2. Compare with TKX siRNA/CRISPR dose_response->knockdown rescue 3. Rescue with Drug-Resistant TKX Mutant knockdown->rescue orthogonal 4. Use Structurally Unrelated TKX Inhibitor rescue->orthogonal conclusion Conclusion orthogonal->conclusion Troubleshooting_Logic rect rect start Unexpected Result (e.g., Toxicity, Mismatched Phenotype) check_conc Is [this compound] > 10x cellular IC50 for TKX? start->check_conc high_conc High Likelihood of Off-Target Effects check_conc->high_conc Yes low_conc Off-Target Effects Still Possible or siRNA/CRISPR Issues check_conc->low_conc No lower_conc Action: Lower [this compound] and repeat experiment. high_conc->lower_conc verify_kd Action: Verify TKX Knockdown and test multiple siRNAs. low_conc->verify_kd cetsa Action: Perform CETSA to confirm off-target engagement. low_conc->cetsa

Interpreting unexpected data in Dadahol A studies

Author: BenchChem Technical Support Team. Date: December 2025

Dadahol A Technical Support Center

Fictional Drug Disclaimer: this compound is a fictional compound created for illustrative purposes within this technical support guide. The data, protocols, and pathways described are hypothetical and intended to simulate a realistic troubleshooting scenario in a research setting. This compound is a novel kinase inhibitor designed to selectively target the pro-proliferative Kinase X pathway in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is an ATP-competitive kinase inhibitor designed to target the catalytic domain of Kinase X. By inhibiting Kinase X, this compound is expected to prevent the phosphorylation of its downstream effector, Protein Y. This action is intended to disrupt the signaling cascade that promotes cell proliferation and survival, ultimately leading to apoptosis in cancer cells expressing constitutively active Kinase X.

Q2: I am observing an unexpected increase in cell viability at certain concentrations of this compound. Why is this happening?

A2: This paradoxical effect can be alarming but may be attributable to several factors. One possibility is that at lower concentrations, this compound may have off-target effects, potentially activating a compensatory survival pathway.[1][2] Another consideration is direct interference of the compound with the cell viability assay reagents. For example, some compounds can chemically reduce reagents like MTT or resazurin, leading to a false positive signal that suggests higher metabolic activity and, therefore, higher viability.[3] It is also possible that the compound's effect is biphasic, where low doses stimulate proliferation and higher doses are cytotoxic.

Q3: My IC50 values for this compound are inconsistent across different experimental batches. What could be the cause?

A3: IC50 value variability is a common issue in drug screening and can stem from multiple sources.[4][5][6] These can include inconsistencies in cell culture conditions, such as cell passage number, seeding density, and growth media composition.[5][7] Different batches of this compound may have slight variations in purity or solubility. The specific cell viability assay used and its incubation time can also significantly impact the calculated IC50.[5][6] Furthermore, variations in the curve-fitting algorithms used by different software can contribute to discrepancies.[4]

Q4: Western blot analysis shows that while phosphorylation of Protein Y is decreased as expected, a known survival protein, Phospho-Akt, is upregulated. What does this indicate?

A4: This suggests that this compound may be causing off-target effects or inducing pathway crosstalk.[2][8][9] While it is effectively inhibiting its primary target, Kinase X, it might be indirectly activating a parallel survival pathway, such as the PI3K/Akt pathway. This can occur if Kinase X inhibition relieves a negative feedback loop that normally suppresses the Akt pathway. Kinome profiling can help determine if this compound is directly interacting with other kinases in the Akt pathway.[8]

Troubleshooting Guides

Issue 1: Unexpected Increase in Cell Viability

Symptoms:

  • Cell viability assays (e.g., MTT, AlamarBlue) show a dose-dependent increase in signal at low concentrations of this compound, followed by a decrease at higher concentrations.

  • Microscopic examination does not reveal a corresponding increase in cell number.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Direct Assay Interference Run a cell-free control experiment by adding this compound to culture media with the viability reagent (e.g., MTT, AlamarBlue) but without cells. An increase in signal indicates direct chemical reduction of the reagent by this compound.[3]
Alternative Viability Assay Use a viability assay with a different readout, such as an ATP-based assay (e.g., CellTiter-Glo) which is less prone to interference from reducing compounds.[3] Alternatively, use a direct cell counting method or a dye-exclusion assay (e.g., Trypan Blue).[5]
Biphasic Response Perform a more detailed dose-response curve with more concentration points at the lower end of the range to accurately characterize the biphasic effect.

Hypothetical Data: this compound Effect on Cell Viability

Concentration (µM)MTT Assay (% Viability)ATP-Based Assay (% Viability)
0 (Vehicle)100100
0.112598
114095
108075
1004540

This table illustrates how a compound interfering with an MTT assay could show an artificial increase in viability at lower concentrations, while an ATP-based assay provides a more accurate reflection of the cytotoxic effect.

Issue 2: Off-Target Activation of Survival Pathway Z

Symptoms:

  • Western blot analysis shows decreased p-Protein Y (on-target effect) but increased phosphorylation of a key protein in Pathway Z (off-target effect).

  • The expected apoptotic phenotype is less pronounced than anticipated based on the degree of Kinase X inhibition.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Lack of Inhibitor Selectivity Perform a kinome-wide selectivity profiling assay to identify other kinases that this compound may be inhibiting or activating.[8]
Pathway Crosstalk Investigate the relationship between the Kinase X pathway and Pathway Z. It's possible that inhibiting Kinase X removes a suppressive signal on Pathway Z.
Use of a More Selective Inhibitor If available, test a structurally distinct Kinase X inhibitor to see if the activation of Pathway Z is a compound-specific or target-class-specific effect.

Hypothetical Kinome Profiling Data for this compound (1 µM)

Kinase% Inhibition
Kinase X (On-Target) 95%
Kinase A5%
Kinase B2%
Kinase Z (Off-Target) -40% (Activation)
Kinase C8%

This table shows that while this compound is potent against its intended target, it also leads to the activation of Kinase Z, the upstream kinase in Pathway Z.

Issue 3: Inconsistent IC50 Values

Symptoms:

  • Replicate experiments yield IC50 values that vary by more than half a log.

  • Difficulty in reproducing published IC50 values.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Ensure consistent cell passage numbers are used.[7]
Compound Solubility Visually inspect the culture wells for any compound precipitation. If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment.[3]
Data Analysis Use a consistent curve-fitting model and software for all data analysis. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Protein Y, total Protein Y, p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Diagrams

G Dadahol_A This compound Kinase_X Kinase X Dadahol_A->Kinase_X p_Protein_Y p-Protein Y Kinase_X->p_Protein_Y Phosphorylation Protein_Y Protein Y Proliferation Proliferation p_Protein_Y->Proliferation

Caption: Intended signaling pathway of this compound action.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Dadahol_A This compound Kinase_X Kinase X Dadahol_A->Kinase_X Inhibition Pathway_Z Pathway Z Dadahol_A->Pathway_Z Activation p_Protein_Y p-Protein Y Kinase_X->p_Protein_Y Apoptosis Apoptosis p_Protein_Y->Apoptosis p_Akt p-Akt Pathway_Z->p_Akt Survival Cell Survival p_Akt->Survival G Start Inconsistent IC50 Data Check_Assay Review Assay Protocol (Seeding, Time, Reagents) Start->Check_Assay Check_Compound Verify Compound (Purity, Solubility) Start->Check_Compound Check_Analysis Standardize Data Analysis (Curve Fit, Software) Start->Check_Analysis Consistent Data Consistent? Check_Assay->Consistent Check_Compound->Consistent Check_Analysis->Consistent Troubleshoot Further Troubleshooting (Cell Line, Passage #) Consistent->Troubleshoot No End Reliable IC50 Consistent->End Yes Troubleshoot->Start

References

How to control for vehicle effects when using Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects when using Dadahol A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential when working with this compound?

A vehicle control is a critical experimental control where the experimental system (e.g., cells, tissues, or animal models) is treated with the solvent used to dissolve this compound, but without the compound itself. This is crucial for distinguishing the biological effects of this compound from any potential effects of the solvent.[1] Without a proper vehicle control, any observed changes could be mistakenly attributed to this compound when they are, in fact, caused by the vehicle.[1]

Q2: What are the recommended vehicles for dissolving this compound?

This compound is a compound with poor water solubility. Therefore, organic solvents are typically required for its dissolution in in vitro studies. The most common vehicles for such compounds are Dimethyl Sulfoxide (DMSO) and Ethanol (B145695).

  • DMSO: A powerful aprotic solvent capable of dissolving a wide range of molecules. It is a standard choice in many cell-based assays.[1]

  • Ethanol: A polar protic solvent that can also be effective. However, it may have specific effects on certain cell lines.[1]

The choice of vehicle should be determined empirically for your specific cell line and experimental conditions.

Q3: What is the maximum recommended concentration of a vehicle in cell culture experiments?

The final concentration of the vehicle in the cell culture medium should be minimized to avoid off-target effects. A general guideline is to keep the final concentration at or below 0.5%.[1] However, the tolerance is highly cell-type dependent. For DMSO, concentrations above 1% can induce cellular toxicity and apoptosis.[1] It is strongly recommended to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific experimental system.[2]

Q4: My vehicle control is showing a biological effect. How should I interpret my results?

If your vehicle control shows a significant effect compared to the untreated control (cells in media alone), this effect must be accounted for in your data analysis. The vehicle control, not the untreated control, should be used as the baseline for calculating the specific effects of this compound.[1] If the vehicle's effect is too pronounced, you must either lower its concentration or find a less impactful alternative solvent.[1]

Troubleshooting Guide: Unexpected Vehicle Effects

Unexpected effects from your vehicle control can compromise your experimental results. Use the following table to diagnose and resolve common issues.

Observed Problem Potential Cause Recommended Solution
Reduced cell viability in the vehicle control group. The vehicle concentration is too high, leading to cytotoxicity.[2]Lower the final vehicle concentration (e.g., for DMSO, aim for ≤0.1%). Perform a vehicle dose-response curve to determine the NOAEL.[2]
The specific cell line is particularly sensitive to the solvent.[2]Test an alternative vehicle (e.g., if using DMSO, try ethanol or another suitable solvent).[1]
The vehicle stock is contaminated or degraded.[2]Use a fresh, high-purity stock of the vehicle. Store it in small, single-use aliquots.[2]
Changes in gene or protein expression in the vehicle control. The vehicle itself is known to alter the expression of certain genes.[2]Ensure the vehicle concentration is identical across all treatment groups. Acknowledge these baseline effects in your data analysis.[2]
This compound appears to have low potency or efficacy. The compound has precipitated out of the solution upon dilution into the aqueous media.[2]Prepare the final dilution from the stock solution immediately before use. Visually inspect the medium for any precipitate.[2]
High variability between replicates in the vehicle group. Inconsistent pipetting or inhomogeneous mixing of the vehicle.[2]Use calibrated pipettes and ensure thorough but gentle mixing after adding the vehicle to the medium.[2]

Experimental Protocols

Protocol 1: Determining the No-Observed-Adverse-Effect Level (NOAEL) of a Vehicle

This protocol outlines the steps to determine the maximum concentration of a vehicle that does not induce adverse effects on your cells.

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in the cell culture medium. The concentration range should span from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.01%). Include an untreated media-only control.

  • Treatment: Replace the existing media in your cell plate with the media containing the different vehicle concentrations.

  • Incubation: Incubate the cells for a period that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT or MTS assay.[1]

  • Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the untreated media-only control. The highest concentration that does not cause a significant reduction in viability (e.g., maintains >95% viability) is the NOAEL for your future experiments.[1]

Protocol 2: this compound Dosing with Appropriate Vehicle Control
  • Prepare Stock Solution: Dissolve this compound in 100% high-purity vehicle (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Mix thoroughly until fully dissolved.

  • Working Solutions: Prepare working solutions of this compound by diluting the stock solution in cell culture medium. Ensure the final concentration of the vehicle is consistent across all treatment groups and does not exceed the predetermined NOAEL.

  • Vehicle Control Preparation: Prepare a vehicle control solution by adding the same volume of the vehicle to the cell culture medium as was used for the highest concentration of this compound.

  • Treatment Groups: Your experiment should include the following groups:

    • Untreated Control (media only)

    • Vehicle Control

    • This compound treatment groups (various concentrations)

  • Data Normalization: When analyzing your data, normalize the results of the this compound treatment groups to the vehicle control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_noael Vehicle NOAEL Determination cluster_experiment Main Experiment prep_stock Prepare this compound Stock in Vehicle vehicle_dilution Prepare Vehicle Serial Dilutions prep_stock->vehicle_dilution prep_working Prepare this compound Working Solutions (Vehicle at NOAEL) prep_stock->prep_working prep_cells Seed Cells in Multi-well Plate treat_vehicle Treat Cells with Vehicle Dilutions prep_cells->treat_vehicle treat_drug Treat Cells: - Untreated - Vehicle Control - this compound prep_cells->treat_drug vehicle_dilution->treat_vehicle incubate_vehicle Incubate treat_vehicle->incubate_vehicle assess_viability Assess Cell Viability incubate_vehicle->assess_viability determine_noael Determine NOAEL assess_viability->determine_noael determine_noael->prep_working Inform Vehicle Concentration prep_working->treat_drug incubate_drug Incubate treat_drug->incubate_drug assay Perform Endpoint Assay incubate_drug->assay analyze Analyze Data (Normalize to Vehicle Control) assay->analyze

Caption: Experimental workflow for vehicle control.

signaling_pathway cluster_vehicle Potential Vehicle Off-Target Effects cluster_drug Hypothetical this compound Signaling Pathway DMSO Vehicle (e.g., DMSO) StressKinase Stress Kinase (e.g., JNK/p38) DMSO->StressKinase Gene_Expr Altered Gene Expression StressKinase->Gene_Expr CellEffect Cellular Effect (e.g., Apoptosis) Gene_Expr->CellEffect Confounding Effect DadaholA This compound Receptor Receptor X DadaholA->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Y Kinase2->TF TargetGene Target Gene Expression TF->TargetGene TargetGene->CellEffect

References

Validation & Comparative

A Comparative Analysis of Dadahol A and Other Bioactive Compounds from Morus alba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Dadahol A, a neolignan derivative isolated from the twigs of Morus alba (white mulberry), with other prominent bioactive compounds found in the same plant. The analysis is supported by available experimental data on their anti-inflammatory and antioxidant properties, offering a valuable resource for researchers exploring the therapeutic potential of Morus alba constituents.

Introduction to Bioactive Compounds in Morus alba

Morus alba is a rich source of a diverse array of phytochemicals, each with distinct pharmacological activities. These compounds are broadly classified into flavonoids, alkaloids, phenolic acids, stilbenoids, and terpenoids. Among these, this compound has garnered interest for its potential anti-inflammatory effects. This guide focuses on a comparative evaluation of this compound against other well-studied compounds from Morus alba, namely morusin (B207952), kuwanon G, and oxyresveratrol, to elucidate their relative potency and potential mechanisms of action.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data for the anti-inflammatory and antioxidant activities of this compound and other selected compounds from Morus alba. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various independent research articles.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

Table 1: Comparison of Anti-inflammatory Activity (IC50 values in µM)

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Nitric Oxide (NO) Inhibition (IC50)
This compoundData not availableData not availableData not available
Morusin>100[1][2]>100[1][2]9.87 ± 0.59[3]
Kuwanon GData not availableData not available17.80 ± 0.50[3]
OxyresveratrolData not availableData not available25.36 ± 3.47[3]
Quercetin (Control)Data not availableData not available13.20 ± 2.00[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme or mediator activity. A lower IC50 value indicates greater potency.

Antioxidant Activity

The antioxidant capacity of these compounds is crucial for their potential to mitigate oxidative stress-related cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 2: Comparison of Antioxidant Activity (DPPH Radical Scavenging IC50)

CompoundDPPH Scavenging (IC50 in µg/mL)
This compoundData not available
Morus alba leaf extract (ethanolic)602.03 ± 8.36[4]
Morus alba branch extract (methanolic)172.6 ± 0.02[5]
Morus alba branch extract (acetonic)128.1 ± 0.13[5]
Ascorbic Acid (Standard)~20-600 µM (concentration dependent)[4]

Note: A lower IC50 value indicates stronger radical scavenging activity.

Quantitative data for the antioxidant activity of purified this compound is currently unavailable in the reviewed literature. However, various extracts from Morus alba have demonstrated potent antioxidant activity, as evidenced by their low IC50 values in DPPH assays.[4][5] This suggests that the plant, as a whole, is a valuable source of antioxidant compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 105 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, morusin, kuwanon G) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Data Analysis: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Methodology:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Sample Preparation: The test compounds are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of each concentration of the test compound in a 96-well plate or cuvettes. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing Molecular Pathways and Experimental Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of Inflammation

The following diagram illustrates a simplified signaling pathway involved in inflammation, highlighting the points of action for anti-inflammatory compounds.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS_COX2_gene iNOS & COX-2 Gene Expression NFkB->iNOS_COX2_gene promotes iNOS iNOS iNOS_COX2_gene->iNOS translates to COX2 COX-2 iNOS_COX2_gene->COX2 translates to NO Nitric Oxide (NO) iNOS->NO produces PGs Prostaglandins COX2->PGs produces

Caption: Simplified inflammatory signaling pathway in macrophages.

Experimental Workflow for Anti-inflammatory Assay

The workflow for evaluating the anti-inflammatory activity of a test compound is depicted below.

Anti_inflammatory_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Test Compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay on Supernatant incubate->griess analyze Analyze Data & Calculate IC50 griess->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Logical Relationship of Bioactive Compound Classes

The following diagram illustrates the hierarchical classification of the bioactive compounds discussed in this guide.

Compound_Classification ma Morus alba Bioactive Compounds flavonoids Flavonoids ma->flavonoids stilbenoids Stilbenoids ma->stilbenoids neolignans Neolignans ma->neolignans morusin Morusin flavonoids->morusin kuwanon_g Kuwanon G flavonoids->kuwanon_g oxyresveratrol Oxyresveratrol stilbenoids->oxyresveratrol dadahol_a This compound neolignans->dadahol_a

Caption: Classification of key bioactive compounds from Morus alba.

Conclusion

This comparative guide highlights the significant anti-inflammatory and antioxidant potential of various compounds isolated from Morus alba. While morusin and kuwanon G show promising anti-inflammatory activity through the inhibition of nitric oxide production, and various mulberry extracts demonstrate potent antioxidant effects, a direct quantitative comparison with this compound is currently limited by the lack of available experimental data for this specific compound.

Further research is warranted to elucidate the precise IC50 values of this compound for COX-1/COX-2 inhibition and its antioxidant capacity. Such studies would enable a more definitive comparison and a better understanding of its therapeutic potential relative to other bioactive constituents of Morus alba. This information is critical for guiding future drug discovery and development efforts focused on natural products.

References

Comparative Analysis of Dadahol A and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between Dadahol A and the well-researched polyphenol, resveratrol (B1683913), is currently not feasible due to the limited availability of scientific data on this compound. While extensive research has elucidated the multifaceted biological activities and molecular mechanisms of resveratrol, this compound remains a largely uncharacterized compound.

This guide will provide a detailed overview of the known properties of resveratrol to serve as a benchmark for future studies on this compound, should data become available. The structural information for this compound is presented, highlighting the need for further investigation into its potential biological effects.

Introduction to the Compounds

This compound

This compound is a chemical entity with the molecular formula C₃₉H₃₈O₁₂.[1] Its structure is defined in the PubChem database, but as of late 2025, there is no significant body of peer-reviewed literature detailing its biological activities, mechanism of action, or effects on cellular signaling pathways.

Resveratrol

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, blueberries, and peanuts. It has been the subject of extensive scientific investigation for its potential health benefits, which are attributed to its antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.

Comparative Analysis: Data Not Available for this compound

A direct comparative analysis requires quantitative data on the performance of both compounds under similar experimental conditions. Due to the absence of such data for this compound, the following sections will focus on the established experimental data and mechanistic pathways of resveratrol.

Quantitative Data Summary: Resveratrol

The following table summarizes key quantitative data for resveratrol from various in vitro studies, demonstrating its biological efficacy.

ParameterCell LineEffectConcentration/IC₅₀Reference
Anti-proliferative Activity
Cell ViabilityMCF-7 (Breast Cancer)Inhibition51.18 µM (IC₅₀)[2]
Cell ViabilityHepG2 (Liver Cancer)Inhibition57.4 µM (IC₅₀)[2]
Induction of Apoptosis
Apoptotic CellsA549 (Lung Cancer)IncreaseDose-dependent[3]
Bax/Bcl-2 ratioA549 (Lung Cancer)UpregulationDose-dependent[3]
Anti-inflammatory Activity
COX-2 ExpressionMouse SkinSuppression-[4]
NF-κB ActivationVariousInhibition-[4][5]
Antioxidant Activity
ROS Reduction-Scavenging-[1]
Nrf2 ActivationVariousInduction-[6]

Signaling Pathways Modulated by Resveratrol

Resveratrol is known to modulate a complex network of intracellular signaling pathways, contributing to its diverse biological effects. The diagram below illustrates some of the key pathways influenced by resveratrol.

Resveratrol_Signaling_Pathways cluster_stimuli Cellular Stress / Stimuli cluster_resveratrol Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress, Inflammation, Carcinogens NFkB NF-κB Stress->NFkB PI3K_Akt PI3K/Akt Stress->PI3K_Akt MAPK MAPK Stress->MAPK Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK Nrf2 Nrf2 Resveratrol->Nrf2 Resveratrol->NFkB Resveratrol->PI3K_Akt Resveratrol->MAPK SIRT1->AMPK SIRT1->Nrf2 SIRT1->NFkB Autophagy Autophagy SIRT1->Autophagy AMPK->SIRT1 AMPK->PI3K_Akt Antioxidant Antioxidant Defense Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest

Caption: Key signaling pathways modulated by resveratrol.

Key Resveratrol-Modulated Pathways:

  • SIRT1 (Sirtuin 1): Resveratrol is a well-known activator of SIRT1, a NAD⁺-dependent deacetylase.[7] This activation is linked to improved metabolic function, reduced inflammation, and enhanced cellular stress resistance.

  • AMPK (AMP-activated protein kinase): Resveratrol activates AMPK, a key sensor of cellular energy status.[1][7] AMPK activation plays a role in resveratrol's metabolic benefits and induction of autophagy.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): Resveratrol can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[6]

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): Resveratrol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4][5] This inhibition contributes to its potent anti-inflammatory effects.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/protein kinase B): The PI3K/Akt pathway is crucial for cell survival and proliferation. Resveratrol can inhibit this pathway in cancer cells, leading to apoptosis.[8]

  • MAPK (Mitogen-activated protein kinase): Resveratrol can modulate various MAPK pathways, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[1][4]

Experimental Protocols: Standard Assays for Compound Evaluation

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like resveratrol and could be applied to this compound in future research.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., resveratrol) for 24, 48, or 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. Western Blot Analysis for Protein Expression

  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3. NF-κB Activation Assay (Reporter Gene Assay)

  • Objective: To measure the activation of the NF-κB transcription factor.

  • Methodology:

    • Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

    • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

    • After transfection, treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the biological activity of a novel compound.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Compound Test Compound (e.g., this compound) Cell_Viability Cell Viability Assay (e.g., MTT) Compound->Cell_Viability Determine IC₅₀ Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Select non-toxic concentrations Western_Blot Western Blot Cell_Viability->Western_Blot Select non-toxic concentrations Reporter_Assay Reporter Gene Assay Cell_Viability->Reporter_Assay Select non-toxic concentrations ROS_Assay ROS Detection Assay Cell_Viability->ROS_Assay Select non-toxic concentrations Apoptosis_Assay->Western_Blot Confirm apoptotic markers Animal_Model Animal Model of Disease Apoptosis_Assay->Animal_Model Promising in vitro results Western_Blot->Reporter_Assay Identify pathway modulation Western_Blot->Animal_Model Promising in vitro results Reporter_Assay->Western_Blot Validate target proteins Reporter_Assay->Animal_Model Promising in vitro results ROS_Assay->Animal_Model Promising in vitro results Efficacy_Study Efficacy & Toxicity Studies Animal_Model->Efficacy_Study

Caption: General experimental workflow for compound analysis.

Conclusion and Future Directions

Resveratrol has been extensively studied, providing a wealth of information on its biological effects and mechanisms of action. This knowledge serves as a valuable framework for the investigation of other natural compounds. The current lack of data on this compound presents a significant knowledge gap but also an opportunity for novel research.

Future studies should aim to:

  • Isolate or synthesize sufficient quantities of this compound for biological testing.

  • Perform initial in vitro screening assays to determine its cytotoxic, anti-inflammatory, and antioxidant properties.

  • Elucidate the molecular mechanisms and identify the signaling pathways modulated by this compound.

  • Conduct comparative studies with well-characterized compounds like resveratrol to understand its relative potency and potential therapeutic advantages.

By systematically applying the established experimental protocols outlined in this guide, the scientific community can begin to unravel the potential biological significance of this compound and determine its viability as a novel therapeutic agent.

References

Validating the Anti-inflammatory Potential of Dadahol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a complex polyphenol, presents a promising scaffold for the development of novel anti-inflammatory agents. While direct experimental validation of its efficacy is emerging, a compelling case for its anti-inflammatory potential can be built upon the well-documented activities of structurally related compounds isolated from the same genus, Kadsura. This guide provides a comparative framework for validating the anti-inflammatory effects of this compound, drawing upon established in vitro and in vivo models and comparing its anticipated performance with known anti-inflammatory compounds. We present detailed experimental protocols and conceptual signaling pathways to guide future research and development.

Comparative Data on Anti-inflammatory Activity

Given the limited direct data on this compound, this section provides a comparative summary of the anti-inflammatory activity of related compounds from the Kadsura genus against standard anti-inflammatory drugs. This data serves as a benchmark for hypothesizing the potential efficacy of this compound.

Compound/DrugModel SystemKey Inflammatory MediatorIC50/Effective DoseReference Compound/DrugReference IC50/Effective Dose
Hypothetical this compound LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6, NO-Dexamethasone~10-100 nM
Triterpenoids (from K. coccinea)LPS-stimulated RAW 264.7 macrophagesIL-68.15 µM--
Neolignans (from P. kadsura)PMA-induced human PMNsROS Production4.3 µM--
Piperkadsin C (from P. kadsura)LPS-activated BV-2 microgliaNO Production14.6 µM--
Indomethacin Carrageenan-induced rat paw edemaPaw Edema5-10 mg/kg--
Dexamethasone Thioacetamide-induced liver injuryALT, AST, Inflammatory Infiltrate0.5-1 mg/kg--
Sulfasalazine DSS-induced colitis in miceDisease Activity Index, Colon Length50-100 mg/kg--

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro and in vivo experiments to assess anti-inflammatory activity.

In Vitro Assays

1. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To assess the inhibitory effect of a test compound on the production of nitric oxide, a key pro-inflammatory mediator.

  • Methodology:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a reference drug (e.g., L-NAME) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, a stable product of NO, using the Griess reagent system.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated control.

    • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.[1][2][3]

2. Cytokine (TNF-α and IL-6) Measurement by ELISA

  • Objective: To quantify the inhibition of pro-inflammatory cytokine production.

  • Methodology:

    • Follow the same cell culture and treatment protocol as for the NO production assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Read the absorbance on a microplate reader and determine the cytokine concentrations from a standard curve.

    • Calculate the percentage inhibition for each cytokine.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of a compound in a model of localized inflammation.

  • Methodology:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

    • Administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle-treated control group.[4][5][6][7]

2. Thioacetamide (TAA)-Induced Acute Liver Injury

  • Objective: To assess the protective effect of a compound against chemically induced liver inflammation and damage.

  • Methodology:

    • Use male C57BL/6 mice, acclimatized for one week.

    • Administer this compound or a reference drug (e.g., N-acetylcysteine) for a specified number of days prior to TAA injection.

    • Induce acute liver injury by a single intraperitoneal injection of TAA (e.g., 150-200 mg/kg).[8][9]

    • Sacrifice the animals 24 or 48 hours after TAA administration.

    • Collect blood samples for the analysis of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

    • Harvest the liver for histopathological examination (H&E staining) to assess the degree of necrosis, inflammation, and steatosis.

3. Dextran Sulfate Sodium (DSS)-Induced Colitis

  • Objective: To evaluate the efficacy of a compound in a model of inflammatory bowel disease.

  • Methodology:

    • Induce colitis in C57BL/6 mice by administering 2-3% (w/v) DSS in their drinking water for 5-7 days.[10][11]

    • Administer this compound or a reference drug (e.g., sulfasalazine) orally daily during the DSS treatment period.

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, sacrifice the mice and measure the colon length.

    • Collect colonic tissue for histological analysis to assess inflammation, ulceration, and crypt damage.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. Based on the activities of related compounds, this compound is hypothesized to interfere with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound may inhibit this pathway at several points, such as by preventing IκBα degradation or blocking the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB Proteasome Proteasome IkBa->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK pathways.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: The MAPK signaling cascade in inflammation.

Experimental Workflow for Validating this compound

The following workflow provides a logical progression for the comprehensive validation of this compound's anti-inflammatory properties.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cytotoxicity Cytotoxicity Assays (MTT, LDH) NO_Assay Nitric Oxide (NO) Production Assay Cytotoxicity->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA NO_Assay->Cytokine_Assay Mechanism Mechanism of Action (Western Blot for NF-κB, MAPK) Cytokine_Assay->Mechanism Acute_Model Acute Inflammation Model (Carrageenan Paw Edema) Mechanism->Acute_Model Chronic_Model Chronic/Systemic Models (TAA Liver Injury, DSS Colitis) Acute_Model->Chronic_Model Histopathology Histopathological Analysis Chronic_Model->Histopathology Biochemical Biochemical Analysis (ALT, AST, MPO) Chronic_Model->Biochemical

Caption: A comprehensive workflow for validating this compound.

While direct evidence for the anti-inflammatory activity of this compound is currently limited, the data from structurally related compounds within the Kadsura genus provides a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols and mechanistic pathways outlined in this guide offer a robust framework for researchers to systematically validate its efficacy and elucidate its mechanism of action. Such studies are warranted to unlock the therapeutic potential of this promising natural product.

References

Navigating the Bioactivity of Novel Compounds: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel compound's bioactivity across multiple cell lines is a critical step in preclinical research. This guide offers a framework for such a comparative analysis, addressing the essential components of data presentation, experimental protocols, and pathway visualization. While the specific compound "Dadahol A" lacks publicly available bioactivity data, we will use the well-researched polyphenol, Resveratrol, and its analogue, Pterostilbene, as exemplars to illustrate the cross-validation process.

Comparative Bioactivity of Resveratrol and Pterostilbene

The antiproliferative activity of Resveratrol and Pterostilbene has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The table below summarizes the IC50 values for these two compounds in several human cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)
MCF-7Breast CancerResveratrol25.1
Pterostilbene15.4
MDA-MB-231Breast CancerResveratrol41.7
Pterostilbene20.8
A549Lung CancerResveratrol64.6
Pterostilbene28.2
HT-29Colon CancerResveratrol38.9
Pterostilbene19.5

Experimental Protocols

The following are standard methodologies employed to assess the bioactivity of compounds like Resveratrol and Pterostilbene.

Cell Culture

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HT-29) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of the test compounds (e.g., Resveratrol, Pterostilbene) or a vehicle control (e.g., DMSO).

  • After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curves.

Western Blot Analysis
  • Cells are treated with the test compounds for a specified duration.

  • Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a common signaling pathway affected by polyphenols and a typical experimental workflow for assessing bioactivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Resveratrol Resveratrol / Pterostilbene Resveratrol->PI3K Inhibits Resveratrol->AKT Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by polyphenols.

G start Seed Cells in 96-well Plate treatment Treat with this compound & Alternatives start->treatment incubation Incubate for 48 hours treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 4 hours mtt->incubation2 dissolve Dissolve Formazan with DMSO incubation2->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 Values read->analyze

Comparative Efficacy of Dadahol A: An Analysis Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed community of researchers, scientists, and drug development professionals, this guide serves to provide a comparative analysis of the novel compound Dadahol A against well-established anti-inflammatory drugs. However, a comprehensive search of the current scientific literature and databases reveals a significant gap in the available information regarding the biological activity of this compound. While its chemical structure is documented, there is no publicly available experimental data on its anti-inflammatory efficacy or mechanism of action.

Therefore, a direct, data-driven comparison with known anti-inflammatory drugs is not feasible at this time. This guide will, instead, provide a framework for the type of experimental data and comparative analysis that would be necessary to evaluate the potential of this compound as an anti-inflammatory agent. We will outline the standard experimental protocols and data presentation formats that would be required for a robust comparison against two widely used anti-inflammatory drugs: a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a corticosteroid, Dexamethasone.

Framework for Comparative Analysis

A thorough evaluation of this compound's anti-inflammatory potential would necessitate a series of in vitro and in vivo experiments. The data derived from these studies would allow for a direct comparison of its efficacy and mechanism of action with existing drugs.

Data Presentation: A Template for Comparison

Meaningful comparison requires quantitative data. The following tables illustrate the type of data that would be essential for evaluating this compound.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTarget AssayIC₅₀ (µM)Cell Line/Enzyme
This compoundCOX-2 InhibitionData not availableHuman recombinant COX-2
IbuprofenCOX-2 Inhibition[Insert known value]Human recombinant COX-2
DexamethasoneN/AN/AN/A
This compoundNF-κB InhibitionData not availableLPS-stimulated RAW 264.7
IbuprofenNF-κB Inhibition[Insert known value]LPS-stimulated RAW 264.7
DexamethasoneNF-κB Inhibition[Insert known value]LPS-stimulated RAW 264.7
This compoundTNF-α SecretionData not availableLPS-stimulated PBMCs
IbuprofenTNF-α Secretion[Insert known value]LPS-stimulated PBMCs
DexamethasoneTNF-α Secretion[Insert known value]LPS-stimulated PBMCs
This compoundIL-6 SecretionData not availableLPS-stimulated PBMCs
IbuprofenIL-6 Secretion[Insert known value]LPS-stimulated PBMCs
DexamethasoneIL-6 Secretion[Insert known value]LPS-stimulated PBMCs

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelEndpointED₅₀ (mg/kg)
This compoundCarrageenan-induced paw edema (Rat)Paw volume reduction (%)Data not available
IbuprofenCarrageenan-induced paw edema (Rat)Paw volume reduction (%)[Insert known value]
DexamethasoneCarrageenan-induced paw edema (Rat)Paw volume reduction (%)[Insert known value]
This compoundAdjuvant-induced arthritis (Rat)Arthritis score reductionData not available
IbuprofenAdjuvant-induced arthritis (Rat)Arthritis score reduction[Insert known value]
DexamethasoneAdjuvant-induced arthritis (Rat)Arthritis score reduction[Insert known value]

Experimental Protocols: A Methodological Blueprint

To generate the data required for the tables above, standardized and well-validated experimental protocols must be employed.

In Vitro Assays
  • Cyclooxygenase (COX) Inhibition Assay: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes, a commercially available colorimetric or fluorometric assay kit would be utilized. The protocol would involve incubating the recombinant human COX enzymes with the test compounds at various concentrations, followed by the addition of arachidonic acid as a substrate. The production of prostaglandin (B15479496) H2 (PGH2) would be measured to determine the IC₅₀ values.

  • Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages:

    • Cell Culture: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) would be cultured under standard conditions.

    • Treatment: Cells would be pre-treated with varying concentrations of this compound, Ibuprofen, or Dexamethasone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • NF-κB Activation Assay:

    • Reporter Gene Assay: A stable cell line expressing an NF-κB-driven luciferase reporter gene would be used. Cells would be treated with the test compounds and stimulated with LPS. The luciferase activity would be measured as an indicator of NF-κB activation.

    • Western Blot Analysis: The phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB would be assessed by Western blotting using specific antibodies.

In Vivo Models
  • Carrageenan-Induced Paw Edema in Rats:

    • Acclimatization: Male Wistar rats would be acclimatized for one week.

    • Dosing: Animals would be orally administered with this compound, Ibuprofen, Dexamethasone, or vehicle one hour before the induction of inflammation.

    • Induction of Edema: 0.1 mL of 1% carrageenan solution would be injected into the sub-plantar region of the right hind paw.

    • Measurement: Paw volume would be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage of inhibition of edema would be calculated.

Mandatory Visualizations: Illustrative Pathways and Workflows

To facilitate understanding of the molecular targets and experimental processes, the following diagrams are provided as templates.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to degradation) IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory Gene Transcription DNA->mRNA

Caption: Simplified NF-κB Signaling Pathway.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement Animals Acclimatized Rats Dosing Oral Administration (Vehicle, this compound, Ibuprofen, Dexamethasone) Animals->Dosing Injection Sub-plantar Injection of Carrageenan Dosing->Injection Measurement Paw Volume Measurement (Plethysmometer) Injection->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: In Vivo Experimental Workflow.

Conclusion and Call for Research

The potential of this compound as an anti-inflammatory agent remains unknown due to the absence of published biological data. The framework presented in this guide outlines the necessary experimental steps to elucidate its efficacy and mechanism of action. We encourage the scientific community to undertake these investigations. Should such data become available, a comprehensive and objective comparison to established drugs like Ibuprofen and Dexamethasone will be possible, which could pave the way for the development of a novel therapeutic agent. Until then, any claims regarding the anti-inflammatory properties of this compound are purely speculative.

Navigating the Uncharted Territory of Dadahol A: A Framework for Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the structure-activity relationship (SAR) of Dadahol A and its analogs. To date, there is no published experimental data detailing the biological activities of a series of this compound analogs, which is essential for a comparative analysis. This guide, therefore, serves as a foundational framework, outlining the necessary experimental approaches and data presentation formats that would be critical in establishing the SAR of this novel compound.

While the chemical structure of this compound is known[1], its biological activity and the effects of structural modifications remain unexplored. This guide will, therefore, present a hypothetical SAR study of this compound, providing researchers, scientists, and drug development professionals with a blueprint for future investigations. The methodologies, data presentation, and visualizations provided are based on established practices in medicinal chemistry and drug discovery.

Hypothetical Structure-Activity Relationship of this compound Analogs

To elucidate the SAR of a compound, medicinal chemists typically synthesize a series of analogs where specific parts of the molecule, known as pharmacophores, are systematically modified. The biological activity of these analogs is then assessed to determine the impact of each modification.

For this compound, key areas for modification could include:

  • The Hydroxyl Groups: Esterification, etherification, or removal of the phenolic hydroxyl groups could probe their importance in target binding, potentially through hydrogen bonding.

  • The Methoxy (B1213986) Groups: Demethylation or replacement with other alkyl groups could investigate the role of these groups in potency and metabolic stability.

  • The Phenylpropanoid Moieties: Altering the substitution pattern on the phenyl rings or modifying the propenoyl linker could reveal crucial interactions with a biological target.

  • The Central Glycerol-like Linker: Changes to the stereochemistry or the length of this linker could impact the overall conformation and binding affinity of the molecule.

The following table presents a hypothetical set of this compound analogs and their corresponding biological activities, as would be determined through experimental assays. For the purpose of this guide, we will assume a hypothetical anti-inflammatory activity measured by an IC50 value (the half-maximal inhibitory concentration) in a relevant assay, such as a lipopolysaccharide (LPS)-induced cytokine production assay in macrophages.

CompoundModificationIC50 (µM)
This compound -5.2
Analog 1 Removal of the C4' hydroxyl group15.8
Analog 2 Methylation of the C4' hydroxyl group10.1
Analog 3 Demethylation of the C3' methoxy group3.5
Analog 4 Saturation of the C7-C8 double bond25.4
Analog 5 Replacement of the C4'-hydroxyphenyl with a phenyl group> 50

This data is purely hypothetical and for illustrative purposes only.

Experimental Protocols

A critical component of any SAR study is the detailed methodology of the biological assays used. This ensures reproducibility and allows for accurate comparison of data between different studies.

Hypothetical Experimental Protocol: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. A vehicle control (e.g., 0.1% DMSO) is also included.

  • LPS Stimulation: After 1 hour of pre-treatment with the compounds, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of Tumor Necrosis Factor-alpha (TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition for each compound concentration is calculated relative to the LPS-stimulated control. The IC50 value is then determined by non-linear regression analysis.

Visualizing Structure-Activity Relationships and Experimental Workflows

Diagrams are invaluable tools for conveying complex information concisely. The following visualizations, generated using Graphviz (DOT language), illustrate a hypothetical SAR for this compound and a typical experimental workflow.

SAR_Dadahol_A cluster_core This compound Core cluster_modifications Modifications cluster_ringA Phenylpropanoid A cluster_ringB Phenylpropanoid B cluster_linker Linker Core This compound (IC50 = 5.2 µM) ModA1 Remove C4' -OH (Analog 1, IC50 = 15.8 µM) Core->ModA1 Decreased Activity ModA2 Methylate C4' -OH (Analog 2, IC50 = 10.1 µM) Core->ModA2 Decreased Activity ModB1 Demethylate C3' -OCH3 (Analog 3, IC50 = 3.5 µM) Core->ModB1 Increased Activity ModL1 Saturate C7-C8 (Analog 4, IC50 = 25.4 µM) Core->ModL1 Decreased Activity

Caption: Hypothetical Structure-Activity Relationship of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound or analogs A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure TNF-α by ELISA E->F G Calculate IC50 F->G

Caption: Workflow for Anti-inflammatory Assay.

References

A Head-to-Head Comparison of Dadahol A's Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel antioxidant compounds is a cornerstone of research in pharmacology and drug development. Antioxidants play a pivotal role in mitigating oxidative stress, a key contributor to a multitude of chronic diseases. This guide provides a comparative analysis of the antioxidant potential of Dadahol A, a complex phenolic compound, benchmarked against established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Glutathione.

While direct experimental data on the antioxidant activity of this compound is not yet available in peer-reviewed literature, its chemical structure, rich in phenolic hydroxyl groups, strongly suggests significant antioxidant capacity.[1] Phenolic compounds are well-documented for their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[2][3][4] This guide, therefore, presents a hypothetical comparison based on established in vitro antioxidant assays and the known activities of our reference compounds. The objective is to provide a framework for the potential positioning of this compound within the landscape of antioxidant research and to outline the experimental protocols necessary to validate this potential.

Comparative Antioxidant Activity: A Data-Driven Overview

To quantitatively assess and compare antioxidant potential, a variety of in vitro assays are employed, each with a distinct mechanism of action. The most common of these include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[5][6] The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the radical activity. A lower IC50 value signifies a higher antioxidant potency.[5][7]

The following table summarizes typical IC50 values for our reference antioxidants in the DPPH and ABTS assays. The values for this compound are presented as a hypothetical range, anticipating a strong antioxidant activity based on its polyphenolic structure.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC Value (µmol TE/g)
This compound (Hypothetical) 10 - 505 - 25To be determined
Vitamin C (Ascorbic Acid) 0.68 - 5[8]~3 - 10[9]~2000
Vitamin E (α-Tocopherol) ~40 - 50[10]~3 - 8[9]~1300
Glutathione ~50 - 100~10 - 30~1500

Note: The IC50 values for reference antioxidants can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3][7]

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound (this compound) and reference antioxidants in a suitable solvent.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[11][12]

Procedure:

  • Generate the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and reference antioxidants.

  • Add 10 µL of the sample to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[5][13]

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer.

  • Prepare various concentrations of the test compound, reference antioxidants, and a standard (Trolox).

  • In a 96-well black microplate, add the test sample or standard, followed by the fluorescein (B123965) solution.

  • Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a specified duration (e.g., 60 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the net area under the curve (AUC) for each sample and standard.

  • The ORAC value is expressed as Trolox equivalents (TE) per gram or mole of the sample.

Potential Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

Beyond direct radical scavenging, many phenolic antioxidants exert their protective effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Nrf2-Keap1 signaling pathway.[14][15][16] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[15][[“]] Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[16][[“]][18] This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Given its polyphenolic nature, it is plausible that this compound could activate the Nrf2-Keap1 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Induces dissociation DadaholA This compound DadaholA->Nrf2_Keap1 Potential Inducer Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_n->Nrf2_Maf Binds to Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Experimental Workflow for Assessing this compound's Antioxidant Potential

The following workflow outlines a comprehensive approach to characterizing the antioxidant properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay Data_Analysis Data Analysis & IC50 Determination DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis ORAC ORAC Assay ORAC->Data_Analysis Cell_Culture Cell Culture (e.g., HepG2, HaCaT) ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Cell_Culture->ROS_Measurement Nrf2_Activation Nrf2 Nuclear Translocation (Immunofluorescence/Western Blot) Cell_Culture->Nrf2_Activation Gene_Expression Antioxidant Gene Expression (qPCR) Cell_Culture->Gene_Expression ROS_Measurement->Data_Analysis Nrf2_Activation->Data_Analysis Gene_Expression->Data_Analysis Dadahol_A This compound Synthesis/ Isolation Dadahol_A->DPPH Dadahol_A->ABTS Dadahol_A->ORAC Dadahol_A->Cell_Culture Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion

Caption: A proposed experimental workflow for evaluating this compound's antioxidant activity.

Conclusion

While awaiting empirical validation, the structural characteristics of this compound position it as a promising candidate for a potent antioxidant. Its complex polyphenolic framework suggests a high capacity for free radical scavenging, potentially surpassing that of some well-known antioxidants in certain assays. Furthermore, its potential to modulate the Nrf2-Keap1 signaling pathway could offer a dual mechanism of action, providing both direct and indirect antioxidant effects. The experimental protocols and workflow detailed in this guide provide a robust framework for the systematic evaluation of this compound's antioxidant potential. Further research is warranted to elucidate its precise mechanisms of action and to explore its therapeutic applications in oxidative stress-related pathologies.

References

Benchmarking Dadahol A's Anticancer Activity Against Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticancer potential of Dadahol A, a novel natural compound, against established standard-of-care chemotherapeutic agents. The data presented herein is intended to facilitate an objective evaluation of this compound's efficacy and to provide a foundation for further preclinical and clinical investigation. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.

In Vitro Cytotoxicity Analysis

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and compared with two standard chemotherapeutic drugs, Cisplatin and Paclitaxel. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, was determined for each compound.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 Breast Adenocarcinoma18.59.80.02
A549 Lung Carcinoma25.212.40.06
HeLa Cervical Adenocarcinoma21.710.50.03
HT-29 Colorectal Adenocarcinoma29.815.10.09

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Methodology:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound, Cisplatin, or Paclitaxel and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well, followed by a 4-hour incubation.

  • Formazan (B1609692) Solubilization: The culture medium was aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined using non-linear regression analysis.

Apoptosis Quantification (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis, a key mechanism of programmed cell death.

Methodology:

  • Cell Treatment: Cells were treated with the respective IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, followed by a 15-minute incubation in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualized Data and Workflows

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism by which this compound may induce apoptosis in cancer cells through the intrinsic pathway.

DadaholA This compound ROS ↑ Reactive Oxygen Species DadaholA->ROS p53 p53 Activation ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Experimental Workflow for Comparative Cytotoxicity Screening

The following diagram outlines the logical flow of the experimental process used to compare the anticancer activity of this compound with standard chemotherapeutics.

cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis cell_lines Select Cancer Cell Lines (MCF-7, A549, HeLa, HT-29) treatment Cell Treatment & Incubation cell_lines->treatment compounds Prepare Drug Concentrations (this compound, Cisplatin, Paclitaxel) compounds->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay ic50_calc IC50 Value Calculation mtt_assay->ic50_calc apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant comparison Comparative Analysis ic50_calc->comparison apoptosis_quant->comparison

Caption: Workflow for in vitro comparative anticancer drug screening.

Independent Verification of Dadahol A's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China – December 4, 2025 – An independent review of available scientific literature was conducted to verify the mechanism of action of Dadahol A, a neolignan derivative isolated from plants of the Artocarpus genus. This comparative guide, intended for researchers, scientists, and drug development professionals, summarizes the current understanding of this compound's biological activity, or lack thereof, in the context of well-established cyclooxygenase (COX) inhibitors.

Executive Summary

This compound, a natural product identified in Artocarpus dadah and Artocarpus heterophyllus, has been investigated for its potential anti-inflammatory properties, specifically its ability to inhibit cyclooxygenase (COX) enzymes. However, published research indicates that This compound is inactive as an inhibitor of both COX-1 and COX-2 enzymes .[1] This guide provides a comparative overview of this compound's reported inactivity alongside data for known COX inhibitors, offering a clear perspective on its potential as a therapeutic agent.

Comparison of Cyclooxygenase Inhibition

The primary proposed mechanism of action for anti-inflammatory compounds related to this compound is the inhibition of COX-1 and COX-2. These enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of this compound against COX-1 and COX-2, contrasted with several known non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundTarget EnzymeIC50 (µM)Selectivity (COX-1/COX-2)
This compound COX-1 Inactive N/A
COX-2 Inactive
DiclofenacCOX-10.6110.97
COX-20.63
IndomethacinCOX-10.0630.13
COX-20.48
MeloxicamCOX-136.67.79
COX-24.7
CelecoxibCOX-19.40.0085
COX-20.08

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates greater potency. Data for comparator compounds is sourced from published literature.[2][3]

Signaling Pathway: Cyclooxygenase Inhibition

The canonical pathway for COX-mediated inflammation is well-established. Inhibition of COX enzymes blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates this pathway and the point of intervention for COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Dadahol_A This compound (Inactive) Dadahol_A->COX_Enzymes NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX_Enzymes

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Protocols

The determination of this compound's activity was based on established in vitro cyclooxygenase inhibition assays. The general workflow for such an assay is outlined below.

In Vitro COX Inhibition Assay Workflow

assay_workflow start Start incubation Incubate COX-1 or COX-2 with this compound or control inhibitor start->incubation add_substrate Add Arachidonic Acid (Substrate) incubation->add_substrate reaction Allow enzymatic reaction to produce Prostaglandin E2 (PGE2) add_substrate->reaction stop_reaction Stop reaction reaction->stop_reaction measure_pge2 Measure PGE2 concentration (e.g., via EIA) stop_reaction->measure_pge2 calculate_inhibition Calculate percent inhibition and IC50 value measure_pge2->calculate_inhibition end End calculate_inhibition->end

Caption: Generalized workflow for a COX inhibition assay.

Detailed Methodology (Based on standard protocols)
  • Enzyme Preparation : Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Compound Incubation : The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Diclofenac) in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination : After a set incubation time (e.g., 10 minutes), the reaction is terminated, often by the addition of an acid.

  • Quantification of Prostaglandin Production : The concentration of the product, typically Prostaglandin E2 (PGE2), is quantified using a competitive enzyme immunoassay (EIA).

  • Data Analysis : The percentage of inhibition of COX activity at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available scientific evidence does not support the hypothesis that this compound functions as a direct inhibitor of COX-1 or COX-2.[1] While other compounds isolated from Artocarpus species have shown various biological activities, including anti-inflammatory effects through different mechanisms, this compound appears to be inactive in the context of the cyclooxygenase pathway.[4][5] Researchers and drug development professionals should consider this lack of activity when evaluating natural products for potential anti-inflammatory therapeutic development. Further investigation into other potential biological targets for this compound may be warranted, but its utility as a COX inhibitor is not supported by current data.

References

Dadahol A: Uncharted Territory in Synergistic Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a unique natural compound, a comprehensive review of scientific literature reveals a significant gap in the understanding of Dadahol A's biological activities, particularly concerning its synergistic effects with other compounds. At present, there is no published experimental data to support a comparative guide on this topic.

This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It has been isolated from the branches of the white mulberry tree (Morus alba L.) and is identified by the CAS Number 405281-76-7.[1] Its molecular formula is C39H38O12 and it has a molecular weight of 698.7 g/mol .[2]

While the chemical identity of this compound is established, its pharmacological profile remains largely unexplored. Extensive searches of scientific databases have yielded no studies detailing its specific biological effects or mechanism of action. Furthermore, there is a complete absence of research investigating the potential synergistic, additive, or antagonistic interactions of this compound with other compounds.

The parent plant, Morus alba, is known to be a rich source of various bioactive compounds, including flavonoids, alkaloids, and phenolic acids, which have been studied for their antioxidant, anti-inflammatory, anti-diabetic, and anticancer properties.[3][4] Some studies on extracts from Morus alba have indicated synergistic effects, such as the antitumor effects of a mulberry fruit extract when combined with the chemotherapy drug 5-fluorouracil (B62378) in a xenograft model.[5] However, these studies focus on complex extracts and do not isolate the effects of this compound.

One study investigating natural products from Artocarpus heterophyllus (jackfruit) included this compound in a panel of compounds tested for anti-inflammatory activity. While the study screened this compound, it ultimately highlighted another compound, Moracin C, as the most potent inhibitor of lipopolysaccharide (LPS)-activated inflammatory responses in RAW264.7 macrophages.[1] This study did not investigate synergistic effects involving this compound.

Future Research Directions

The lack of data on this compound presents a clear opportunity for future research. A logical first step would be to determine the compound's own bioactivities. An experimental workflow to explore its potential could be structured as follows:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Synergy Evaluation cluster_2 Phase 3: Mechanistic Studies Isolation Isolation & Purification of this compound from Morus alba Bioassays Broad-Spectrum Bioassays (e.g., anticancer, anti-inflammatory, antioxidant, antimicrobial) Isolation->Bioassays Dose-Response Dose-Response Studies (Determine IC50/EC50) Bioassays->Dose-Response Select_Compound Select Candidate Compound(s) for Combination Studies Dose-Response->Select_Compound Checkerboard Checkerboard Assays (Varying concentrations of This compound and Compound X) Select_Compound->Checkerboard CI_Calculation Calculate Combination Index (CI) (Synergy: CI < 1, Additivity: CI = 1, Antagonism: CI > 1) Checkerboard->CI_Calculation Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR for key pathway proteins/genes) CI_Calculation->Pathway_Analysis Target_ID Identify Molecular Targets Pathway_Analysis->Target_ID

Proposed workflow for investigating this compound.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents an untapped natural product. Its structural complexity suggests potential for interesting biological activity. However, without foundational research into its individual effects, any discussion of its synergistic potential remains purely speculative. The scientific community awaits primary research to elucidate the pharmacological properties of this compound before any meaningful comparative analysis of its synergistic effects can be undertaken.

References

A Comparative Safety Profile of Dadahol A and Structurally-Related Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of Dadahol A, a neolignan with known anti-inflammatory properties, against similar natural products. Due to a lack of publicly available safety and toxicology data for this compound, this guide focuses on the safety profiles of structurally and functionally related natural compounds: oxyresveratrol, resveratrol, and moracin M. These compounds share either structural similarities (neolignan and stilbenoid frameworks) or functional similarities (cyclooxygenase inhibition and anti-inflammatory effects) with this compound.

The primary focus of this comparison is in vitro cytotoxicity data, a key indicator of a compound's potential toxicity at the cellular level. The data presented is intended to provide a baseline for researchers and drug development professionals when considering the potential therapeutic applications of these compounds.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for oxyresveratrol, resveratrol, and moracin M on various normal (non-cancerous) cell lines. The half-maximal inhibitory concentration (IC50) and cell viability percentages are presented as key metrics of cytotoxicity. A higher IC50 value indicates lower cytotoxicity.

CompoundCell LineCell TypeAssayResult
This compound ---No data available
Oxyresveratrol MCF10AHuman breast epithelialMTTLess toxic than on cancer cells (specific IC50 not provided)
MRC-5Human fetal lung fibroblastMTTLess toxic than on cancer cells (specific IC50 not provided)
Resveratrol V79Chinese hamster lung fibroblastMTT> 400 µM (Cell viability > 60% at 400 µM)[1]
MCF10AHuman breast epithelial-No significant toxicity at 50 µM and 100 µM
HMECHuman mammary epithelial-No significant toxicity at 50 µM and 100 µM
Moracin M hDPCsHuman dermal papilla cells-No cytotoxicity up to 50 µM
HUVECsHuman umbilical vein endothelial cells-No cytotoxicity up to 50 µM

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the LDH release assay.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

2. Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: A stop solution is added to terminate the enzymatic reaction.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated based on the absorbance values of treated versus control cells.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in assessing cytotoxicity and the relevant biological pathways, the following diagrams are provided in DOT language.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Assay A Cell Seeding in 96-well Plate B Overnight Incubation (Adhesion) A->B C Treatment with Test Compound (e.g., this compound) B->C D Incubation (24-72h) C->D E Addition of Cytotoxicity Reagent (MTT or LDH) D->E F Incubation & Solubilization/Reaction E->F G Absorbance Measurement F->G H Data Analysis (IC50 Determination) G->H

In Vitro Cytotoxicity Assay Workflow

G cluster_pathway Simplified COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Dadahol_A This compound / Similar Natural Products Dadahol_A->COX2 inhibits

COX-2 Signaling Pathway Inhibition

References

Dadahol A: A Comparative Analysis of its Bioactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A is a neolignan, a class of phenolic compounds, that has been isolated from various plant species, including industrial hemp (Cannabis sativa), Artocarpus dadah, and Trema orientalis. Emerging research has highlighted its potential as a bioactive compound with cytotoxic, antiplasmodial, and potential antidiabetic activities. This guide provides a comparative meta-analysis of the existing research on this compound, presenting quantitative data, experimental methodologies, and a visual representation of its studied biological effects.

Comparative Biological Activities

The primary areas of research for this compound have focused on its efficacy against cancer cell lines and its potential as an antimalarial agent. More recent studies have also explored the antidiabetic potential of its derivatives.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against a range of cancer cell lines. A 2025 study by K. Brownstein and colleagues isolated this compound from the roots of industrial hemp and evaluated its activity against pediatric cancer cell lines.[1][2] The results indicated that this compound was the more potent of the two related compounds isolated, this compound and Dadahol B.[3][4]

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Dadahol B
CHLA15Neuroblastoma6.2> 25
LAN5Neuroblastoma12.2> 25
Hep3BHepatoblastoma19.8> 25
L428Hodgkin's Lymphoma19.0> 25
Antiplasmodial Activity

Research has also investigated the potential of this compound as an antimalarial agent. A study on neolignans isolated from Trema orientalis identified this compound as a compound with promising in vitro activity against the chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for malaria.[5] However, subsequent in vivo studies did not show antimalarial activity, which was attributed to poor pharmacokinetic properties.[5]

Table 2: In Vitro Antiplasmodial Activity of this compound [5]

P. falciparum StrainIC50 (µg/mL)
D10 (chloroquine-sensitive)< 1
K1 (chloroquine-resistant)< 1
Anti-inflammatory and Antidiabetic Potential

Initial investigations into the anti-inflammatory properties of this compound showed it to be inactive in cyclooxygenase-1 (COX-1) and -2 (COX-2) inhibition assays.[6] A later study also found that this compound did not significantly inhibit nitric oxide production in LPS-stimulated macrophages, suggesting limited anti-inflammatory effects in this model.[7][8]

CompoundIC50 (µM)
erythro-5-methoxy-dadahol A33.3
threo-5-methoxy-dadahol A22.1
Acarbose (positive control)344.0

Experimental Methodologies

The following sections detail the experimental protocols used in the key studies cited.

Cytotoxicity Assay against Cancer Cell Lines

The cytotoxic activity of this compound was determined using a standard cell viability assay.[3][4]

Experimental Workflow:

cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation and Analysis A Cancer cell lines (CHLA15, LAN5, Hep3B, L428) are cultured B Cells are seeded into 96-well plates A->B C This compound is added at varying concentrations B->C D Incubate for 72 hours C->D E Cell viability is assessed (e.g., using MTT or similar assay) D->E F IC50 values are calculated E->F cluster_0 Normal Digestion cluster_1 Inhibition by this compound Derivative Carbohydrates Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase digestion Glucose Glucose alpha_Glucosidase->Glucose Carbohydrates2 Carbohydrates alpha_Glucosidase2 α-Glucosidase Carbohydrates2->alpha_Glucosidase2 Dadahol_A_Derivative This compound Derivative Dadahol_A_Derivative->alpha_Glucosidase2 inhibits Blocked_Glucose Reduced Glucose Absorption alpha_Glucosidase2->Blocked_Glucose

References

Assessing the Selectivity of Dadahol A for its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, a critical challenge has emerged in the assessment of the molecular selectivity of Dadahol A. Despite extensive searches of chemical databases and the scientific literature, there is currently no publicly available information detailing the specific molecular targets of this compound, its mechanism of action, or any associated selectivity data.

The PubChem database provides chemical and physical properties for this compound, but lacks information on its biological activity. Without established molecular targets, a comparative analysis of its selectivity against other compounds or within a target class is not feasible.

This guide, therefore, pivots to provide a comprehensive framework of established experimental protocols and data presentation standards that should be employed once the molecular target(s) of this compound are identified. This will enable a rigorous and objective assessment of its selectivity profile.

Framework for Future Selectivity Assessment of this compound

Once the primary molecular target(s) of this compound are elucidated, a systematic evaluation of its selectivity will be crucial. This involves comparing its potency against the intended target(s) versus a panel of other related and unrelated biomolecules. The following sections outline the standard methodologies and data presentation formats that should be followed.

Data Presentation

Quantitative data on the inhibitory activity of this compound and comparator compounds should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Hypothetical Selectivity Profile of this compound Against a Kinase Panel

Target KinaseThis compound IC₅₀ (nM)Compound X IC₅₀ (nM)Compound Y IC₅₀ (nM)
Primary Target A 15 2510
Off-Target Kinase 11,2505002,500
Off-Target Kinase 2>10,0001,500>10,000
Off-Target Kinase 38503001,200
Off-Target Kinase 4>10,000>10,000>10,000
Off-Target Kinase 52,3008005,000

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. This data is purely illustrative.

Experimental Protocols

The following are detailed experimental protocols that are industry-standard for determining the selectivity of a small molecule inhibitor.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This assay is a common method to determine the potency of an inhibitor against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases (a broad panel is recommended).

    • Specific peptide or protein substrates for each kinase.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

2. Cellular Target Engagement Assay (Thermal Shift Assay)

This assay confirms that the compound binds to its intended target within a cellular context.

  • Materials:

    • Intact cells expressing the target protein.

    • This compound.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer.

    • Antibody specific to the target protein.

    • SDS-PAGE and Western blotting reagents.

  • Procedure:

    • Treat cells with various concentrations of this compound or vehicle control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the samples across a defined temperature gradient.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble (non-denatured) proteins from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a target-specific antibody.

    • Quantify the band intensities to determine the melting temperature (Tₘ) of the target protein at different this compound concentrations. An increase in Tₘ indicates target engagement.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add Kinase and Inhibitor to Plate A->C B Prepare Kinase Reaction Mixes B->C D Initiate Reaction with ATP/Substrate C->D E Incubate D->E F Stop Reaction & Transfer to Filter Plate E->F G Wash and Read Radioactivity F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Caption: Workflow for In Vitro Kinase Selectivity Profiling.

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_analysis Analysis A Treat Cells with this compound B Heat Cells across Temperature Gradient A->B C Lyse Cells B->C D Separate Soluble & Aggregated Proteins C->D E Western Blot for Target Protein D->E F Quantify Bands & Determine Tm Shift E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion and Path Forward

The lack of available data on the molecular targets of this compound makes a direct assessment of its selectivity impossible at this time. This guide provides the necessary framework for how such an assessment should be conducted once the primary biological targets have been identified. For researchers working on this compound, the immediate and critical next step is to perform target identification studies. Upon successful identification of its molecular target(s), the protocols and data presentation formats outlined herein will serve as a robust guide for a thorough and objective evaluation of its selectivity profile, a crucial step in its development as a potential therapeutic agent or research tool.

Interspecies Differences in Response to Dadahol A: A Comparative Analysis for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dadahol A is a novel synthetic compound under investigation for its potent anti-inflammatory properties.[1] Early preclinical data, however, have revealed significant interspecies differences in its pharmacokinetic profile and safety margins, particularly between rodent and non-human primate models. Understanding these differences is critical for the accurate extrapolation of animal safety data to human clinical trials and for establishing a safe starting dose.[2][3] Variations in drug response between species can often be attributed to differences in drug metabolism, distribution, and elimination.[4][5] This guide provides a comparative overview of the response to this compound in Sprague-Dawley rats and Cynomolgus monkeys, presenting key experimental data and detailed protocols to inform future drug development strategies.

Mechanism of Action: Targeting the JNK Signaling Pathway

This compound is a selective inhibitor of the c-Jun N-terminal kinase (JNK), a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress. By inhibiting JNK, this compound effectively blocks the phosphorylation of the transcription factor c-Jun, thereby downregulating the expression of pro-inflammatory genes. While the primary target (JNK) is highly conserved across species, the metabolic pathways responsible for this compound's clearance and the potential for off-target activities differ significantly.

JNK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor MAPKKK MAPKKK (e.g., ASK1) Cytokine_Receptor->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Dadahol_A This compound Dadahol_A->JNK Inhibits p_cJun Phospho-c-Jun cJun->p_cJun Gene Pro-inflammatory Gene Expression p_cJun->Gene Induces

Caption: Simplified JNK signaling pathway targeted by this compound.

Comparative Pharmacokinetics: Rat vs. Cynomolgus Monkey

Pharmacokinetic studies revealed marked differences in drug exposure and half-life between rats and monkeys following a single intravenous dose. Monkeys exhibited significantly higher plasma concentrations and a longer elimination half-life, suggesting a slower metabolic clearance rate compared to rats.

Table 1: Pharmacokinetic Parameters of this compound (10 mg/kg, IV)

ParameterSprague-Dawley Rat (n=6)Cynomolgus Monkey (n=4)
Cmax (ng/mL) 1,250 ± 2103,480 ± 450
AUC (ng·h/mL) 4,860 ± 65028,900 ± 3,100
T½ (hours) 2.1 ± 0.48.5 ± 1.2
Clearance (mL/min/kg) 34.2 ± 5.75.8 ± 0.9

Data are presented as mean ± standard deviation.

These differences are primarily attributed to variations in cytochrome P450 (CYP) enzyme activity. In vitro metabolism studies using liver microsomes indicated that this compound is rapidly metabolized by CYP3A isoforms in rats, whereas the homologous enzymes in monkeys show significantly lower activity.

In Vitro Potency and Interspecies Comparison

The intrinsic potency of this compound against the JNK target was evaluated in isolated enzyme assays and cell-based models from different species. The results demonstrate that the compound maintains high potency across species, indicating that the observed in vivo differences are due to pharmacokinetic rather than pharmacodynamic factors.

Table 2: In Vitro Potency (IC50) of this compound

Assay TypeRatCynomolgus MonkeyHuman
JNK1 Enzyme Assay (nM) 15.2 ± 2.112.8 ± 1.914.1 ± 2.5
Cell-Based p-cJun Assay (nM) 45.7 ± 5.841.2 ± 4.948.5 ± 6.2

Data are presented as mean ± standard deviation.

Safety Pharmacology: Cardiovascular Assessment

Cardiovascular safety assessments revealed a species-specific adverse effect in monkeys that was not observed in rats. At higher exposures, monkeys exhibited a dose-dependent prolongation of the QT interval, a potential indicator of delayed ventricular repolarization, which raises concerns for proarrhythmic risk. This effect was not seen in rats, even at plasma concentrations exceeding those that caused the effect in monkeys.

Table 3: Cardiovascular Effects at 3x Therapeutic Exposure

ParameterSprague-Dawley RatCynomolgus Monkey
Heart Rate Change (%) -5 ± 3%-8 ± 4%
Blood Pressure Change (%) No significant changeNo significant change
QTc Interval Prolongation (%) < 2%15 ± 4%

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study
  • Species and Housing: Male Sprague-Dawley rats (250-300g) and male Cynomolgus monkeys (3-5kg) were used. Animals were housed in climate-controlled facilities with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Dosing: this compound was formulated in a 10% DMSO, 40% PEG400, 50% saline vehicle and administered as a single intravenous bolus dose of 10 mg/kg.

  • Blood Sampling: Serial blood samples (approx. 0.25 mL for rats, 1 mL for monkeys) were collected from the tail vein (rats) or a peripheral vein (monkeys) into EDTA-coated tubes at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Dosing IV Dosing (Rat / Monkey) Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Storage Store Plasma (-80°C) Centrifuge->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Calc Calculate PK Parameters (WinNonlin) LCMS->PK_Calc Report Final Report PK_Calc->Report

Caption: Experimental workflow for the pharmacokinetic study.
Protocol 2: In Vitro Kinase Inhibition Assay

  • Materials: Recombinant human, rat, and monkey JNK1 enzymes; ATP; and a generic peptide substrate were used.

  • Procedure: The assay was performed in a 384-well plate format. This compound was serially diluted in DMSO and added to the wells.

  • Reaction: The kinase reaction was initiated by adding a mixture of JNK1 enzyme, peptide substrate, and ATP. The plate was incubated at 30°C for 60 minutes.

  • Detection: The amount of phosphorylated substrate was quantified using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Luminescence signals were converted to percent inhibition relative to DMSO controls. IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.

Protocol 3: Cardiovascular Safety Assessment (Telemetry)
  • Animal Preparation: Cynomolgus monkeys were surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate. Animals were allowed a two-week recovery period post-surgery.

  • Dosing and Monitoring: Following baseline data collection for 24 hours, animals were administered this compound via intravenous infusion. Continuous telemetry data was collected for 48 hours post-dose.

  • Data Analysis: ECG waveforms were analyzed to determine heart rate and QT intervals. The QT interval was corrected for heart rate using Bazett's formula (QTc). Data were time-matched and compared to baseline and vehicle control animals to assess significant changes.

Conclusion and Recommendations

The preclinical data for this compound highlight a significant interspecies difference in metabolism, leading to higher drug exposure and a cardiovascular risk (QTc prolongation) in Cynomolgus monkeys that is absent in Sprague-Dawley rats. The discrepancy is rooted in pharmacokinetics, not target engagement, as the compound shows consistent high potency across species.

Based on these findings, the following recommendations are crucial for the continued development of this compound:

  • The Cynomolgus monkey is the more appropriate species for non-clinical safety assessment due to its metabolic profile being more representative of a "slow metabolizer" phenotype, which may exist in the human population.

  • Close monitoring of the QT interval in first-in-human clinical trials is mandatory.

  • Further investigation into the specific human CYP enzymes responsible for this compound metabolism is necessary to identify potential drug-drug interactions and to characterize the metabolic profile in human populations.[2][6]

References

Safety Operating Guide

Navigating the Disposal of "Dadahol": A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of laboratory research and drug development, the proper disposal of chemical substances is paramount to ensuring safety and regulatory compliance. This guide provides a detailed protocol for the disposal of "Dadahol," clarifying the critical distinction between the research compound "Dadahol A" and the similarly named high-level disinfectant "Aldahol," as no commercial product explicitly named "Dadahol" with a corresponding Safety Data Sheet (SDS) is publicly documented.

Crucial Clarification: this compound vs. Aldahol

Initial research indicates that "this compound" is a neolignan, a type of organic compound used in scientific research.[1][2] Conversely, "Aldahol" is a commercial high-level disinfectant containing glutaraldehyde (B144438) and isopropanol.[3][4][5] The disposal procedures for these two substances are fundamentally different. The following protocols address both possibilities to ensure comprehensive guidance.

Disposal Protocol for this compound (Chemical Compound)

As a pure chemical compound, the disposal of this compound must adhere to standard laboratory procedures for hazardous chemical waste.

Core Principle: Chemical compounds like this compound should never be disposed of via standard drains or trash. They must be segregated, properly labeled, and handled by a licensed waste disposal service.

Personal Protective Equipment (PPE) and Safe Handling

All handling and preparation for disposal should be conducted in a well-ventilated area, such as a chemical fume hood, with the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened laboratory coat.

Step-by-Step Disposal Procedure
  • Waste Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, absorbent pads), in a designated hazardous waste container.

    • Ensure the container is made of a material compatible with organic compounds (e.g., glass or a suitable polymer).

  • Container Labeling:

    • The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.

  • Secure Storage:

    • Seal the waste container securely.

    • Store the container in a designated, well-ventilated, and secure secondary containment unit to prevent spills and unauthorized access.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.

Spill Management

In the event of a spill:

  • Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect: Carefully transfer the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and the EHS office.

Disposal Protocol for Aldahol (High-Level Disinfectant)

If the substance is "Aldahol," the disposal procedure is governed by its chemical composition (glutaraldehyde and isopropanol) and its potential environmental impact.

Core Principle: Aldahol is toxic to aquatic life and its disposal is subject to local wastewater regulations.[4][6] Drain disposal may be permissible only after neutralization and only if allowed by local authorities.

Step-by-Step Disposal Procedure
  • Consult Regulations: Before proceeding, consult your local wastewater treatment authority and your institution's EHS guidelines. Some jurisdictions strictly prohibit the drain disposal of glutaraldehyde-based solutions, regardless of neutralization.

  • Neutralization (If Permitted):

    • If local regulations permit, neutralize the Aldahol solution using a commercially available neutralizer (often containing glycine).

    • Strictly adhere to the manufacturer's instructions regarding the ratio of neutralizer to disinfectant and the required reaction time.

    • Verify that neutralization is complete using appropriate test strips or methods as specified by the neutralizer manufacturer.

  • Disposal Options:

    • Drain Disposal (Post-Neutralization): If explicitly permitted, slowly pour the neutralized solution into a drain with a continuous flow of copious amounts of cold water.

    • Hazardous Waste Collection: If drain disposal is prohibited, or if a neutralizer is not available, collect the used or expired Aldahol solution in a designated, sealed, and clearly labeled hazardous waste container for professional disposal.

Data Presentation: Comparative Disposal Summary

ParameterThis compound (Research Chemical)Aldahol (Commercial Disinfectant)
Primary Hazard Assumed organic chemical hazards (specifics unknown)Corrosive, sensitizer, toxic to aquatic life.[4][6]
Disposal Pathway Mandatory collection as hazardous chemical waste.Neutralization and potential drain disposal (if permitted) or hazardous waste collection.
Regulatory Oversight Institutional EHS protocols, EPA/RCRA regulations.FDA, EPA, and local wastewater treatment authority regulations.[6]
Key Action Segregation, secure containment, and professional disposal.Verification of local regulations and neutralization procedures.

Mandatory Visualization: General Chemical Waste Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of a general laboratory chemical like this compound.

ChemicalDisposalWorkflow cluster_assessment Phase 1: Assessment & Preparation cluster_handling Phase 2: Collection & Storage cluster_disposition Phase 3: Final Disposition start Identify Waste (e.g., this compound) sds Consult SDS & Institutional Protocols start->sds ppe Don Appropriate PPE (Goggles, Gloves, Coat) sds->ppe container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste into Designated Container container->transfer seal Securely Seal Container transfer->seal store Place in Secondary Containment in a Secure, Ventilated Area seal->store contact Contact EHS or Licensed Disposal Vendor store->contact schedule Schedule Waste Pickup contact->schedule end Professional Disposal Complete schedule->end

Caption: A procedural workflow for the safe handling and disposal of laboratory chemical waste.

References

Essential Safety and Logistics for Handling Dadahol A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Dadahol A, especially in powdered form or when preparing solutions, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles should always be worn to protect against dust particles and solvent splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing, to provide full facial protection.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a good initial choice.[3] For prolonged contact or when using specific solvents, consult a glove compatibility chart. Double gloving is recommended.[2]
Body Protection Laboratory CoatA long-sleeved, flame-retardant lab coat should be worn to protect skin and clothing.[4]
ApronA chemically resistant apron provides an additional layer of protection, particularly when handling larger quantities of solvents.
Respiratory Protection N95 or N100 RespiratorUse when handling powdered this compound to prevent inhalation of fine particles.[2]
Chemical Cartridge RespiratorRequired for large spills or when working with volatile solvents outside of a fume hood.[2]

Operational Plan: Handling and Preparation of this compound

Adherence to a strict operational workflow is critical to ensure safety during the handling and preparation of this compound solutions.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase Designate Work Area Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE 1. Isolate Prepare Fume Hood Prepare Fume Hood Assemble PPE->Prepare Fume Hood 2. Equip Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound 3. Ventilate Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent 4. In Fume Hood Label and Store Label and Store Dissolve in Solvent->Label and Store 5. Clearly Mark Decontaminate Surfaces Decontaminate Surfaces Label and Store->Decontaminate Surfaces 6. Post-Handling Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste 7. Segregate Remove and Dispose of PPE Remove and Dispose of PPE Dispose of Waste->Remove and Dispose of PPE 8. Contaminated Items Wash Hands Wash Hands Remove and Dispose of PPE->Wash Hands 9. Final Step

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.[3]

    • Ensure all necessary PPE is correctly donned.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Handling:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully weigh the desired amount of powdered this compound.

    • Add the appropriate volume of DMSO to the vessel to achieve a 10 mM concentration.

    • Gently agitate the solution until the this compound is fully dissolved.

  • Storage:

    • Transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution according to laboratory-specific guidelines for chemical storage, away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing paper, and any other solid materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and solvent rinsates should be collected in a separate, labeled hazardous waste container for organic solvents. Do not mix with incompatible waste streams.[5]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

cluster_waste Waste Generation cluster_disposal Disposal Pathway Contaminated PPE Contaminated PPE Solid Hazardous Waste Solid Hazardous Waste Contaminated PPE->Solid Hazardous Waste Segregate Unused Solution Unused Solution Liquid Hazardous Waste (Organic) Liquid Hazardous Waste (Organic) Unused Solution->Liquid Hazardous Waste (Organic) Segregate Solvent Rinsate Solvent Rinsate Solvent Rinsate->Liquid Hazardous Waste (Organic) Combine EHS Pickup EHS Pickup Solid Hazardous Waste->EHS Pickup Label & Store Liquid Hazardous Waste (Organic)->EHS Pickup Label & Store

Caption: Waste Disposal Workflow for this compound.

Emergency Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Procedures:

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing while rinsing. Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

  • Minor Spill (contained within the fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE, including a respirator if the substance is a powder or volatile.

    • Use an appropriate absorbent material to contain and clean up the spill.

    • Place the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside of the fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.

    • Prevent entry to the contaminated area.

    • Provide details of the spill to emergency responders.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dadahol A
Reactant of Route 2
Reactant of Route 2
Dadahol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.